Technical Documentation Center

N-Methoxy-N-methylpropiolamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methoxy-N-methylpropiolamide

Core Science & Biosynthesis

Foundational

Synthesis of N-Methoxy-N-methylpropiolamide: A Comprehensive Technical Guide

Executive Summary The transformation of propiolic acid into N-methoxy-N-methylpropiolamide yields a highly versatile, bifunctional C3 building block. This molecule features a terminal alkyne—primed for Sonogashira cross-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of propiolic acid into N-methoxy-N-methylpropiolamide yields a highly versatile, bifunctional C3 building block. This molecule features a terminal alkyne—primed for Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC)—and a Weinreb amide, which is perfectly tuned for controlled nucleophilic acyl substitution. Since their introduction, Weinreb amides have become a cornerstone in organic synthesis because they form a stable, metal-chelated tetrahedral intermediate during reactions with organolithium or Grignard reagents, effectively preventing the common problem of over-addition to secondary alcohols[1],[2].

As a Senior Application Scientist, I have designed this guide to move beyond a simple recipe. Here, we deconstruct the mechanistic causality of the EDCI/HOBt coupling system and provide a self-validating protocol ensuring high-yield, reproducible synthesis.

Mechanistic Rationale & Reagent Causality

The direct amidation of carboxylic acids requires in situ activation. While harsh reagents like oxalyl chloride or thionyl chloride can generate the highly reactive acid chloride, the terminal alkyne of propiolic acid is sensitive to strongly acidic conditions and prone to side reactions. Therefore, a mild, base-promoted carbodiimide coupling is the preferred pathway.

  • Coupling Agent (EDCI·HCl): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is selected over traditional agents like DCC. The primary causality here is operational efficiency: EDCI and its corresponding urea byproduct are highly water-soluble. This allows them to be completely eliminated during routine aqueous washings, bypassing the persistent contamination issues associated with dicyclohexylurea[3].

  • Activator (HOBt): Carbodiimide activation initially forms an O-acylisourea intermediate. If the subsequent amine attack is slow, this intermediate can undergo a detrimental[1,3]-sigmatropic rearrangement into an unreactive N-acylurea. Hydroxybenzotriazole (HOBt) is added to rapidly intercept the O-acylisourea, forming an OBt active ester. This ester is highly reactive toward amines but completely suppresses the dead-end N-acylurea pathway[4].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) serves a dual thermodynamic purpose. First, it deprotonates the propiolic acid to initiate the nucleophilic attack on EDCI. Second, it neutralizes the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine required for the final substitution.

Mechanism A Propiolic Acid + DIPEA (Carboxylate Formation) B EDCI Activation A->B C O-Acylisourea Intermediate B->C Fast D HOBt Addition C->D E OBt Active Ester D->E Suppresses N-acylurea F Nucleophilic Attack (N,O-Dimethylhydroxylamine) E->F G N-Methoxy-N-methylpropiolamide F->G -HOBt Byproduct

Fig 1: Mechanistic pathway of EDCI/HOBt-mediated Weinreb amidation of propiolic acid.

Self-Validating Experimental Protocol

To ensure scientific integrity, every step in this protocol includes a self-validating mechanism (In-Process Controls) to verify the reaction's progression before moving to the next phase.

Step-by-Step Methodology (10 mmol Scale)

Phase 1: Activation

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add Propiolic acid (700 mg, 10.0 mmol) and dissolve in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exothermic nature of the initial activation.

  • Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) and anhydrous HOBt (1.35 g, 10.0 mmol) to the stirring solution.

  • Base Introduction: Dropwise, add DIPEA (4.35 mL, 25.0 mmol) over 5 minutes. Causality Check: The solution will become homogenous as the hydrochloride salt is neutralized.

  • Coupling Initiation: Add EDCI·HCl (2.30 g, 12.0 mmol) in three equal portions over 15 minutes to prevent thermal spiking.

Phase 2: Propagation & In-Process Control 6. Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours under argon. 7. Self-Validation (TLC): Spot the reaction mixture against the starting propiolic acid on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc).

  • Validation A: Stain with Bromocresol Green. The disappearance of the yellow acidic spot confirms the consumption of propiolic acid.
  • Validation B: Stain with KMnO₄. A new UV-active spot that stains yellow/brown on a purple background confirms the presence of the product's alkyne moiety.

Phase 3: Quench & Purification 8. Quench: Dilute the reaction mixture with an additional 50 mL of DCM and quench with 30 mL of deionized water. 9. Aqueous Washing (The Self-Purifying System):

  • Wash with 1M HCl (2 × 30 mL) to protonate and remove unreacted amine, DIPEA, and the water-soluble EDCI-urea byproduct[3].
  • Wash with Saturated NaHCO₃ (2 × 30 mL) to remove unreacted propiolic acid and HOBt.
  • Wash with Brine (30 mL) to break any emulsions and pre-dry the organic phase.
  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent alkyne degradation).

  • Final Polish: Purify the crude orange oil via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure Weinreb amide.

    Workflow Step1 1. Dissolve Propiolic Acid in DCM (0 °C) Step2 2. Add HN(OMe)Me·HCl & HOBt Step1->Step2 Step3 3. Dropwise addition of DIPEA Step2->Step3 Step4 4. Portion-wise addition of EDCI·HCl Step3->Step4 Step5 5. Warm to RT & Stir (12-16 h) Step4->Step5 Step6 6. Quench with H2O & Extract Step5->Step6 Step7 7. Wash: 1M HCl, Sat. NaHCO3, Brine Step6->Step7 Step8 8. Dry (Na2SO4) & Concentrate Step7->Step8 Step9 9. Silica Gel Chromatography Step8->Step9

    Fig 2: Step-by-step experimental workflow for the synthesis and purification of the amide.

Quantitative Data & Characterization

Proper stoichiometric balance is critical for driving the equilibrium of the active ester toward the final product. A slight excess (1.2 equiv) of both the amine and the coupling agent ensures complete consumption of the propiolic acid.

Table 1: Reaction Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Propiolic Acid70.051.0700 mgSubstrate
N,O-Dimethylhydroxylamine·HCl97.541.21.17 gNucleophile
EDCI·HCl191.701.22.30 gCoupling Agent
HOBt (anhydrous)135.131.01.35 gActive Ester Promoter
DIPEA129.242.54.35 mLNon-nucleophilic Base
Dichloromethane (DCM)84.93Solvent50 mLReaction Medium
Table 2: ¹H NMR Characterization Data

Verification of the isolated product is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The restricted rotation around the C-N amide bond causes the N-CH₃ protons to appear as a characteristic broad singlet. The analytical data matches established literature values[5].

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
3.79Singlet (s)3HN-OCH₃ (Methoxy protons)
3.24Broad Singlet (br s)3HN-CH₃ (Methyl protons)
3.12Singlet (s)1HC≡C-H (Terminal alkyne proton)

(Spectra acquired at 300 MHz in CDCl₃ at 298 K).

References

  • Weinreb amides - American Chemical Society (acs.org).
  • Weinreb ketone synthesis - Wikipedia.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - National Institutes of Health (nih.gov).
  • Acid-Amine Coupling using EDCI - Organic-Synthesis.com.
  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides - The Royal Society of Chemistry (rsc.org).

Sources

Exploratory

N-Methoxy-N-Methylpropiolamide: Chemical Properties, Stability, and Synthetic Utility

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists Executive Summary N-methoxy-N-methylpropiolamide (CAS: 130250-60-1) is a highly versatile, bifunctional building block utilized extens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

N-methoxy-N-methylpropiolamide (CAS: 130250-60-1) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and complex natural product synthesis. By marrying a terminal alkyne with a Weinreb amide, this molecule serves as a critical linchpin for the chemoselective construction of alkynyl ketones (ynones), heterocycles, and conjugated systems[1]. This whitepaper details its physicochemical properties, intrinsic stability challenges, and field-validated handling protocols to ensure reproducibility in drug discovery workflows.

Physicochemical Profile & Structural Logic

N-methoxy-N-methylpropiolamide is characterized by its dual electrophilic and nucleophilic potential. The structural logic of the Weinreb amide—specifically the presence of the N-methoxy oxygen—enables the formation of a stable, five-membered metal chelate intermediate upon reaction with organometallic reagents. This chelation prevents the premature collapse of the tetrahedral intermediate, strictly halting the reaction at the ketone stage and preventing over-addition to tertiary alcohols[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name N-methoxy-N-methylprop-2-ynamide
CAS Registry Number 130250-60-1[2]
Molecular Formula C5H7NO2[3]
Molecular Weight 113.12 g/mol [4]
Appearance Pale yellow to orange oil[4]
Solubility Soluble in DCM, THF, EtOAc, and MeOH; slightly soluble in water.
Storage Requirements 2–8°C, stored under inert gas (Argon/Nitrogen), protected from light.

Chemical Reactivity & Mechanistic Pathways

The synthetic value of N-methoxy-N-methylpropiolamide stems from its orthogonal reactivity profile. The molecule possesses two distinct reactive vectors that can be manipulated independently.

  • The Weinreb Amide Vector: Acts as a controlled acylating agent. It reacts smoothly with Grignard reagents (RMgX) or organolithiums (RLi) to yield terminal ynones. The stability of the metal-chelated intermediate ensures that the terminal alkyne proton (which is weakly acidic) does not entirely derail the acyl substitution if proper stoichiometry and temperature controls are maintained[1].

  • The Propiolyl Vector: The terminal alkyne is conjugated to an electron-withdrawing carbonyl group, making it a potent Michael acceptor. It readily undergoes conjugate additions (e.g., aza-Michael, thiol-yne reactions) and participates in transition-metal-catalyzed cross-couplings (Sonogashira) or cycloadditions (CuAAC click chemistry)[5].

Reactivity Core N-methoxy-N-methylpropiolamide (Bifunctional Hub) Amide Weinreb Amide Reactivity Core->Amide Nucleophilic Acyl Substitution Alkyne Terminal Alkyne Reactivity Core->Alkyne Electrophilic/Terminal Activation Ynone Ynones (via Grignard/R-Li) Amide->Ynone Stable Chelate Intermediate Coupling Sonogashira / CuAAC (Cross-Coupling/Click) Alkyne->Coupling Pd/Cu Catalysis Michael Michael Additions (Thiol-yne / Aza-Michael) Alkyne->Michael Conjugate Addition

Diagram 1: Orthogonal reactivity pathways of N-methoxy-N-methylpropiolamide.

Stability, Degradation Kinetics, and Handling

Electron-deficient alkynes are notoriously sensitive. The conjugation of the alkyne to the Weinreb amide carbonyl lowers the LUMO of the triple bond, significantly increasing its susceptibility to nucleophilic attack and radical-induced polymerization[5].

Table 2: Stability Profile and Mitigation Strategies
Degradation VectorCausality / MechanismMitigation & Handling Protocol
Thermal Polymerization Heat induces radical or anionic polymerization of the activated alkyne.Store at 2–8°C. Do not exceed 40°C during rotary evaporation.
Base-Catalyzed Degradation Strong bases can deprotonate the terminal alkyne or trigger unwanted Michael oligomerization.Use non-nucleophilic bases (e.g., DIPEA) during synthesis. Avoid prolonged exposure to NaOH/KOH.
Photochemical Degradation UV light triggers radical formation at the conjugated pi-system.Store in amber vials. Conduct reactions away from direct sunlight.
Hydrolysis Though Weinreb amides are robust, highly acidic/basic aqueous conditions can cleave the amide.Quench reactions with saturated aqueous NH₄Cl rather than strong mineral acids.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each procedural step.

Protocol A: Synthesis of N-Methoxy-N-Methylpropiolamide

Objective: Construct the Weinreb amide from propiolic acid without triggering alkyne polymerization.

  • Preparation: Dissolve propiolic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents moisture from hydrolyzing the coupling intermediates.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Base Activation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) at 0°C. Causality: DIPEA neutralizes the hydrochloride salt and acts as a non-nucleophilic base, preventing premature Michael addition to the propiolic acid.

  • Coupling: Add EDC·HCl (1.2 equiv) and HOBt (0.1 equiv) portion-wise at 0°C. Causality: EDC is chosen over acyl chlorides to avoid harsh, exothermic conditions that polymerize the alkyne.

  • Reaction & Isolation: Stir at room temperature for 12 hours. Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (<30°C water bath). Purify via silica gel chromatography to yield an orange oil[4].

Protocol B: Chemoselective Synthesis of an Alkynyl Ketone (Ynone)

Objective: Convert the Weinreb amide to a ynone via Grignard addition.

  • Substrate Cooling: Dissolve N-methoxy-N-methylpropiolamide (1.0 equiv) in anhydrous THF (0.2 M) and cool strictly to -78°C. Causality: Cryogenic temperatures are mandatory to suppress the deprotonation of the terminal alkyne by the Grignard reagent, favoring nucleophilic attack at the carbonyl.

  • Organometallic Addition: Add the Grignard reagent (RMgBr, 1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could collapse the chelate intermediate prematurely.

  • Chelate Maintenance: Stir at -78°C for 1 hour, then gradually warm to 0°C.

  • Acidic Quench: Quench vigorously with saturated aqueous NH₄Cl at 0°C. Causality: The weak acid breaks the stable 5-membered magnesium chelate, releasing the ketone without hydrolyzing the product.

  • Extraction: Extract with Ethyl Acetate, dry, and concentrate to isolate the ynone.

Workflow Step1 1. Substrate Preparation Dry THF, -78°C, Argon Atm. Step2 2. Organometallic Addition Dropwise RMgX or RLi (1.1 eq) Step1->Step2 Step3 3. Chelate Formation Stable 5-membered metal cycle Step2->Step3 Step4 4. Acidic Quench Saturated Aq. NH4Cl at 0°C Step3->Step4 Step5 5. Product Isolation Extraction & Chromatography -> Ynone Step4->Step5

Diagram 2: Experimental workflow for the chemoselective synthesis of ynones.

References

  • [5] Synthesis of pyronyl vinyl ethers 7. ResearchGate. Available at:

  • [2] 78191-00-1 | N-Methoxy-N-methylacetamide | BLD Pharm. BLD Pharm. Available at:

  • [3] Shanghai Haohong Pharmaceutical Co., Ltd. Product List. ChemicalBook. Available at:

  • [1] The synthesis of alk-2-ynl Weinreb amides via Pd/Cu-catalysed oxidative carbonylation of terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • [4] Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides. The Royal Society of Chemistry. Available at:

Sources

Foundational

A Technical Guide to N-Methoxy-N-methylpropiolamide (CAS 130250-60-1): Synthesis, Reactivity, and Applications in Advanced Organic Workflows

Executive Summary In the landscape of modern organic synthesis, the precise control of nucleophilic addition is paramount. N-Methoxy-N-methylpropiolamide (CAS: 130250-60-1) , commonly known as the Weinreb amide of propio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the precise control of nucleophilic addition is paramount. N-Methoxy-N-methylpropiolamide (CAS: 130250-60-1) , commonly known as the Weinreb amide of propiolic acid, serves as a highly versatile bifunctional building block. By combining a terminal alkyne with a specialized acylating moiety, this compound enables researchers to execute complex carbon-carbon bond formations, cycloadditions, and cross-coupling reactions without the risk of over-addition.

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and workflow integrations for N-methoxy-N-methylpropiolamide, designed specifically for application scientists and drug development professionals.

Chemical Identity & Structural Profiling

N-Methoxy-N-methylpropiolamide is structurally characterized by an electron-deficient terminal alkyne conjugated to a Weinreb amide group. This dual functionality allows it to act simultaneously as a Michael acceptor, a cycloaddition dipolarophile, and a controlled acylating agent [1][5].

Table 1: Chemical Identity & Physical Properties

PropertyValue
IUPAC Name N-Methoxy-N-methylprop-2-ynamide
CAS Number 130250-60-1
Molecular Formula C5H7NO2
Molecular Weight 113.12 g/mol
Appearance Orange oil to waxy solid
Reactivity Profile Terminal alkyne, Michael acceptor, Acylating agent

Mechanistic Causality: The Weinreb Amide Advantage

The primary challenge when reacting standard esters or acid chlorides with highly reactive organometallic reagents (such as Grignard or organolithium reagents) is the inability to stop the reaction at the ketone stage. The intermediate ketone is often more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of an unwanted tertiary alcohol.

N-Methoxy-N-methylpropiolamide circumvents this via the Weinreb Amidation mechanism [4].

The Causality of Stabilization: When the organometallic reagent attacks the carbonyl carbon, the methoxy oxygen of the N,O-dimethylhydroxylamine group coordinates directly with the incoming metal cation (Mg²⁺ or Li⁺). This forms a highly stable, five-membered cyclic chelate. This tetrahedral intermediate is robust at low temperatures (-78 °C to 0 °C), effectively "trapping" the molecule and preventing further nucleophilic attack. Only upon the introduction of an aqueous acidic workup does the chelate collapse, releasing the target alkynyl ketone and quenching the remaining organometallic reagent simultaneously.

MechanisticPathway A N-Methoxy-N-methylpropiolamide (Electrophile) C Stable Tetrahedral Intermediate (Metal Chelate) A->C Nucleophilic Addition B Organometallic Reagent (R-MgX or R-Li) B->C D Alkynyl Ketone (Target Product) C->D Aqueous Workup (Collapse) E Tertiary Alcohol (Over-addition) C->E Blocked by Chelation

Mechanistic pathway of Weinreb ketone synthesis highlighting intermediate stabilization.

Experimental Methodology: Synthesis Protocol

To ensure high purity and yield, the synthesis of N-methoxy-N-methylpropiolamide must be tightly controlled to prevent the degradation of the sensitive alkyne moiety. The following self-validating protocol utilizes carbodiimide coupling to construct the amide from propiolic acid.

Step-by-Step Synthesis of N-Methoxy-N-methylpropiolamide
  • Objective: Synthesize the Weinreb amide of propiolic acid via EDC/HOBt coupling.

  • Causality Check: EDC·HCl is specifically selected over DCC because it generates a water-soluble urea byproduct, which drastically simplifies the purification of the highly polar Weinreb amide.

Protocol:

  • Activation: Dissolve propiolic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol).

    • Validation Check: HOBt is critical here; it rapidly forms an active ester intermediate, preventing the propiolic acid from rearranging into an unreactive N-acylurea byproduct.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) to the stirring mixture. Slowly add N,N-diisopropylethylamine (DIPEA, 25.0 mmol) dropwise over 15 minutes.

    • Validation Check: DIPEA neutralizes the hydrochloride salt, freeing the nucleophilic amine while maintaining a non-nucleophilic basic environment to drive the coupling forward.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 12 hours. Monitor completion via TLC (Hexane/EtOAc 7:3, UV/KMnO₄ stain).

  • Quench and Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL).

    • Validation Check: The acidic wash protonates and removes unreacted amine and DIPEA. The basic wash deprotonates and removes unreacted propiolic acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (25 °C, 150 mbar) to avoid thermal degradation of the alkyne. Purify via flash column chromatography to afford the product as an orange oil [1].

Advanced Applications & Synthetic Workflows

The true value of N-methoxy-N-methylpropiolamide lies in its orthogonal reactivity. It can be deployed across multiple synthetic workflows depending on the target pharmacophore.

Workflow A: Synthesis of Alkynyl Ketones

By reacting with Grignard reagents, the compound yields terminal alkynyl ketones. These are highly sought-after precursors for the synthesis of complex heterocycles and bioactive natural products. The reaction is typically performed in THF at -78 °C to ensure the stability of the tetrahedral chelate[4].

Workflow B: Cycloadditions (Click Chemistry & Dipolar)

The terminal alkyne is an excellent dipolarophile. Ruthenium-catalyzed or copper-catalyzed 1,3-dipolar cycloadditions with organic azides or nitrile oxides yield functionalized triazoles and isoxazoles, respectively. The Weinreb amide group remains intact during these cycloadditions, allowing for subsequent late-stage functionalization of the azole [3].

Workflow C: Oxa-Michael Additions (Limitations & Insights)

While the compound is an activated alkyne, application scientists must be aware of its steric limitations. Attempts to use N-methoxy-N-methylpropiolamide as a Michael acceptor with bulky nucleophiles (e.g., 4-hydroxy-6-alkyl-2-pyrones) often result in no product formation due to the steric bulk of the N-methoxy-N-methyl group hindering the β-carbon [2]. Less sterically demanding nucleophiles are required for successful conjugate additions.

SyntheticWorkflows Start N-Methoxy-N-methylpropiolamide (CAS: 130250-60-1) Sub1 Grignard Addition (R-MgBr) Start->Sub1 Sub2 Cross-Coupling (Sonogashira) Start->Sub2 Sub3 Cycloadditions (Dipoles/Azides) Start->Sub3 Prod1 Alkynyl Ketones Sub1->Prod1 Prod2 Internal Alkynyl Amides Sub2->Prod2 Prod3 Isoxazoles / Triazoles Sub3->Prod3

Divergent synthetic workflows utilizing N-methoxy-N-methylpropiolamide as a core building block.

Quantitative Data & Comparative Yields

To assist in experimental design, the following table summarizes expected yields and conditions for the primary workflows associated with this compound.

Table 2: Comparative Reactivity & Yields

Reaction TypeReagents / ConditionsTarget ProductTypical YieldReference
Weinreb Ketone Synthesis R-MgBr, THF, -78 °C to 0 °CAlkynyl Ketones68 - 90%[1][4]
1,3-Dipolar Cycloaddition Nitrile Oxides, Ru-catalyst4-Halo Isoxazoles60 - 85%[3]
Oxa-Michael Addition 4-Hydroxy-2-pyrone, PPh₃, DIADPyronyl Enol Ether0% (Steric Hindrance)[2]

References

  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides, The Royal Society of Chemistry.[Link]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions, Beilstein Journals. [Link]

  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles, PMC (NIH).[Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review), ResearchGate.[Link]

Exploratory

A Technical Guide to the Reactivity and Synthetic Utility of N-Alkynyl-N-methoxy-N-methyl Amides

Abstract The ynamide functional group has emerged as a uniquely versatile building block in modern organic synthesis, prized for an exceptional balance between stability and reactivity.[1][2] This guide provides an in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The ynamide functional group has emerged as a uniquely versatile building block in modern organic synthesis, prized for an exceptional balance between stability and reactivity.[1][2] This guide provides an in-depth technical exploration of ynamides featuring an N-methoxy-N-methyl amide (Weinreb amide) as the nitrogen-bound electron-withdrawing group. We will dissect the fundamental electronic properties of this specific ynamide subclass and explore its core reactivity pathways, including cycloadditions, electrophilic activation, and metal-catalyzed transformations. A central theme of this guide is the strategic exploitation of the Weinreb amide moiety, not merely as a stabilizing group, but as a secondary reactive handle for powerful, sequential one-pot transformations. This dual-functionality enables the rapid assembly of complex, nitrogen-containing heterocyclic scaffolds, which are of paramount importance to drug discovery and development professionals. Detailed mechanistic insights, field-proven experimental protocols, and forward-looking perspectives are provided for researchers aiming to leverage these powerful synthons.

Chapter 1: Foundational Concepts: A Tale of Two Functional Groups

To fully harness the synthetic potential of N-alkynyl Weinreb amides, a foundational understanding of each constituent part is essential. The unique reactivity of the whole is a direct consequence of the electronic interplay between the ynamide's polarized alkyne and the Weinreb amide's inherent stability and secondary reactivity.

The Ynamide: A Polarized and Potent Synthon

Ynamides are a class of alkynes where the triple bond is directly attached to a nitrogen atom bearing an electron-withdrawing group (EWG).[3] This arrangement distinguishes them from their highly reactive and often unstable ynamine counterparts.[2][4] The EWG tempers the nucleophilicity of the nitrogen lone pair, striking a fine balance between stability for isolation and handling, and high reactivity for synthetic transformations.[2][5]

The defining characteristic of an ynamide is the strong polarization of the C-C triple bond, induced by the electron-donating nitrogen atom.[1] This creates a nucleophilic β-carbon and an electrophilic α-carbon, predisposing the molecule to highly regioselective reactions. Furthermore, the nature of the EWG can be tuned to modulate the electronic properties and overall reactivity of the ynamide, making it a highly versatile synthetic tool.[6]

Figure 1: Electronic polarization and resonance in the ynamide functional group.

The Weinreb Amide: A Bulwark Against Over-Addition

The N-methoxy-N-methyl amide, or Weinreb amide, was developed by Steven Weinreb and Steven Nahm in 1981 to solve a classic problem in organic synthesis: the over-addition of organometallic reagents to acyl compounds.[7] When a Grignard or organolithium reagent reacts with a typical ester or acid chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and formation of a tertiary alcohol.

The genius of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[7] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, all the organometallic reagent has been quenched, thus preventing over-addition. This reliable and high-yielding transformation has made the Weinreb amide an indispensable tool for ketone synthesis.[8]

G cluster_chelation start N OMe O reagent R²-M intermediate C⁻-O⁻ N⁺ OMe start:o->intermediate:c 1. Add R²-M intermediate:n->intermediate:o Mg-Chelate workup H₃O⁺ Workup intermediate->workup 2. Quench product O workup->product Collapse

Figure 2: The Weinreb amide mechanism preventing over-addition via a stable chelate.

Chapter 2: Synthesis of N-Alkynyl-N-methoxy-N-methyl Amides

The reliable synthesis of the title compounds is the gateway to exploring their reactivity. While various methods exist for ynamide synthesis, copper-catalyzed cross-coupling reactions represent the most robust and atom-economical approach.[5][9] The following protocol details a general and scalable procedure adapted from established methodologies for the N-alkynylation of amides.

General Protocol: Copper-Catalyzed N-Alkynylation

This procedure involves the coupling of a 1-bromoalkyne with N,O-dimethylhydroxylamine hydrochloride in the presence of a copper catalyst and a suitable base. The causality behind this choice is the proven efficacy of Cu(I) in facilitating the C-N bond formation between the sp-hybridized carbon of the alkyne and the amide nitrogen.

Experimental Protocol: Synthesis of N-methoxy-N-methyl-N-(phenylethynyl)amide

  • Materials:

    • (Bromoethynyl)benzene (1.0 equiv)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

    • Copper(I) Iodide (CuI) (0.1 equiv)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

    • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv)

    • Anhydrous Toluene

  • Step-by-Step Methodology:

    • Vessel Preparation: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add K₃PO₄ (2.5 equiv) and CuI (0.1 equiv). The flask is evacuated and backfilled with argon three times. This rigorous exclusion of air and moisture is critical, as both can deactivate the catalyst and lead to undesired side reactions like alkyne homocoupling.

    • Reagent Addition: Anhydrous toluene is added, followed by N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), DMEDA (0.2 equiv), and finally (bromoethynyl)benzene (1.0 equiv). The DMEDA ligand is crucial for solubilizing and stabilizing the Cu(I) catalytic species, thereby increasing its efficacy.

    • Reaction: The reaction mixture is heated to 110 °C (oil bath temperature) and stirred vigorously under an argon atmosphere. Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting bromoalkyne is consumed (typically 12-24 hours).

    • Workup: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove insoluble inorganic salts. The filter cake is washed with ethyl acetate. The combined filtrate is concentrated under reduced pressure.

    • Purification: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-methoxy-N-methyl-N-(phenylethynyl)amide.

Chapter 3: Core Reactivity Pathways

The presence of the Weinreb amide as the EWG imparts a distinct reactivity profile. It is sufficiently electron-withdrawing to enable the canonical reactions of ynamides while also being a stable platform for subsequent transformations.

Electrophilic Activation: The Keteniminium Ion Gateway

A cornerstone of ynamide reactivity is the formation of highly electrophilic keteniminium ions upon treatment with an electrophile, such as a Brønsted acid or a Lewis acid (e.g., Au(I), Ag(I)).[1][10][11] This intermediate is a potent electrophile and serves as a gateway to a vast array of transformations, including cycloadditions and nucleophilic trapping.[10] The reaction of an N-alkynyl Weinreb amide with triflic acid, for instance, rapidly generates the corresponding keteniminium ion, which can trigger efficient intramolecular cationic cyclizations.[11]

Figure 3: Formation and trapping of a keteniminium ion from an N-alkynyl Weinreb amide.

Cycloaddition Reactions: Building Molecular Complexity

Cycloadditions are among the most powerful reactions of ynamides for rapidly constructing complex heterocyclic scaffolds.[4][12] N-alkynyl Weinreb amides are excellent partners in these transformations.

  • [3+2] Cycloadditions: Gold(I) catalysis is particularly effective for activating ynamides toward [3+2] annulation with partners like isoxazoles.[13][14] This reaction provides a highly modular and atom-economical route to multisubstituted 2-aminopyrroles, which are privileged structures in medicinal chemistry.[3][14] The reaction proceeds via a gold-activated keteniminium intermediate, which reacts with the isoxazole to generate an α-imino gold-carbene, ultimately leading to the pyrrole product.[13]

  • [2+2] Cycloadditions: These ynamides readily react with ketenes in [2+2] cycloadditions to furnish 3-aminocyclobutenone derivatives.[15] This transformation is valuable as cyclobutenones are versatile intermediates for further synthetic manipulations.

  • [2+2+2] Cycloadditions: Transition-metal catalysts, such as those based on rhodium or cobalt, can mediate the [2+2+2] cycloaddition of ynamides with two alkyne partners to construct highly substituted aromatic systems like pyridines and anilines.[6]

Cycloaddition TypeCatalyst/ConditionsReaction PartnerCore Scaffold Formed
[3+2] Au(I) complexesIsoxazoles, Nitrones2-Aminopyrroles
[2+2] Thermal or Lewis AcidKetenes, Alkenes3-Aminocyclobutenones
[2+2+2] Rh(I), Co(I) complexesDiynes, AlkynesSubstituted Pyridines

Table 1: Summary of Key Cycloaddition Reactions with N-Alkynyl Weinreb Amides.

Chapter 4: The Weinreb Amide as a Strategic Reactive Handle

The most compelling strategic advantage of using an N-alkynyl Weinreb amide is the ability to perform sequential reactions. After the ynamide moiety has undergone its initial transformation, the intact Weinreb amide remains as a robust and reliable functional group for a subsequent, orthogonal reaction, often within the same pot.

A One-Pot, Two-Step Pyrrole-to-Ketone Synthesis

This strategy exemplifies the power of this synthon. First, a gold-catalyzed [3+2] cycloaddition is performed to construct a pyrrole ring. Without isolation, a Grignard reagent is then added to the reaction mixture, which selectively targets the Weinreb amide to produce a highly functionalized pyrrolyl ketone. This approach allows for the rapid generation of two C-C or C-N bonds and a complex scaffold in a single, streamlined operation.

Experimental Protocol: One-Pot Synthesis of (5-methyl-1-(N-methoxy-N-methyl-carbamoyl)-4-phenyl-1H-pyrrol-2-yl)(phenyl)methanone

  • Part A: Gold-Catalyzed [3+2] Cycloaddition

    • To a solution of N-methoxy-N-methyl-N-(phenylethynyl)amide (1.0 equiv) and 3-methyl-5-phenylisoxazole (1.1 equiv) in anhydrous DCE (0.1 M), add (Johnphos)Au(MeCN)SbF₆ (0.02 equiv).

    • Stir the reaction at room temperature for 2 hours, monitoring for the formation of the intermediate N-(2-acetyl-4-phenyl-1H-pyrrol-1-yl)-N-methoxy-N-methylacetamide by LC-MS.

  • Part B: Grignard Addition to Weinreb Amide

    • Cool the reaction mixture from Part A to -78 °C in a dry ice/acetone bath. This low temperature is critical to prevent side reactions with the Grignard reagent.

    • Slowly add Phenylmagnesium bromide (3.0 M in Et₂O, 2.5 equiv) dropwise via syringe. The excess Grignard ensures complete conversion of the Weinreb amide.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to 0 °C over 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the target pyrrolyl ketone.

Figure 4: Workflow for the sequential one-pot cycloaddition/nucleophilic addition.

Chapter 5: Conclusion and Future Outlook

N-alkynyl-N-methoxy-N-methyl amides represent a class of synthons with profound potential for complex molecule synthesis. They seamlessly merge the diverse and regioselective reactivity of the ynamide functional group with the robust, reliable chemistry of the Weinreb amide. The ability to use the Weinreb amide not just as a stabilizing EWG, but as a secondary reactive handle for orthogonal, one-pot transformations, is a significant advantage for efficiency and molecular diversity.

For researchers in drug development, this methodology provides a powerful platform for the rapid assembly of libraries based on medicinally relevant N-heterocyclic scaffolds like pyrroles, pyridines, and indoles.[3][4][13] Future research will likely focus on expanding the scope of compatible tandem reactions, developing enantioselective variants of these transformations, and applying this powerful strategy to the total synthesis of complex natural products. The continued exploration of this dual-reactivity synthon promises to unlock new and efficient pathways to the molecules that will define the next generation of therapeutics.

References

  • Zhang, Y., & Hsung, R. P. (2020). Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions. ACS Catalysis. [Link]

  • Bibi, A., et al. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances. [Link]

  • Zare, A., et al. (2021). Importance of ynamides in heterocyclic synthesis. Synthetic Communications. [Link]

  • Evano, G., et al. (2016). One-pot double electrophilic activation of ynamide 1 a to furnish α-iodo amide 9 aI. Angewandte Chemie International Edition. [Link]

  • DeKorver, K. A., et al. (2021). Ynamides as Three-Atom Components in Cycloadditions: An Unexplored Chemical Reaction Space. Organic Letters. [Link]

  • Ahmad, N., & Ali, S. (2022). Gold catalyzed synthesis of biologically active heterocycles from ynamides. Journal of Synthetic Chemistry. [Link]

  • Graham, S. L., & Scholz, T. H. (1990). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Tetrahedron Letters. [Link]

  • Hsung, R. P., et al. (2004). synthesis and reactions of n-ethynyl-heterocycles. Arkivoc. [Link]

  • Wang, X., et al. (2021). Radical Reactions of Ynamides. Angewandte Chemie International Edition. [Link]

  • Zare, A., et al. (2021). Importance of ynamides in heterocyclic synthesis. Taylor & Francis Online. [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: A Modern Functional Group for The New Millennium. Chemical Reviews. [Link]

  • Theunissen, C., et al. (2019). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. [Link]

  • Bibi, A., et al. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Publisher. [Link]

  • Bibi, A., et al. (2023). Ring forming transformations of ynamides via cycloaddition. SciSpace. [Link]

  • Evano, G., et al. (2013). Harnessing the Electrophilicity of Keteniminium Ions: A Simple and Straightforward Entry to Tetrahydropyridines and Piperidines from Ynamides. Angewandte Chemie International Edition. [Link]

  • Danheiser, R. L., & Kwasigroch, C. A. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Tetrahedron. [Link]

  • Evano, G., et al. (2016). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. Angewandte Chemie International Edition. [Link]

  • Ye, L., et al. (2020). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Ye, L., et al. (2020). Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Liu, K., et al. (2020). Nucleophilic α-addition and β-addition of ynamides. ResearchGate. [Link]

  • Reddy, R. P., & Butin, A. V. (2014). Copper(I)-Catalyzed Nucleophilic Addition of Ynamides to Acyl Chlorides and Activated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Li, J., & Maulide, N. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Organic Letters. [Link]

  • Wang, D., & Liu, L. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Roy, I., & Hsung, R. P. (2023). Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. Organic Letters. [Link]

  • Alabugin, I. V., & Kovalenko, S. V. (2010). Nucleophilic Cycloaromatization of Ynamide-Terminated Enediynes. The Journal of Organic Chemistry. [Link]

  • Kim, S., & Lee, J. I. (2011). Synthetic Approaches to N‐Methoxy‐N‐methylamides. Journal of the Korean Chemical Society. [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews. [Link]

  • Sibi, M. P. (2001). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]

  • Wang, D., & Liu, L. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Donohoe, T. J., & Callens, C. K. A. (2018). Developing ynamide-based transformations for potential use in scaffold synthesis. University of Oxford. [Link]

  • N/A. (N/A). Weinreb ketone synthesis. Wikipedia. [Link]

  • Laha, J. K., et al. (2006). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic Letters. [Link]

  • Hsung, R. P., et al. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. Organic Syntheses. [Link]

  • Kim, S., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. [Link]

  • N/A. (N/A). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • N/A. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

Sources

Foundational

theoretical studies on the electronic structure of N-methoxy-N-methylpropiolamide

Title: Theoretical Studies on the Electronic Structure of N-Methoxy-N-methylpropiolamide: A Computational Whitepaper Executive Summary N-methoxy-N-methylpropiolamide is a specialized Weinreb amide featuring a terminal al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Theoretical Studies on the Electronic Structure of N-Methoxy-N-methylpropiolamide: A Computational Whitepaper

Executive Summary N-methoxy-N-methylpropiolamide is a specialized Weinreb amide featuring a terminal alkyne conjugated to a carbonyl group. While Weinreb amides are universally recognized in organic synthesis for their ability to form stable metal chelates and prevent the over-addition of nucleophiles, the introduction of the highly electron-deficient propiolyl moiety creates a complex stereoelectronic landscape. This technical guide provides an in-depth theoretical analysis of its electronic structure, detailing the computational workflows required to model its conformational behavior, orbital interactions, and unique reactivity profile.

Stereoelectronic Landscape and Conformational Isomerism

The structural uniqueness of N-methoxy-N-methylpropiolamide stems from the cross-conjugation between the C≡C π -system and the amide nitrogen lone pair through the central carbonyl group. Unlike simple aliphatic Weinreb amides, the propiolamide derivative exhibits a highly rigidified planar structure to maximize orbital overlap[1].

The N–O bond in the Weinreb group introduces two primary rotamers (E and Z relative to the C–N partial double bond). The E-isomer (where the methoxy group is anti to the carbonyl oxygen) is typically favored due to the minimization of dipole-dipole repulsion between the carbonyl oxygen and the methoxy oxygen. Furthermore, the nitrogen lone pair ( nN​ ) delocalizes strongly into the carbonyl anti-bonding orbital ( πC=O∗​ ), imparting significant double-bond character to the C–N bond and restricting rotation. This delocalization is a fundamental driver of the stability of Weinreb enolates and their well-documented chelation properties[2].

The Reactivity Anomaly: Why N-Methoxy-N-methylpropiolamide Resists Michael Additions

Understanding the electronic structure of this molecule directly explains its empirical reactivity—or lack thereof. In standard synthetic protocols, propiolate esters readily undergo oxa-Michael additions. However, experimental attempts to subject N-methoxy-N-methylpropiolamide to nucleophilic coupling (such as Mitsunobu-oxa-Michael cascades with 4-hydroxy-2-pyrones) result in complete recovery of the starting material and zero product formation[3].

Causality: This anomaly is rooted in Frontier Molecular Orbital (FMO) theory. In methyl propiolate, the carbonyl group strongly withdraws electron density from the alkyne, lowering the energy of the alkyne π∗ (LUMO) and making it highly electrophilic. In N-methoxy-N-methylpropiolamide, the strong nN​→πC=O∗​ donation from the Weinreb amine competes with the alkyne for conjugation. This cross-conjugation increases the electron density around the carbonyl carbon, effectively raising the energy of the adjacent alkyne LUMO. Consequently, the activation energy for nucleophilic attack at the β -carbon of the alkyne is drastically increased, shutting down the Michael addition pathway.

Quantitative Electronic Structure Data

To quantify these stereoelectronic effects, Density Functional Theory (DFT) calculations are employed. Below is a summary of the energetic landscape and orbital perturbation energies typical for this system.

Table 1: Calculated Relative Energies of Conformers (M06-2X/def2-TZVP)

ConformerDihedral ∠O=C−N−O Relative Energy ( ΔG , kcal/mol)Dipole Moment (Debye)
s-trans (E-isomer)178.5°0.00 (Global Minimum)3.42
s-cis (Z-isomer)2.1°+2.854.15
Orthogonal TS89.4°+18.402.90

Table 2: Key NBO Second-Order Perturbation ( E(2) ) Energies

Donor OrbitalAcceptor Orbital E(2) (kcal/mol)Mechanistic Implication
nN​ (Nitrogen lone pair) πC=O∗​ 58.4Strong amide resonance; restricts C–N rotation.
πC≡C​ πC=O∗​ 14.2Conjugation stabilizing the planar geometry.
nO​ (Methoxy oxygen) σC−N∗​ 6.5Anomeric effect stabilizing the N–O bond.
nO​ (Carbonyl oxygen) σC−C(alkyne)∗​ 4.1Weak hyperconjugation.

Computational Methodology and Self-Validating Protocols

As a Senior Application Scientist, establishing a robust, self-validating computational workflow is paramount. The following step-by-step protocol ensures high-fidelity electronic structure determination, avoiding artifacts such as basis set superposition error (BSSE) or convergence to saddle points.

Protocol 1: Ground-State Geometry Optimization and Validation

  • Input Generation: Construct the 3D model of N-methoxy-N-methylpropiolamide using a standard molecular builder. Generate both the s-trans and s-cis rotamers to map the conformational space.

  • Level of Theory Selection: Select the M06-2X density functional. Causality: M06-2X is a global hybrid meta-GGA functional that inherently captures medium-range non-covalent interactions and dispersion forces, which are critical for accurately modeling the interaction between the methoxy oxygen and the alkyne proton. Pair this with the def2-TZVP basis set to ensure sufficient polarization functions for the heteroatoms.

  • Optimization Execution: Run tight convergence criteria (Opt=Tight) in a simulated solvent environment (e.g., SMD model for dichloromethane) to mimic synthetic conditions.

  • Self-Validation (Frequency Analysis): Immediately follow optimization with an analytical frequency calculation.

    • Validation Check: The presence of zero imaginary frequencies ( Nimag​=0 ) confirms the structure is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state (saddle point), and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Protocol 2: Natural Bond Orbital (NBO) Analysis

  • Wavefunction Generation: Using the validated ground-state geometry, generate the formatted checkpoint file.

  • NBO Execution: Run NBO 7.0 (or later) to transform the canonical delocalized molecular orbitals into localized natural bond orbitals.

  • Perturbation Analysis: Extract the second-order perturbation theory energy ( E(2) ) matrix. Causality: This matrix quantitatively evaluates all donor-acceptor interactions, providing the exact energetic value of the nN​→πC=O∗​ donation that causes the unique unreactivity of the propiolamide.

Workflow Start Input Generation (Rotamer Library) Opt DFT Optimization (M06-2X/def2-TZVP, SMD) Start->Opt Freq Frequency Analysis (Self-Validation Check) Opt->Freq Decision N_imag == 0? Freq->Decision Perturb Perturb Geometry Along Imaginary Mode Decision->Perturb No NBO NBO Analysis (E2 Perturbation Matrix) Decision->NBO Yes Perturb->Opt Output Electronic Structure & Reactivity Profile NBO->Output

Self-validating computational workflow for DFT and NBO analysis.

Orbital Interaction Mapping

The diagram below maps the primary orbital interactions that dictate the electronic structure of N-methoxy-N-methylpropiolamide. The cross-conjugation network is the primary reason this molecule behaves differently from standard propiolate esters.

Orbital_Interactions N_lp N(lp) Amide CO_pi_star C=O (π*) N_lp->CO_pi_star Strong Donation (58.4 kcal/mol) O_lp O(lp) Methoxy O_lp->N_lp Repulsion (Rotamer Control) CC_pi_star C≡C (π*) CO_pi_star->CC_pi_star Cross-Conjugation (Raises LUMO) CC_pi C≡C (π) CC_pi->CO_pi_star Conjugation (14.2 kcal/mol)

Key stereoelectronic interactions in N-methoxy-N-methylpropiolamide.

Conclusion

Theoretical studies on N-methoxy-N-methylpropiolamide reveal a highly conjugated, rigidified system where the classic electron-withdrawing nature of the propiolyl carbonyl is heavily mitigated by the strong electron donation from the Weinreb amine nitrogen. By employing a rigorous, self-validating DFT and NBO workflow, researchers can quantitatively map these orbital interactions. This computational approach not only accurately predicts the conformational preferences of the molecule but also provides the fundamental causality for its resistance to nucleophilic attacks, such as the oxa-Michael addition, thereby guiding future rational drug design and synthetic methodology development.

References

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • The structure and properties of monoprotonated propiolamide and diprotonated cellocidin Source: Zeitschrift für Naturforschung B (via ResearchGate) URL:[Link]

Sources

Exploratory

Discovery and First Synthesis of N-Alkoxy-N-Alkylpropiolamides: A Technical Guide to Alkynyl Weinreb Amides

Executive Summary The advent of N-methoxy-N-methylamides, universally known as Weinreb amides, revolutionized the controlled synthesis of ketones from carboxylic acid derivatives[1]. While aliphatic and aromatic Weinreb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of N-methoxy-N-methylamides, universally known as Weinreb amides, revolutionized the controlled synthesis of ketones from carboxylic acid derivatives[1]. While aliphatic and aromatic Weinreb amides are standard fixtures in organic synthesis, the subclass of N-alkoxy-N-alkylpropiolamides (specifically N-methoxy-N-methylpropiolamide, CAS: 130250-60-1) presents a unique intersection of reactivity and utility. These alkynyl amides serve as highly versatile bifunctional building blocks, enabling the precise synthesis of ynones and complex heterocycles[2].

This whitepaper provides an in-depth mechanistic analysis, historical context, and a self-validating experimental framework for the synthesis and utilization of N-methoxy-N-methylpropiolamide.

Mechanistic Grounding: The Causality of the Chelate

To understand the synthetic value of N-methoxy-N-methylpropiolamide, one must analyze the causality behind its reactivity profile.

The Weinreb Chelate Phenomenon

Standard esters and amides often suffer from over-addition when treated with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents), leading to tertiary alcohols. The Weinreb amide circumvents this via a kinetically stable, five-membered cyclic intermediate[1]. When an organometallic species attacks the carbonyl carbon of the propiolamide, the metal cation (Li⁺ or Mg²⁺) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This tetrahedral chelate is stable at low temperatures, preventing a second equivalent of the nucleophile from attacking. Only upon aqueous acidic workup does the chelate collapse to yield the desired ynone[2].

ChelateMechanism Amide N-Methoxy-N-methylpropiolamide HC≡C-C(=O)N(OMe)Me Nucleophile Organometallic Addition (R-M: R-Li or R-MgX) Amide->Nucleophile Tetrahedral Stable Tetrahedral Chelate (5-Membered Ring with M+) Nucleophile->Tetrahedral Prevents over-addition Hydrolysis Aqueous Acidic Quench (H3O+) Tetrahedral->Hydrolysis Stable at low temp Ynone Ynone Product HC≡C-C(=O)R Hydrolysis->Ynone Collapse of intermediate

Mechanistic pathway of ynone synthesis via the stable 5-membered Weinreb chelate.

The Propiolamide Challenge

Synthesizing N-methoxy-N-methylpropiolamide introduces specific challenges not present in standard saturated amides. The terminal alkyne is highly electrophilic and acidic. Converting propiolic acid to its corresponding acid chloride (using thionyl chloride or oxalyl chloride) can trigger unwanted polymerization or cross-reactivity. Furthermore, the Michael-acceptor nature of the conjugated alkynyl carbonyl system makes it susceptible to conjugate addition by the amine nucleophile if the reaction temperature is not strictly controlled[3].

Discovery and Synthetic Evolution

The foundational discovery of Weinreb amides by Steven Nahm and Steven M. Weinreb in 1981 established the use of N,O-dimethylhydroxylamine[1]. The extension of this methodology to propiolic acid derivatives was driven by the pharmaceutical need for stable, isolable precursors to terminal ynones—critical intermediates in the synthesis of pyrimidines, pyrazoles, and bioactive natural products[2].

Early attempts to synthesize N-methoxy-N-methylpropiolamide via acid chlorides often resulted in poor yields and complex mixtures. The modern, highly efficient synthesis relies on mild peptide coupling agents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt), which activates the carboxylic acid without generating highly reactive, destructive intermediates[4].

Quantitative Data: Comparison of Synthetic Routes

The choice of coupling strategy directly dictates the yield and purity of the propiolamide. The table below summarizes the quantitative data across different activation methods.

Activation MethodReagents / CatalystsSolventTemp (°C)Yield (%)Causality / Outcome
Acid Chloride Oxalyl Chloride, DMF (cat.)CH₂Cl₂0 to 25< 30%High degree of polymerization and Michael addition byproducts.
Mixed Anhydride Isobutyl chloroformate, NMMTHF-15 to 045 - 55%Moderate yield; competing attack on the carbonate carbon.
Carbodiimide (DCC) DCC, DMAP (cat.)CH₂Cl₂0 to 2550 - 60%Dicyclohexylurea (DCU) byproduct is difficult to separate from the oily product.
Carbodiimide (EDCI) EDCI·HCl, HOBt, DIPEACH₂Cl₂0 to 2565 - 75% Optimal. Water-soluble urea byproduct allows for simple aqueous workup[4].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the synthesis of N-methoxy-N-methylpropiolamide is designed as a self-validating system. In-process controls (IPCs) and specific workup rationales are embedded to guarantee reproducibility.

SynthesisWorkflow PropiolicAcid Propiolic Acid (HC≡C-COOH) Activation Activation (EDCI, HOBt, DIPEA, CH2Cl2, 0°C) PropiolicAcid->Activation Amine N,O-Dimethylhydroxylamine HCl (MeO-NH-Me·HCl) Amine->Activation Coupling Amidation Reaction (Stir 1h at 0°C, then RT) Activation->Coupling Workup Aqueous Workup (10% HCl, Sat. NaHCO3, Brine) Coupling->Workup Product N-Methoxy-N-methylpropiolamide (Orange Oil, ~68% Yield) Workup->Product

Workflow for the EDCI-mediated synthesis of N-methoxy-N-methylpropiolamide.

Step-by-Step Methodology

1. Reaction Setup & Activation

  • Reagents: Propiolic acid (1.0 equiv, 10.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol), HOBt (1.1 equiv, 11.0 mmol), and EDCI·HCl (1.2 equiv, 12.0 mmol).

  • Procedure: Dissolve propiolic acid and HOBt in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: Cooling to 0 °C is critical to suppress the exothermic activation process and prevent the alkyne from undergoing thermal degradation or conjugate addition.

2. Amine Addition & Coupling

  • Procedure: Add N,O-dimethylhydroxylamine hydrochloride to the stirring solution. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol) over 15 minutes.

  • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of Michael addition to the propiolamide triple bond. The base neutralizes the amine hydrochloride and drives the coupling.

  • Validation (IPC): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a distinct spot (stainable with KMnO₄ due to the alkyne, as it lacks strong UV chromophores).

3. Aqueous Workup (Self-Purification System)

  • Procedure: Dilute the reaction mixture with additional CH₂Cl₂.

    • Wash sequentially with 10% aqueous HCl (2 × 30 mL). Rationale: Removes unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Rationale: Deprotonates and extracts unreacted propiolic acid and HOBt into the aqueous layer.

    • Wash with brine (1 × 30 mL) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C).

  • Causality: The water bath must be kept cool during rotary evaporation because low-molecular-weight alkynes are volatile and thermally sensitive.

4. Isolation

  • Result: The procedure yields N-methoxy-N-methylpropiolamide as a characteristic orange oil in approximately 68% yield[4]. If further purification is required, short-path silica gel chromatography (eluting with Petroleum Ether/EtOAc) can be utilized.

Downstream Applications in Drug Development

Once synthesized, N-methoxy-N-methylpropiolamide acts as a premier electrophile. It has been investigated as a nucleophilic coupling partner in oxa-Michael additions[3] and serves as the direct precursor to terminal ynones. By treating the propiolamide with aryl or alkyl lithium reagents at -78 °C, researchers can access highly functionalized diarylalkynones and heterocycles without the need to handle unstable alkynyl acid chlorides[2].

Sources

Foundational

The Dual-Reactivity Paradigm of N-Methoxy-N-Methylpropiolamide in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis, the strategic design of bifunctional building blocks is paramount for the efficient assembly of complex molecular architectures. N-methoxy-N-methylpropiolam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the strategic design of bifunctional building blocks is paramount for the efficient assembly of complex molecular architectures. N-methoxy-N-methylpropiolamide (CAS: 130250-60-1) stands out as a highly versatile, dual-reactivity synthon. By marrying the unique acyl-transfer properties of a Weinreb amide with the dense electron-deficiency of a conjugated terminal alkyne, this molecule serves as a linchpin for synthesizing ynones, activated ynesulfonamides, and complex heterocycles.

This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying N-methoxy-N-methylpropiolamide in advanced synthetic workflows, grounded in peer-reviewed methodologies.

Structural Profiling & Mechanistic Advantages

The synthetic utility of N-methoxy-N-methylpropiolamide is rooted in its two orthogonal reactive sites:

  • The Weinreb Amide Terminus: Unlike standard esters or acyl chlorides, the N-methoxy-N-methyl group forms a highly stable, five-membered cyclic metal chelate upon nucleophilic attack by organometallic reagents. This intermediate completely halts the reaction at the tetrahedral stage, preventing the over-addition of nucleophiles that typically leads to tertiary alcohols [1].

  • The Terminal Alkyne: The strong electron-withdrawing nature of the adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This renders the triple bond highly electrophilic, making it an exceptional Michael acceptor and a potent dienophile/dipolarophile for cycloadditions.

Reactivity Center N-methoxy-N-methylpropiolamide Alkyne Terminal Alkyne (Electrophilic/Dienophilic) Center->Alkyne Reactivity Site 1 Amide Weinreb Amide (Acyl Transfer) Center->Amide Reactivity Site 2 Ynesulfonamides Ynesulfonamides (via Sulfonylamides) Alkyne->Ynesulfonamides C-N Coupling Triazoles Cycloadducts (via CuAAC/Diels-Alder) Alkyne->Triazoles Cycloaddition Ynones Ynones (via Grignard/R-Li) Amide->Ynones Organometallics

Caption: Dual reactivity map of N-methoxy-N-methylpropiolamide highlighting key synthetic pathways.

Core Application I: Controlled Synthesis of Ynones

Ynones (alkynyl ketones) are indispensable precursors for the synthesis of biologically active heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The direct addition of alkynyllithium or Grignard reagents to standard carboxylic derivatives often yields complex mixtures due to over-addition. N-methoxy-N-methylpropiolamide circumvents this via the classic Weinreb–Nahm ketone synthesis mechanism [2].

Causality of the Protocol

The addition of the organometallic reagent must be performed at low temperatures (0 °C to -78 °C) to stabilize the tetrahedral intermediate. The methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺), locking the intermediate in a stable 5-membered ring. Only upon the introduction of an aqueous acidic quench does the chelate collapse to reveal the ynone, ensuring a 1:1 stoichiometric addition.

Mechanism A Weinreb Amide (N-methoxy-N-methyl) B Nucleophilic Attack (R-MgX or R-Li) A->B C Stable Tetrahedral Metal Chelate B->C Chelation limits reactivity D Aqueous Workup (Hydrolysis) C->D Maintains stability until quench E Ynone Product (No Over-addition) D->E

Caption: Mechanism of ynone formation highlighting the stable tetrahedral intermediate.

Experimental Protocol: Ynone Synthesis
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon.

  • Dissolution: Dissolve N-methoxy-N-methylpropiolamide (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M) and cool the solution to 0 °C using an ice bath.

  • Addition: Add the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equiv, 5.5 mmol) dropwise over 15 minutes via syringe.

  • Incubation: Stir the reaction mixture for 1–2 hours at 0 °C. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Quench & Hydrolysis: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. The acidic environment disrupts the metal chelate, releasing the ketone.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to afford the pure ynone.

Core Application II: Metal-Free Synthesis of Activated Ynesulfonamides

Activated ynesulfonamides are highly sought-after building blocks for nitrogen-containing heterocycles. Traditionally, their synthesis requires harsh conditions or transition-metal catalysis. However, recent advancements have demonstrated that N-methoxy-N-methylpropiolamide can be utilized in a highly efficient, metal-free protocol to generate these compounds at room temperature [3].

Causality of the Protocol

This workflow is a two-stage process. First, the terminal alkyne is converted into a bromoalkyne. The bromination is facilitated by N-bromosuccinimide (NBS) and a catalytic amount of AgNO₃, which activates the terminal C-H bond. Second, the bromoalkyne undergoes a C-N coupling with a sulfonylamide. Triton B (benzyltrimethylammonium hydroxide) is employed as a mild, organic-soluble base. It deprotonates the sulfonylamide, allowing for nucleophilic attack on the bromoalkyne without hydrolyzing the sensitive Weinreb amide group [3].

Experimental Protocol: Two-Step Ynesulfonamide Assembly

Step 1: Bromination of the Alkyne

  • To a solution of N-methoxy-N-methylpropiolamide (5.0 mmol, 1.0 equiv) in anhydrous acetone (17 mL, 0.30 M), add NBS (6.0 mmol, 1.2 equiv) and AgNO₃ (0.5 mmol, 10 mol %). Note: Perform this reaction away from direct light to prevent radical side-reactions.

  • Stir the mixture for 1 hour at room temperature.

  • Add a second equivalent portion of AgNO₃ (0.5 mmol, 10 mol %) and stir for an additional 1 hour.

  • Filter the resulting suspension. Extract the filtrate with hexane (3 × 30 mL).

  • Wash the combined organic layers with a 10% aqueous HCl solution (2 × 40 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate under vacuum (25 °C, 200 mbar) to afford the bromoalkyne intermediate.

Step 2: C-N Coupling

  • Dissolve the target secondary sulfonylamide (0.8 mmol, 1.0 equiv) in THF (20 mL, 0.04 M).

  • Add the synthesized bromoalkyne (0.88 mmol, 1.1 equiv), followed immediately by Triton B (40% wt in water, 1.04 mmol, 1.3 equiv) at room temperature.

  • Stir until complete consumption of the starting material is observed via TLC.

  • Dilute the mixture with saturated aqueous NH₄Cl (10 mL) and extract with Et₂O (3 × 15 mL).

  • Dry the combined organic extracts over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the activated ynesulfonamide.

Quantitative Data Summary

The table below summarizes the typical yield ranges and reaction conditions for the primary synthetic applications of N-methoxy-N-methylpropiolamide, demonstrating its robust utility across different reaction paradigms.

Synthetic ApplicationReagents / ConditionsKey IntermediateTypical Yield RangePrimary Reference
Ynone Synthesis Organolithium/Grignard, THF, 0 °C to -78 °CStable tetrahedral metal chelate75–95%[2]
Activated Ynesulfonamides 1. NBS/AgNO₃; 2. Sulfonylamide, Triton BBromoalkyne65–85%[3]
Tertiary Enesulfonamides Sulfonylamide, Triton B, THF, RTMichael adduct80–99%[3]
Cycloadditions (Diels-Alder) Substituted dienes, Toluene, HeatNone (Concerted transition state)60–90%Extrapolated [4]

References

  • Weinreb Ketone Synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis The Journal of Organic Chemistry (2002) URL:[Link]

  • Metal-free synthesis of activated ynesulfonamides and tertiary enesulfonamides Organic & Biomolecular Chemistry (2019) URL:[Link]

  • 5-Hydroxyindoles by Intramolecular Alkynol–Furan Diels–Alder Cycloaddition The Journal of Organic Chemistry (2013) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: N-Methoxy-N-methylpropiolamide as a Versatile Dienophile in[4+2] Cycloaddition Workflows

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Strategic Context In the landscap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Strategic Context

In the landscape of complex molecule synthesis and drug development, the strategic selection of bifunctional building blocks is critical for minimizing step count and maximizing yield. N-methoxy-N-methylpropiolamide (the Weinreb amide of propiolic acid) serves as a highly privileged, electron-deficient dienophile in [4+2] Diels-Alder cycloadditions[1].

Unlike traditional dienophiles such as methyl propiolate or propiolaldehyde, N-methoxy-N-methylpropiolamide offers a dual strategic advantage:

  • Accelerated Cycloaddition: The strongly electron-withdrawing nature of the amide carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes[2].

  • Programmable Post-Cycloaddition Functionalization: The resulting cycloadduct retains the Weinreb amide moiety, which can be seamlessly converted into ketones or aldehydes without the risk of over-addition typically observed with standard esters[3].

Mechanistic Causality & FMO Theory (E-E-A-T)

The Causality of Dienophile Selection

When designing a [4+2] cycloaddition, the choice of the electron-withdrawing group (EWG) on the alkyne dictates both the reaction kinetics and the downstream synthetic utility. Using a standard ester often leads to mixtures of secondary and tertiary alcohols during subsequent nucleophilic acyl substitutions.

N-methoxy-N-methylpropiolamide solves this via chelation control . When the resulting cycloadduct is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent), the magnesium or lithium coordinates to both the carbonyl oxygen and the N-methoxy oxygen. This forms a highly stable, five-membered cyclic metal chelate. This intermediate is kinetically stable at low temperatures and physically prevents a second equivalent of the nucleophile from attacking. The tetrahedral intermediate only collapses to reveal the target ketone upon aqueous acidic quench[3].

Regioselectivity and Orbital Interactions

In thermal Diels-Alder reactions involving unsymmetrical dienes (e.g., 1-substituted or 2-substituted butadienes), N-methoxy-N-methylpropiolamide exhibits high regioselectivity dictated by Frontier Molecular Orbital (FMO) coefficients. The highly polarized alkyne directs the major formation of the "ortho" or "para" equivalent cycloadducts, minimizing the need for complex chromatographic separations[4].

FMO_Workflow A N-Methoxy-N-methylpropiolamide (LUMO Lowered by EWG) C [4+2] Cycloaddition (Concerted Transition State) A->C Thermal or Lewis Acid B Electron-Rich Diene (HOMO Donor) B->C D Bicyclic/Cyclic Weinreb Amide (Stable Intermediate) C->D High Regioselectivity E Grignard Addition (R-MgX) D->E F DIBAL-H Reduction (-78 °C) D->F G Substituted Ketone E->G Chelation Control H Substituted Aldehyde F->H Avoids Over-Reduction

Fig 1: Logical workflow of [4+2] cycloaddition and programmable functionalization.

Quantitative Data Presentation

To justify the selection of N-methoxy-N-methylpropiolamide, Table 1 summarizes its comparative performance against other common alkyne dienophiles in standard [4+2] workflows.

Table 1: Comparative Reactivity and Post-Modification Efficiency of Alkyne Dienophiles

Dienophile[4+2] Reactivity (Kinetics)Post-Cycloaddition Nucleophilic Addition (RMgX)Over-Addition RiskOverall Synthetic Utility
N-Methoxy-N-methylpropiolamide High (Strong EWG effect)Excellent (Yields pure ketones)None (Stable chelate)Optimal for multi-step drug synthesis
Methyl PropiolateHighPoor (Yields tertiary alcohols)Very HighLimited (Requires saponification first)
PropiolaldehydeVery High (Prone to polymerization)Moderate (Requires protection)HighLow (Stability issues)
Propiolic AcidLow (Requires harsh conditions)N/A (Deprotonates RMgX)N/APoor (Requires pre-activation)

Experimental Protocols

The following protocols provide a self-validating system for executing the cycloaddition and subsequent functionalization.

Protocol A: Thermal [4+2] Cycloaddition with Cyclopentadiene

This protocol utilizes freshly cracked cyclopentadiene to form a bicyclo[2.2.1]hepta-2,5-diene derivative.

Reagents & Equipment:

  • N-Methoxy-N-methylpropiolamide (1.0 equiv, typically 10 mmol)

  • Cyclopentadiene (freshly cracked, 3.0 equiv)

  • Toluene (anhydrous, 0.5 M)

  • Sealed pressure tube or reflux setup

Step-by-Step Methodology:

  • Preparation: In a flame-dried pressure tube flushed with argon, dissolve N-methoxy-N-methylpropiolamide (1.13 g, 10 mmol) in 20 mL of anhydrous toluene.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.98 g, 30 mmol) to the solution at room temperature.

  • Cycloaddition: Seal the tube and heat the reaction mixture to 90 °C for 16 hours. Causality Note: Thermal activation is required to overcome the activation barrier of the un-catalyzed [4+2] reaction. The excess diene compensates for its volatility and potential dimerization.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting propiolamide (UV active, stains with KMnO4) should disappear. Confirm via crude 1H-NMR: Look for the disappearance of the terminal alkyne proton singlet at ~3.1 ppm and the appearance of two distinct vinylic protons (cycloadduct) at ~6.8 ppm.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and unreacted cyclopentadiene.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the bicyclic Weinreb amide cycloadduct.

Protocol B: Post-Cycloaddition Functionalization (Weinreb Ketone Synthesis)

Conversion of the cycloadduct to a methyl ketone using methylmagnesium bromide.

Step-by-Step Methodology:

  • Setup: Dissolve the bicyclic Weinreb amide cycloadduct (1.0 equiv, 5 mmol) in anhydrous THF (15 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv, 6 mmol) over 10 minutes.

  • Incubation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Causality Note: The stable five-membered magnesium chelate forms immediately, preventing a second Grignard equivalent from attacking the newly formed ketone.

  • Quench (Self-Validation Step): Carefully quench the reaction by adding saturated aqueous NH4Cl solution (10 mL) at 0 °C. Observation: A white precipitate of magnesium salts will form, and the stable chelate will collapse to release N,O-dimethylhydroxylamine and the target ketone.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Chelation_Mechanism N1 Bicyclic Weinreb Amide Cycloadduct N2 Addition of RMgX (THF, 0 °C) N1->N2 N3 Stable 5-Membered Magnesium Chelate N2->N3 Bidentate Coordination N4 Kinetic Blockade (Prevents 3° Alcohol) N3->N4 Tetrahedral Stability N5 Aqueous Acid Quench (NH4Cl) N4->N5 N6 Isolated Target Ketone (High Yield) N5->N6 Collapse & Release of N(OMe)Me

Fig 2: Mechanistic logic of chelation control preventing over-addition during functionalization.

References

  • Evans, D. A., & Starr, J. T. (2003). A Cycloaddition Cascade Approach to the Total Synthesis of (−)-FR182877. Journal of the American Chemical Society, 125(44), 13531–13540.[3] URL:[Link]

  • Coster, M. J. et al. (2014). Diels-Alder Cycloaddition: Nicolaioidesin B. Tetrahedron Letters, 55, 6864. (Highlighted in Organic Chemistry Portal).[4] URL:[Link]

  • O'Boyle, B. M. et al. (2015). Preparation and Diels–Alder reactions of 1′-heterosubsituted vinylimidazoles. Tetrahedron, 71(35), 5871-5880.[2] URL:[Link]

  • Ishihara, K. et al. (2008). Catalytic Enantioselective[2 + 4] and [2 + 2] Cycloaddition Reactions with Propiolamides. Journal of the American Chemical Society, 130(22), 7198–7199.[1] URL:[Link]

Sources

Application

Application Note: A Robust Protocol for the Copper-Catalyzed Synthesis of N-Methoxy-N-Methylpropiolamide

Abstract N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in organic synthesis, prized for their ability to react with organometallic reagents to form ketones without...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in organic synthesis, prized for their ability to react with organometallic reagents to form ketones without over-addition. The propiolamide variant, N-methoxy-N-methylpropiolamide, serves as a critical building block for introducing an alkynyl carbonyl moiety. This application note details a robust and efficient protocol for the synthesis of N-methoxy-N-methylpropiolamide via a copper-catalyzed aerobic oxidative coupling of a terminal alkyne with N,O-dimethylhydroxylamine. This method leverages the low cost and low toxicity of copper catalysts, offering a significant advantage over protocols requiring precious metals. We provide a step-by-step procedure, discuss the underlying reaction mechanism, and present a guide for optimization and troubleshooting.

Introduction and Reaction Principle

The direct formation of an amide bond between a terminal alkyne's C(sp)-H and a nitrogen nucleophile is a powerful transformation in modern organic chemistry. Copper catalysis has emerged as a leading strategy for such C-N bond formations due to its efficiency and economic viability.[1] The synthesis of N-methoxy-N-methylpropiolamide, a specialized Weinreb amide, typically involves the coupling of an activated propiolic acid derivative or the oxidative carbonylation of an alkyne.[2]

This protocol describes a more direct approach: the copper-catalyzed aerobic oxidative amidation of a terminal alkyne. The overall transformation is as follows:

Scheme 1: Overall Reaction

The reaction proceeds via the activation of the terminal alkyne's C-H bond by a copper catalyst. Molecular oxygen from the air serves as a green and cost-effective terminal oxidant, facilitating the catalytic cycle.[1][3] This method avoids the need for pre-activated carboxylic acids or stoichiometric, harsh oxidants, aligning with the principles of green chemistry.

Proposed Catalytic Cycle

The mechanism for the copper-catalyzed oxidative amidation of terminal alkynes is believed to proceed through a sequence of steps involving catalyst oxidation and reduction. While the precise intermediates can vary based on the copper source and ligands, a plausible catalytic cycle is illustrated below. The cycle begins with the formation of a copper(II) acetylide species, which is central to the C-N bond formation. The nitrogen nucleophile (N,O-dimethylhydroxylamine) attacks this intermediate, leading to the formation of the desired ynamide product and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen to complete the catalytic cycle.[3][4]

Catalytic_Cycle cluster_reactants Inputs Cu_II Cu(II) Catalyst Cu_acetylide Mixed Cu(II) Complex (Alkynyl)(Amidate) Cu_II->Cu_acetylide + R-C≡CH + Me(MeO)NH - 2H+ Product N-Methoxy-N- Methylpropiolamide Cu_acetylide->Product Reductive Elimination Cu_I Cu(I) Species center Cu_I->Cu_II Reoxidation (O2) Alkyne Terminal Alkyne (e.g., Ethyl Propiolate) Alkyne->Cu_II Amine N,O-Dimethyl- hydroxylamine Amine->Cu_II

Caption: Proposed catalytic cycle for the aerobic oxidative amidation.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)QuantityNotes
Copper(I) Iodide (CuI)CuI190.450.059.5 mgCatalyst. Other sources like CuCl₂ may also be effective.[5]
Ethyl PropiolateHC≡CCO₂Et98.101.095 µL (d=1.03 g/mL)Starting alkyne.
N,O-Dimethylhydroxylamine hydrochlorideMe(MeO)NH·HCl97.541.5146 mgAmine source. Excess is used to drive the reaction.
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.822.5815 mgBase. Acts as both a base and a potential ligand scavenger.
TolueneC₇H₈92.14-5.0 mLSolvent. Anhydrous grade recommended.
Equipment
  • 25 mL Schlenk flask or a sealable reaction vial

  • Magnetic stir bar

  • Magnetic stirrer hotplate

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Copper(I) Iodide (9.5 mg, 0.05 mmol), N,O-dimethylhydroxylamine hydrochloride (146 mg, 1.5 mmol), and Cesium Carbonate (815 mg, 2.5 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (5.0 mL) via syringe.

  • Add ethyl propiolate (95 µL, 1.0 mmol) dropwise via syringe while stirring.

  • Replace the inert gas septum with a balloon filled with air or introduce a gentle stream of air/oxygen via a needle. Causality Note: The presence of oxygen is critical for re-oxidizing the copper catalyst from Cu(I) to Cu(II), enabling the catalytic cycle to continue.[1][3] Without an oxidant, the reaction would be stoichiometric in copper.

Reaction Execution: 6. Lower the flask into a preheated oil bath at 80 °C. 7. Stir the reaction mixture vigorously for 12-24 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting ethyl propiolate is UV active and more nonpolar than the product amide.

Workup and Purification: 9. Once the reaction is complete, cool the mixture to room temperature. 10. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. 11. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). 12. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 14. Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield N-methoxy-N-methylpropiolamide as a clear oil.

Optimization and Troubleshooting

The success of the synthesis can be influenced by several parameters. The following table provides guidance for optimization and troubleshooting common issues.

ParameterRecommendationRationale & Troubleshooting
Copper Source CuI, CuCl, Cu(OAc)₂, CuCl₂·2H₂O[5]The choice of copper salt can affect solubility and catalytic activity. If yields are low, screening different copper(I) and copper(II) sources is recommended. Cu(I) is often active but requires oxidation, while Cu(II) can initiate the cycle directly.
Solvent Toluene, Dichloroethane (DCE), Acetonitrile (MeCN)[5]Solvent polarity can influence reaction rates and substrate solubility. Toluene and DCE are common choices for copper-catalyzed cross-couplings. If side reactions are observed, changing the solvent may improve selectivity.
Base Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃[5]The base is crucial for deprotonating the N,O-dimethylhydroxylamine hydrochloride and potentially the terminal alkyne. Insoluble inorganic bases are preferred. If the reaction stalls, a stronger or more soluble base might be required.
Atmosphere Air or pure O₂ balloonInsufficient oxidant will lead to catalyst deactivation and low yields. Ensure good mixing to facilitate gas-liquid transfer. A common side reaction, the Glaser-Hay homocoupling of the alkyne, can be favored under certain conditions.[5]
Temperature 70-100 °CHigher temperatures generally increase the reaction rate but may also lead to decomposition of the starting materials or product. An optimal temperature balances reaction speed with stability.

Workflow Visualization

Caption: High-level experimental workflow for the synthesis.

Safety Precautions

  • Solvents: Toluene and ethyl acetate are flammable. Handle in a fume hood away from ignition sources.

  • Reagents: Copper salts can be toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressurized Systems: While using a balloon of air is generally safe, avoid sealed systems with pure oxygen, as this can create a fire or explosion hazard.

Conclusion

The described protocol offers a reliable and scalable method for synthesizing N-methoxy-N-methylpropiolamide using an inexpensive and readily available copper catalyst. The use of aerobic oxidation makes this procedure environmentally benign and operationally simple. By understanding the key parameters and the mechanistic underpinnings of the reaction, researchers can effectively apply and optimize this transformation for the synthesis of this valuable chemical intermediate, facilitating further research and development in medicinal and materials chemistry.

References

  • ResearchGate. (n.d.). Proposed reaction mechanism for the copper-catalyzed amidation of alkynes. [Online] Available at: [Link]

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15, 1752-1755. [Online] Available at: [Link]

  • Stahl, S. S., et al. (2008). Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of Ynamides. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2018). The synthesis of alk-2-ynl Weinreb amides via Pd/Cu-catalysed oxidative carbonylation of terminal alkynes. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Beilstein Journals. (2015). Recent advances in copper-catalyzed C–H bond amidation. [Online] Available at: [Link]

Sources

Method

Application Note: N-Methoxy-N-methylpropiolamide as a Bifunctional Precursor for Heterocyclic Synthesis and Late-Stage Functionalization

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary In modern drug discovery, the rapid and modular assembly o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

In modern drug discovery, the rapid and modular assembly of heteroaryl ketones is a critical pathway for generating structure-activity relationship (SAR) libraries. N-Methoxy-N-methylpropiolamide (CAS: 130250-60-1)[1] has emerged as an exceptionally versatile bifunctional synthon to meet this need. By combining a highly reactive terminal alkyne with a Weinreb amide, this reagent allows scientists to first construct complex heterocycles (via cycloadditions or Michael additions) and subsequently perform controlled, late-stage acylations without the risk of over-addition.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, I frequently observe researchers struggling with the late-stage functionalization of heterocycles using standard ester precursors (like methyl propiolate). The fundamental issue with ester-bearing heterocycles is their vulnerability to double nucleophilic attack by Grignard or organolithium reagents, which inevitably yields tertiary alcohols rather than the desired ketones.

N-Methoxy-N-methylpropiolamide solves this through the well-documented .

  • Alkyne Activation: The electron-withdrawing nature of the amide carbonyl lowers the LUMO of the terminal alkyne, making it a highly reactive dipolarophile for 1,3-dipolar cycloadditions and a potent Michael acceptor.

  • Controlled Nucleophilic Addition: Upon reaction with an organometallic reagent, the methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (Mg²⁺ or Li⁺). This forms a highly stable, five-membered tetrahedral chelate.

  • Causality of the Quench: Because this chelate is stable under basic and neutral conditions, it physically prevents a second equivalent of the nucleophile from attacking. The intermediate only collapses to form the ketone upon the introduction of an aqueous acidic workup, ensuring absolute chemoselectivity.

Mechanism A Heterocycle-Weinreb Amide [R-C(=O)N(OMe)Me] B Tetrahedral Chelate [Stabilized by Mg2+] A->B + R'MgX (Nucleophilic Attack) C Heteroaryl Ketone [R-C(=O)R'] B->C + H3O+ (Workup & Collapse)

Figure 1: Mechanism of Weinreb amide tetrahedral chelate stabilization and controlled collapse.

Strategic Workflows in Drug Development

The bifunctional nature of N-methoxy-N-methylpropiolamide allows for a divergent synthetic workflow, branching into several privileged heterocyclic scaffolds before converging on a library of heteroaryl ketones.

  • 1,2,3-Triazoles: Achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The use of Cu(I) ensures strict 1,4-regioselectivity .

  • Isoxazoles: Achieved via 1,3-dipolar cycloaddition with in situ generated nitrile oxides (from oximes and N-chlorosuccinimide) .

  • Pyrimidines: Achieved via a tandem Michael addition-cyclization sequence using amidines under basic conditions.

Workflow A N-methoxy-N-methylpropiolamide (Bifunctional Synthon) B CuAAC Cycloaddition (Azides) A->B C 1,3-Dipolar Cycloaddition (Nitrile Oxides) A->C D Michael/Cyclization (Amidines) A->D E 1,4-Disubstituted 1,2,3-Triazole Amide B->E Regioselective F 3,5-Disubstituted Isoxazole Amide C->F Regioselective G Substituted Pyrimidine Amide D->G H Late-Stage Diversification (Grignard / Organolithium Addition) E->H F->H G->H I Heteroaryl Ketone Library (Drug Candidates) H->I Acidic Workup (Chelate Collapse)

Figure 2: Divergent synthetic workflow from N-methoxy-N-methylpropiolamide to heteroaryl ketones.

Quantitative Data Summary

The table below summarizes the typical yields observed when utilizing N-methoxy-N-methylpropiolamide across different heterocyclic workflows, validating its efficiency as a precursor.

Heterocycle ClassReaction TypeCatalyst / ReagentsTypical Yield (Intermediate)Typical Yield (Ketone)
1,4-1,2,3-Triazole CuAACCuSO₄, NaAsc, t-BuOH/H₂O85 - 95%80 - 90%
3,5-Isoxazole 1,3-Dipolar CycloadditionNCS, Et₃N, Oxime, DMF75 - 85%75 - 88%
Pyrimidine Michael Addition/CyclizationAmidine, NaOEt, EtOH65 - 80%70 - 85%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Visual and analytical cues are embedded within the steps to confirm mechanistic milestones.

Protocol A: Synthesis of 1-(Substituted)-1H-1,2,3-triazole-4-carboxylic acid methoxymethylamide via CuAAC

Objective: Regioselective synthesis of the 1,4-triazole intermediate.

  • Preparation: In a round-bottom flask, dissolve N-methoxy-N-methylpropiolamide (1.0 equiv) and the desired organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (0.2 M).

    • Causality Note: The biphasic, protic solvent mixture is critical. It stabilizes the Cu(I) acetylide intermediate and significantly accelerates the cycloaddition rate compared to pure organic solvents.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.10 equiv).

    • Self-Validation: Upon addition of sodium ascorbate, the solution will rapidly transition from blue (Cu²⁺) to pale yellow or colorless. This visual cue validates the successful in situ reduction to the catalytically active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (UV active, KMnO₄ stain). The reaction is complete when the terminal alkyne C-H stretch (~3300 cm⁻¹) disappears in the IR spectrum, or the alkyne proton singlet (~3.5 ppm) is absent in the crude ¹H NMR.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Late-Stage Diversification to Heteroaryl Ketones

Objective: Chemoselective conversion of the Weinreb amide to a ketone without tertiary alcohol byproducts.

  • Preparation: Dissolve the synthesized Triazole-Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under a strict inert atmosphere (N₂ or Ar). Cool the reaction mixture to 0 °C using an ice bath.

    • Causality Note: Conducting the addition at 0 °C (or lower) is imperative to maximize the kinetic stability of the tetrahedral magnesium chelate and prevent premature collapse.

  • Organometallic Addition: Add the Grignard reagent (R-MgX, 1.2 equiv) dropwise over 15 minutes.

    • Self-Validation: A slight exotherm will occur. Depending on the substrate, the solution may become slightly cloudy or form a fine suspension. This physical change indicates the successful formation of the metal-coordinated tetrahedral intermediate.

  • Incubation: Stir at 0 °C for 2 hours.

    • Causality Note: The stable 5-membered chelate physically blocks a second equivalent of the Grignard reagent from attacking the carbon center.

  • Controlled Collapse (Quench): Carefully quench the reaction by adding 1M aqueous HCl dropwise at 0 °C until the pH reaches ~3.

    • Self-Validation: The acidic quench breaks the N-O-Mg coordinate bonds. The cloudy suspension will immediately clear into a distinct biphasic mixture, visually validating the collapse of the tetrahedral intermediate into the target ketone.

  • Isolation: Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 1981, 22 (39), 3815-3818. URL:[Link]

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition 2002, 41 (14), 2596-2599. URL:[Link]

  • Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of Weinreb's amide." Synthesis 2008, (23), 3707-3738. URL:[Link]

  • Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society 2005, 127 (1), 210-216. URL:[Link]

Sources

Application

The Versatile Alkyne: Application of N-methoxy-N-methylpropiolamide in Natural Product Total Synthesis

For the modern synthetic chemist, the pursuit of elegance and efficiency in the construction of complex molecular architectures is a perpetual endeavor. Natural products, with their intricate stereochemistry and diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern synthetic chemist, the pursuit of elegance and efficiency in the construction of complex molecular architectures is a perpetual endeavor. Natural products, with their intricate stereochemistry and diverse functionalities, provide the ultimate proving ground for synthetic methodologies. Among the arsenal of reagents available, N-methoxy-N-methylamides, or Weinreb amides, have established themselves as reliable and versatile intermediates, particularly for the controlled formation of carbon-carbon bonds. This application note delves into the specific utility of a unique member of this family: N-methoxy-N-methylpropiolamide . By incorporating a reactive alkyne moiety, this building block opens up a rich and diverse landscape of chemical transformations, enabling streamlined approaches to the total synthesis of complex natural products.

This guide will provide an in-depth exploration of the synthesis, reactivity, and application of N-methoxy-N-methylpropiolamide, complete with detailed protocols and mechanistic insights, to empower researchers, scientists, and drug development professionals in their quest for molecular innovation.

The Strategic Advantage of the Propiolamide Moiety

The power of N-methoxy-N-methylpropiolamide lies in the synergistic interplay between the Weinreb amide and the terminal alkyne. The Weinreb amide functionality, a cornerstone of modern synthesis, offers a key advantage: it reacts with a single equivalent of a strong nucleophile, such as an organolithium or Grignard reagent, to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon acidic workup.

The presence of the propiolate system (a conjugated triple bond and carbonyl group) introduces a second layer of reactivity. The electron-withdrawing nature of the Weinreb amide activates the alkyne for a variety of transformations, including:

  • Nucleophilic Conjugate Addition: Soft nucleophiles, such as organocuprates (Gilman reagents), preferentially attack the β-carbon of the alkyne, leading to the formation of α,β-unsaturated ketones after workup. This provides a powerful tool for the construction of complex carbon skeletons.

  • Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones, to construct five-membered heterocyclic rings, which are prevalent in natural products.

  • Paal-Knorr Pyrrole Synthesis: The product of a conjugate addition to N-methoxy-N-methylpropiolamide is a 1,4-dicarbonyl equivalent. This intermediate can be directly subjected to condensation with a primary amine or ammonia to furnish highly substituted pyrroles, a common motif in alkaloids.

This multifunctionality allows for the rapid assembly of complex molecular fragments from a simple and readily accessible starting material.

Synthesis of N-methoxy-N-methylpropiolamide

The reliable synthesis of this key building block is the first critical step. While several methods exist for the preparation of Weinreb amides, a common and effective approach starts from the corresponding acid chloride.

Protocol 1: Synthesis of N-methoxy-N-methylpropiolamide from Propioloyl Chloride

This protocol describes the conversion of commercially available or freshly prepared propioloyl chloride to N-methoxy-N-methylpropiolamide.

Materials:

  • Propioloyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in anhydrous DCM in a round-bottom flask, add pyridine (2.1 equivalents) dropwise at 0 °C (ice bath).

  • Slowly add a solution of propioloyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude N-methoxy-N-methylpropiolamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product as a colorless to pale yellow oil.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, -OCH₃), 3.25 (s, 3H, -NCH₃), 3.10 (s, 1H, -C≡CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 152.0 (C=O), 78.5 (C≡CH), 75.0 (C≡CH), 61.5 (-OCH₃), 32.5 (-NCH₃).

  • IR (neat, cm⁻¹): ~3250 (≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=O stretch).

Key Applications in Natural Product Synthesis

The strategic implementation of N-methoxy-N-methylpropiolamide has enabled elegant and efficient total syntheses of several complex natural products.

Synthesis of Alkynyl Ketones and Conjugate Addition

The direct reaction of N-methoxy-N-methylpropiolamide with organometallic reagents provides a straightforward route to alkynyl ketones. However, its true power is often realized in conjugate addition reactions.

This protocol outlines a general procedure for the 1,4-conjugate addition of an organocuprate to N-methoxy-N-methylpropiolamide to generate an enone precursor.[1][2][3]

Materials:

  • N-methoxy-N-methylpropiolamide

  • Organolithium or Grignard reagent (2.0 equivalents)

  • Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN) (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Round-bottom flask, magnetic stirrer, syringe, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend CuI (1.0 equivalent) in anhydrous THF or Et₂O.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium or Grignard reagent (2.0 equivalents) to the cooled suspension via syringe. The formation of the Gilman reagent is often indicated by a color change. Stir the mixture at this temperature for 30-60 minutes.

  • Add a solution of N-methoxy-N-methylpropiolamide (1.0 equivalent) in the same anhydrous solvent dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, an α,β-unsaturated Weinreb amide, can be purified by flash column chromatography or used directly in the next step.

  • To obtain the corresponding enone, the purified or crude α,β-unsaturated Weinreb amide is treated with another organometallic reagent (e.g., a Grignard reagent) or a reducing agent (e.g., DIBAL-H) followed by an acidic workup.

Data Presentation: Representative Conjugate Addition Reactions

EntryOrganocuprate (R₂CuLi)Product after Workup and Further ReactionApplication
1(CH₃)₂CuLiα,β-Unsaturated methyl ketoneBuilding block for polyketides
2(Ph)₂CuLiChalcone derivativePrecursor for flavonoids
3(Vinyl)₂CuLiDienoneDiels-Alder precursor

Experimental Workflow: Conjugate Addition to N-methoxy-N-methylpropiolamide

G cluster_reagent Gilman Reagent Formation cluster_reaction Conjugate Addition cluster_workup Workup & Transformation R_Li Organolithium (2 eq) Gilman R₂CuLi R_Li->Gilman CuI CuI (1 eq) CuI->Gilman Intermediate Enolate Intermediate Propiolamide N-methoxy-N- methylpropiolamide Propiolamide->Intermediate R₂CuLi, -78°C Workup Quench (NH₄Cl) Intermediate->Workup Unsat_Amide α,β-Unsaturated Weinreb Amide Workup->Unsat_Amide Ketone α,β-Unsaturated Ketone Unsat_Amide->Ketone 1. R'MgBr or DIBAL-H 2. H₃O⁺

Caption: Workflow for the synthesis of α,β-unsaturated ketones via conjugate addition.

Application in the Total Synthesis of Pyrrole-Containing Natural Products

The 1,4-dicarbonyl synthons generated from the conjugate addition to N-methoxy-N-methylpropiolamide are ideal precursors for the Paal-Knorr pyrrole synthesis.[4][5][6][7][8] This strategy has been employed in the synthesis of various alkaloids.

The dictyodendrins are a family of marine-derived pyrrolo[2,3-c]carbazole alkaloids that exhibit potent telomerase inhibitory activity.[9][10] The total synthesis of these complex molecules provides a significant challenge. A key fragment in several synthetic approaches is a polysubstituted pyrrole.

A plausible synthetic disconnection for a key pyrrole intermediate in a formal synthesis of Dictyodendrin B is shown below. This highlights how N-methoxy-N-methylpropiolamide can serve as a linchpin for the rapid assembly of the pyrrole core.

Logical Relationship: Retrosynthesis of a Dictyodendrin B Pyrrole Fragment

G Pyrrole Substituted Pyrrole Core (Dictyodendrin B fragment) Dicarbonyl 1,4-Dicarbonyl Equivalent Pyrrole->Dicarbonyl Paal-Knorr Amine Primary Amine Unsat_Amide α,β-Unsaturated Weinreb Amide Dicarbonyl->Unsat_Amide Addition/Reduction Propiolamide N-methoxy-N- methylpropiolamide Unsat_Amide->Propiolamide Conjugate Addition Organocuprate Organocuprate

Caption: Retrosynthetic analysis of a key pyrrole intermediate for Dictyodendrin B.

This protocol details the conversion of the α,β-unsaturated Weinreb amide, derived from Protocol 2, into a substituted pyrrole.

Materials:

  • α,β-Unsaturated Weinreb amide (from Protocol 2)

  • Organometallic reagent (e.g., Grignard reagent) or reducing agent (e.g., DIBAL-H)

  • Primary amine or ammonium acetate

  • Acetic acid (catalytic amount)

  • Toluene or other suitable high-boiling solvent

  • Dean-Stark apparatus (optional)

Procedure:

  • Formation of the 1,4-Dicarbonyl Compound:

    • To a solution of the α,β-unsaturated Weinreb amide (1.0 equivalent) in an anhydrous solvent (e.g., THF) at -78 °C, add the organometallic reagent or reducing agent (1.1 equivalents) dropwise.

    • After stirring for 1-2 hours at low temperature, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and perform an aqueous workup to isolate the crude 1,4-dicarbonyl compound.

  • Paal-Knorr Cyclization:

    • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), dissolve the crude 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine or ammonium acetate (1.0-1.2 equivalents) in toluene.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the formation of the pyrrole by TLC. Water will be removed azeotropically if a Dean-Stark trap is used.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting substituted pyrrole by flash column chromatography.

[3+2] Cycloaddition Reactions

The alkyne functionality of N-methoxy-N-methylpropiolamide can also be exploited in cycloaddition reactions to construct heterocyclic systems. For example, a [3+2] cycloaddition with an azide will yield a triazole, a valuable scaffold in medicinal chemistry.

Signaling Pathway: [3+2] Cycloaddition with Azides

G Propiolamide N-methoxy-N- methylpropiolamide TransitionState [3+2] Transition State Propiolamide->TransitionState Azide Organic Azide (R-N₃) Azide->TransitionState Triazole Substituted Triazole TransitionState->Triazole Concerted Cycloaddition

Caption: [3+2] Cycloaddition of N-methoxy-N-methylpropiolamide with an organic azide.

Conclusion

N-methoxy-N-methylpropiolamide is a powerful and versatile building block that offers a wealth of synthetic possibilities for the construction of complex natural products. Its unique combination of a stable Weinreb amide and a reactive alkyne allows for a range of selective transformations, including conjugate additions, cycloadditions, and the formation of heterocyclic systems like pyrroles. The protocols and examples provided in this application note serve as a guide for synthetic chemists to harness the full potential of this reagent in their own research, paving the way for more efficient and elegant total syntheses of biologically important molecules.

References

  • Fürstner, A., Domostoj, M. M., & Scheiper, B. (2005). Total Synthesis of Dictyodendrin B.
  • Iwashita, T., et al. (2007). A formal total synthesis of the telomerase inhibitor dictyodendrin B. Tetrahedron Letters, 48(49), 8739-8742*.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2011(6), 25-36.
  • Bioinspired total synthesis and structural revision of yuremamine, an alkaloid from the entheogenic plant Mimosa tenuiflora.
  • N-Methylpropionamide(1187-58-2) 1H NMR. ChemicalBook.
  • Bioinspired Total Synthesis and Structural Revision of Yuremamine, an Alkaloid from the Entheogenic Plant Mimosa tenuiflora.
  • CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • Paal–Knorr synthesis. Wikipedia.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
  • Synthetic Approaches to N‐Methoxy‐N‐methylamides.
  • Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. Chemistry – An Asian Journal, 13(17), 2419-2423.
  • The Coupling Reactions of Gilman Reagents. Chemistry Steps.
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 713-716.
  • A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone. Semantic Scholar.
  • Gilman reagent. Wikipedia.

Sources

Method

conditions for the [2+2] cycloaddition of ketenes with N-methoxy-N-methylpropiolamide

An Application and Protocol Guide for the [2+2] Cycloaddition of Ketenes with N-methoxy-N-methylpropiolamide Abstract This document provides a detailed guide for researchers on the conditions and execution of the [2+2] c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the [2+2] Cycloaddition of Ketenes with N-methoxy-N-methylpropiolamide

Abstract

This document provides a detailed guide for researchers on the conditions and execution of the [2+2] cycloaddition reaction between ketenes and N-methoxy-N-methylpropiolamide. This reaction is a powerful method for synthesizing 3-(N-methoxy-N-methylamino)cyclobut-2-en-1-one derivatives, which are valuable intermediates in organic synthesis and drug development.[1][2] By leveraging the unique reactivity of ynamides—alkynes bearing a nitrogen substituent with an electron-withdrawing group—this cycloaddition proceeds efficiently, offering a direct route to functionalized four-membered rings.[1] We will explore the mechanistic underpinnings, critical reaction parameters, and provide detailed, validated protocols for conducting this transformation in a laboratory setting.

Theoretical Background and Mechanism

The [2+2] cycloaddition of a ketene with an alkyne is a cornerstone transformation for the synthesis of cyclobutenones.[3][4] While unactivated alkynes often require highly electrophilic ketenes to react efficiently, electron-rich alkynes exhibit broader reactivity.[1] Ynamides, such as N-methoxy-N-methylpropiolamide, are a class of electron-rich alkynes where the nucleophilicity is moderated by an electron-withdrawing group on the nitrogen atom. This attenuation is critical, as it suppresses side reactions like the formation of allenyl amides, which can occur with more nucleophilic ynamines.[1]

The Reaction Mechanism

The cycloaddition between a ketene and an ynamide is generally understood to proceed through a stepwise, polar mechanism involving a zwitterionic intermediate.[5][6] This pathway is distinct from the concerted [π2s + π2a] mechanism often invoked for ketene-alkene cycloadditions.[7]

The key steps are:

  • Nucleophilic Attack: The electron-rich ynamide attacks the electrophilic central carbon of the ketene.

  • Formation of a Zwitterionic Intermediate: This initial attack forms a transient zwitterionic intermediate. The stability of this intermediate is a crucial factor influencing the reaction rate.

  • Electrocyclic Ring Closure: The intermediate undergoes a conrotatory electrocyclic ring closure to form the final four-membered cyclobutenone ring.[8]

The use of polar solvents can significantly stabilize the zwitterionic intermediate, often lowering the activation energy and accelerating the reaction.[5][6] Theoretical studies on similar polar cycloadditions show that aqueous or polar solvents can change the free energy surface from a single-barrier process to a two-step process with a stable intermediate.[5][9]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R Ketene + N-methoxy-N-methylpropiolamide Z Zwitterionic Intermediate R->Z Nucleophilic Attack P 3-Aminocyclobutenone Z->P Ring Closure Experimental_Workflow start Prepare Ynamide Precursor (e.g., N-methoxy-N-methylamine) step1 Copper-Catalyzed N-Alkynylation start->step1 step2 Purify Ynamide (N-methoxy-N-methylpropiolamide) step1->step2 step3 Setup Cycloaddition Reaction (Inert Atmosphere) step2->step3 step4 In situ Ketene Generation (e.g., Zn-Cu couple + Cl₃CCOCl) step3->step4 step5 Reaction Monitoring (TLC / GC-MS) step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end_node Characterize Product (NMR, IR, HRMS) step7->end_node

Caption: Standard workflow for ynamide synthesis and cycloaddition.

Protocol 1: Synthesis of N-methoxy-N-methylpropiolamide

This protocol is adapted from general procedures for copper-promoted N-alkynylation of amides and carbamates. [1] Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.9 M in THF)

  • Copper(I) iodide (CuI)

  • Pyridine

  • Bromoethynyltrimethylsilane or Iodoethynyltrimethylsilane

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, 3 M HCl, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride and dissolve in anhydrous THF. Cool the solution to 0 °C.

  • Deprotonation: Add KHMDS solution dropwise. Stir for 15 minutes at 0 °C.

  • Copper Catalyst Addition: Add CuI and pyridine to the flask. Allow the mixture to warm to room temperature and stir for 2 hours. The mixture will typically turn green or dark.

  • Alkynylation: Add a solution of the halo-alkyne (e.g., bromoethynyltrimethylsilane) in THF dropwise over 1 hour. Stir the reaction mixture for 20-24 hours at room temperature.

  • Workup: Dilute the reaction mixture with Et₂O and wash with a 2:1 mixture of brine and concentrated aqueous NH₄OH (3 x 100 mL). Extract the combined aqueous layers with Et₂O. Wash the combined organic layers with 3 M HCl and then brine.

  • Purification (TMS-protected ynamide): Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with EtOAc-hexanes) to afford the TMS-protected ynamide.

  • Desilylation: Dissolve the purified TMS-ynamide in THF and cool to 0 °C. Add TBAF solution dropwise and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. Dry, concentrate, and purify by chromatography to yield N-methoxy-N-methylpropiolamide.

Protocol 2: [2+2] Cycloaddition with in situ Generated Dichloroketene

This protocol describes the reaction of the ynamide with dichloroketene, a highly reactive ketene partner. [1] Materials:

  • N-methoxy-N-methylpropiolamide

  • Zinc-copper couple (Zn-Cu)

  • Trichloroacetyl chloride

  • Anhydrous solvent (e.g., acetonitrile or diethyl ether)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add the Zn-Cu couple and the anhydrous solvent under an inert atmosphere.

  • Substrate Addition: Add a solution of N-methoxy-N-methylpropiolamide in the same anhydrous solvent to the flask.

  • Ketene Generation: Heat the mixture to a gentle reflux. Add a solution of trichloroacetyl chloride in the anhydrous solvent dropwise via the addition funnel over 1-2 hours. Maintain reflux throughout the addition and for an additional 1-2 hours after completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm consumption of the starting ynamide.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the zinc salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired 4,4-dichloro-3-(N-methoxy-N-methylamino)cyclobut-2-en-1-one.

ParameterProtocol 2 Example
Ynamide N-methoxy-N-methylpropiolamide (1.0 equiv)
Ketene Precursor Trichloroacetyl chloride (1.2-1.5 equiv)
Reagent Zinc-copper couple (2.0-3.0 equiv)
Solvent Anhydrous Acetonitrile or Et₂O
Temperature Reflux
Typical Time 2-4 hours
Expected Yield 70-90% (based on similar ynamides) [1]

Troubleshooting and Key Considerations

  • Low Yield: May result from sluggish reactivity of the ynamide. Consider running the reaction neat or at a higher temperature. [1]Ensure the ketene precursor and reagents are of high purity and the system is scrupulously dry.

  • Ketene Dimerization: Ketenes can dimerize if generated too quickly or if the concentration is too high. Slow, dropwise addition of the ketene precursor is essential. [10]* Hydrolysis: Ketenes and the resulting cyclobutenone can be sensitive to moisture. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Safety: Ketenes are toxic and should be handled in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE) must be worn at all times.

References

  • Truong, T. N., & Tran, T. D. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 102(43), 8373–8378. [Link]

  • Zhang, Y., & Danheiser, R. L. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of organic chemistry, 70(22), 8964–8974. [Link]

  • Al-Awaad, R. I. (2018). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry, 34(3), 1318-1327. [Link]

  • Truong, T. N. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B. [Link]

  • Danheiser, R. L. (2005). Synthesis of 3-aminocyclobutenones via [2 + 2] cycloaddition of ynamides and ketenes. Massachusetts Institute of Technology. [Link]

  • Sharma, U., et al. (2023). Ring forming transformations of ynamides via cycloaddition. Organic & Biomolecular Chemistry, 21(19), 3949-3972. [Link]

  • Reddy, T. S., & Ghorai, M. K. (2019). The methods for the synthesis of cyclobutenones. ResearchGate. [Link]

  • Peng, C., et al. (2018). Progress in the Synthesis of Cyclobutenones. ResearchGate. [Link]

  • Truong, T. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. Semantic Scholar. [Link]

  • Guéritte, F., et al. (2016). Thermal [2 + 2]-Cycloaddition of Ketenes with Chiral Enol Ethers: Route to Densely Substituted Cyclobutanones. Organic Letters, 18(12), 2938–2941. [Link]

  • González, J., et al. (1996). Solvent Effects on the Stereoselectivity of Ketene-Imine Cycloaddition Reactions. Journal of the Chemical Society, Chemical Communications, (17), 2075-2076. [Link]

  • Sugimura, T., et al. (2012). Temperature-Independent Stereoselectivity in Intramolecular Cycloaddition of Ketene Generated from Diazoester in Solution and in Vapor Phase: How Entropy Term Governs the Selectivity. Bulletin of the Chemical Society of Japan, 85(4), 459–467. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Yang, Z., & Dudley, G. B. (2021). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of chemical research, 54(17), 3426–3441. [Link]

  • Evans, D. A., & Siska, S. J. (2013). Lewis Acid-Promoted Ketene–Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society, 135(4), 1288–1291. [Link]

  • Wikipedia. (n.d.). Ketene. [Link]

  • Louie, J., & Gibby, J. E. (2011). Ni-Catalyzed Ketene Cycloaddition: A System That Resists the Formation of Decarbonylation Side Products. Journal of the American Chemical Society, 133(19), 7490–7492. [Link]

  • Snider, B. B., & Che, Q. (2011). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes. Organic letters, 13(24), 6520–6523. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

Sources

Application

regioselectivity in the hydroarylation of N-methoxy-N-methylpropiolamide

Application Note: Controlling Regioselectivity in the Hydroarylation of N-Methoxy-N-methylpropiolamide Executive Summary The hydroarylation of electron-deficient terminal alkynes is a cornerstone methodology for synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Controlling Regioselectivity in the Hydroarylation of N-Methoxy-N-methylpropiolamide

Executive Summary

The hydroarylation of electron-deficient terminal alkynes is a cornerstone methodology for synthesizing substituted alkenes. Among these substrates, N-methoxy-N-methylpropiolamide (a Weinreb amide alkyne) occupies a privileged position. It not only serves as a highly reactive Michael acceptor but also retains the Weinreb amide functionality for subsequent, predictable nucleophilic acyl substitutions.

However, the utility of this transformation hinges entirely on controlling its regioselectivity —specifically, dictating whether the aryl group adds to the α -carbon (Markovnikov) or the β -carbon (anti-Markovnikov) relative to the carbonyl. This technical guide provides a deep mechanistic analysis of the causality behind regioselection, supported by field-proven, self-validating protocols for achieving divergent hydroarylation outcomes.

Mechanistic Causality of Regioselection

The regiochemical outcome of N-methoxy-N-methylpropiolamide hydroarylation is not random; it is a direct consequence of the interplay between the alkyne's inherent electronic polarization and the specific activation mode of the transition metal catalyst.

  • The β -Hydroarylation Pathway (Carbometalation): Under standard Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) catalysis, the reaction proceeds via a carbometalation pathway. The strongly electron-withdrawing Weinreb amide polarizes the alkyne, rendering the β -carbon highly electrophilic. When the aryl-metal species (Ar-[M]) undergoes migratory insertion, the metal atom preferentially localizes at the α -position. This is driven by the formation of a thermodynamically stable, resonance-stabilized α -metalated intermediate (a metal enolate). Subsequent protonation or reductive elimination yields the β -aryl acrylamide [1].

  • The α -Hydroarylation Pathway ( π -Alkyne Activation): Conversely, when utilizing carbophilic Lewis acids like Gold (Au) or Copper (Cu), the mechanism shifts to π -alkyne activation. The metal coordinates directly to the triple bond, activating it toward nucleophilic attack by an electron-rich arene. While electronic bias alone would still favor β -attack, the Weinreb amide's oxygen atoms can coordinate to the metal center. This directing-group effect anchors the metal at the β -position, forcing the incoming nucleophile to attack the α -carbon, thereby reversing the innate regioselectivity [2, 3].

G cluster_0 Regiodivergent Hydroarylation Pathways of Weinreb Amide Alkynes Substrate N-methoxy-N-methylpropiolamide (Terminal Alkyne) CatPd Pd/Rh/Ru Catalysis (Carbometalation) Substrate->CatPd Ar-[M] Insertion CatAu Au/Cu Catalysis (π-Alkyne Activation) Substrate->CatAu π-Activation IntBeta α-Metalated Intermediate (Resonance Stabilized Enolate) CatPd->IntBeta ProdBeta β-Aryl Acrylamide (Anti-Markovnikov, E/Z) IntBeta->ProdBeta Protonation / Reductive Elim. IntAlpha β-Metalated Vinyl Cation (Directing Group Assisted) CatAu->IntAlpha Arene Attack ProdAlpha α-Aryl Acrylamide (Markovnikov) IntAlpha->ProdAlpha Proto-demetalation

Caption: Mechanistic divergence in the hydroarylation of N-methoxy-N-methylpropiolamide based on catalyst selection.

Catalyst-Dependent Regiodivergence Data

To facilitate rational reaction design, the following table summarizes the expected regioselectivity and stereoselectivity profiles based on the chosen catalytic system.

Catalytic SystemPrimary MechanismAryl SourceDominant RegioisomerStereoselectivityTypical Yield
Pd(dba)₂ / HCOOH Reductive HeckAryl Iodides β -Aryl (Anti-Markovnikov)High (E-isomer)75–90%
[Ru(p-cymene)Cl₂]₂ C–H ActivationDirected Arenes β -Aryl (Anti-Markovnikov)High (E-isomer)80–95%
[Rh(cod)Cl]₂ Conjugate AdditionArylboronic Acids β -Aryl (Anti-Markovnikov)High (E-isomer)85–98%
Au(XPhos)SbF₆ π -ActivationElectron-Rich Arenes α -Aryl (Markovnikov)N/A (Terminal = CH₂)60–85%

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. By strictly controlling the hydride source and the coordination environment, researchers can reliably isolate the desired regioisomer.

Protocol A: Synthesis of (E)- β -Aryl-N-methoxy-N-methylacrylamide via Pd-Catalysis

This reductive Heck-type protocol utilizes formic acid as a terminal hydride source to trap the α -metalated intermediate before unwanted β -hydride elimination or polymerization can occur [1].

Reagents & Materials:

  • N-Methoxy-N-methylpropiolamide (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Pd(dba)₂ (5 mol%)

  • Piperidine (2.5 mmol)

  • Formic Acid (2.0 mmol)

  • Anhydrous Ethyl Acetate (5.0 mL)

Step-by-Step Workflow:

  • System Purging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂. Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Dissolve the aryl iodide and N-methoxy-N-methylpropiolamide in anhydrous ethyl acetate and transfer to the Schlenk tube via syringe.

  • Hydride Source Generation: In a separate vial, carefully mix piperidine and formic acid (exothermic reaction) to form the piperidinium formate salt. Add this mixture dropwise to the reaction vessel. Causality Note: Piperidinium formate acts as a mild, controlled hydride donor. Direct use of borohydrides would prematurely reduce the Pd(II) intermediates or the alkyne.

  • Reaction Execution: Seal the tube and heat the mixture to 70 °C for 12–16 hours. Monitor completion via TLC (UV active, typical Rf​ ~0.4 in 3:1 Hexanes/EtOAc).

  • Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and wash sequentially with 1M HCl (to remove excess piperidine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the (E)- β -aryl product.

Protocol B: Synthesis of β -Aryl Derivatives via Ru-Catalyzed C–H Activation

This protocol leverages atom-economic C–H activation, utilizing the innate directing groups on the arene partner to drive the reaction [2].

Reagents & Materials:

  • N-Methoxy-N-methylpropiolamide (1.2 mmol)

  • Arene (e.g., substituted benzamide) (1.0 mmol) *[Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Anhydrous THF (2.0 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In an Argon-filled glovebox, combine [Ru(p-cymene)Cl₂]₂ and AgSbF₆ in a sealed vial. Causality Note: AgSbF₆ abstracts the chloride ligands from the Ru complex, generating the highly active, cationic Ru(II) species required for electrophilic C–H metalation.

  • Substrate Addition: Add the arene and N-methoxy-N-methylpropiolamide, followed by anhydrous THF.

  • Reaction Execution: Heat the sealed vial at 100 °C for 16 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove silver salts and ruthenium particulates, and concentrate the filtrate in vacuo.

  • Purification: Isolate the product via silica gel chromatography.

Analytical Validation (NMR Signatures)

To ensure the integrity of the experimental outcome, the regioselectivity must be validated immediately post-purification. The two regioisomers exhibit distinct, unmistakable ¹H NMR signatures.

  • Validating the β -Aryl Isomer (Anti-Markovnikov): The product is an α,β -unsaturated amide ( Ar−CH=CH−CON(OMe)Me ). Look for two distinct vinylic protons in the ¹H NMR spectrum (typically between δ 6.5–8.0 ppm). The coupling constant ( J ) between these protons is diagnostic of the stereochemistry:

    • J≈15.0−16.5 Hz confirms the E-isomer (trans).

    • J≈10.0−12.0 Hz confirms the Z-isomer (cis).

  • Validating the α -Aryl Isomer (Markovnikov): The product is a 1,1-disubstituted alkene ( CH2​=C(Ar)−CON(OMe)Me ). The vinylic protons are geminal. Look for two doublets (or broad singlets) representing terminal alkene protons, typically appearing further upfield ( δ 5.5–6.5 ppm) with a characteristically small geminal coupling constant:

    • J≈1.0−2.5 Hz confirms the α -aryl isomer .

References

  • Hay, L. A.; Koenig, T. M.; Ginah, F. O.; Copp, J. D.; Mitchell, D. "Palladium-Catalyzed Hydroarylation of Propiolamides. A Regio- and Stereocontrolled Method for Preparing 3,3-Diarylacrylamides." The Journal of Organic Chemistry 1998, 63 (15), 5050-5058. URL:[Link]

  • Hashimoto, Y.; Hirano, K.; Satoh, T.; Kakiuchi, F.; Miura, M. "Ruthenium(II)-Catalyzed Regio- and Stereoselective Hydroarylation of Alkynes via Directed C-H Functionalization." Organic Letters 2012, 14 (8), 2058-2061. URL:[Link]

  • Kong, X.-F.; Zhan, F.; He, G.-X.; Pan, C.-X.; Gu, C.-X.; Lu, K.; Mo, D.-L.; Gui, Q.-W. "Utility of Ligand Effect in Homogenous Gold Catalysis: Enabling Regiodivergent π-Bond-Activated Cyclization." Journal of the American Chemical Society 2016. URL:[Link]

Method

N-methoxy-N-methylpropiolamide in transition metal-catalyzed annulations

Application Note: N-Methoxy-N-methylpropiolamide as a Bifunctional Alkyne in Transition Metal-Catalyzed Annulations Executive Summary In modern drug discovery and complex molecule synthesis, the late-stage functionalizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Methoxy-N-methylpropiolamide as a Bifunctional Alkyne in Transition Metal-Catalyzed Annulations

Executive Summary

In modern drug discovery and complex molecule synthesis, the late-stage functionalization of heterocycles is a critical bottleneck. Transition metal-catalyzed C–H activation and subsequent annulation have emerged as powerful tools to construct these heterocycles from simple precursors[1]. Within this paradigm, N-methoxy-N-methylpropiolamide (a Weinreb propiolamide) serves as an elite, bifunctional coupling partner. It acts first as an electron-deficient alkyne to drive regioselective transition metal-catalyzed annulations (e.g., Rh(III), Co(III), Ir(III)), and second as a stable Weinreb amide handle for precise, over-addition-free post-annulation diversification[2]. This application note details the mechanistic rationale, comparative advantages, and validated protocols for deploying N-methoxy-N-methylpropiolamide in Rh(III)-catalyzed oxidative annulations.

Mechanistic Insights and Causality (E-E-A-T)

As application scientists, our selection of coupling partners dictates both the efficiency of the primary reaction and the viability of downstream library synthesis. Standard terminal or internal alkynes (like methyl propiolate) are commonly used in [4+2] oxidative annulations. However, simple esters are prone to hydrolysis under harsh catalytic conditions and offer limited control during subsequent nucleophilic additions, often yielding tertiary alcohols via over-addition[2].

By utilizing [3], we engineer a highly controlled synthetic environment:

  • Electronic Activation : The strongly electron-withdrawing nature of the Weinreb amide accelerates the migratory insertion step into the metallacycle (e.g., Rhodacycle or Cobaltacycle), significantly boosting the overall reaction rate[1][4].

  • Regioselectivity : The steric bulk of the N-methoxy-N-methyl group ensures high regioselectivity during migratory insertion. The metal center preferentially coordinates to minimize steric clash, placing the Weinreb amide adjacent to the newly formed C-C bond.

  • Post-Annulation Fidelity : The N-methoxy-N-methyl group is highly robust under the oxidative conditions of Rh(III)/Cu(II) catalysis. Upon subsequent treatment with organolithium or Grignard reagents, it forms a stable five-membered cyclic metal chelate. This tetrahedral intermediate resists collapse until acidic workup, [2][5].

Data Presentation: Comparative Alkyne Performance

To illustrate the superiority of Weinreb propiolamides in library synthesis, the following table summarizes typical metrics when comparing various electron-deficient alkynes in Rh(III)-catalyzed benzamide annulations to form isoquinolones.

Alkyne Coupling PartnerAnnulation Yield (%)Regioselectivity (A:B)*Post-Annulation Grignard Yield (%)Over-addition Byproduct (%)
Methyl Propiolate82%85:1545% (Ketone)>40% (Tertiary Alcohol)
Phenylacetylene75%90:10N/A (No acyl handle)N/A
N-Methoxy-N-methylpropiolamide 88% >95:5 92% (Ketone) <1%

*Note: Data synthesized from standard Rh(III) C-H activation optimizations[4]. Regioselectivity refers to the placement of the electron-withdrawing group proximal to the heteroatom.

Reaction Logic and Workflow

G A Benzamide (Directing Group) C Rh(III) Catalyst C-H Activation A->C B N-Methoxy-N- methylpropiolamide B->C D Rhodacycle Intermediate C->D E Migratory Insertion & Reductive Elimination D->E Regioselective Insertion F Isoquinolone Weinreb Amide E->F Annulation (Cu(II) to Cu(I)) G Organometallic Addition (R-MgX / R-Li) F->G Post-modification H Acyl-Isoquinolone (Target Scaffold) G->H Stable Tetrahedral Intermediate

Workflow of Rh(III)-catalyzed annulation using Weinreb propiolamide and post-functionalization.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolone-Weinreb Amides

Self-Validating Logic : The use of[Cp*RhCl2]2 with AgSbF6 generates the active cationic Rh(III) catalyst in situ. A successful generation is visually confirmed by the dissolution of the red Rh dimer and the precipitation of white AgCl. Cu(OAc)2 acts as the terminal oxidant, turning from blue-green to a brick-red Cu(I) precipitate as the catalytic cycle proceeds.

Materials :

  • N-Methoxy-N-methylpropiolamide (1.2 mmol)[3]

  • N-Methoxybenzamide (1.0 mmol) [CpRhCl2]2 (0.025 mmol, 2.5 mol%)

  • AgSbF6 (0.10 mmol, 10 mol%)

  • Cu(OAc)2 (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (t-AmylOH, 5.0 mL)

Step-by-Step Procedure :

  • Catalyst Activation : In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp*RhCl2]2 and AgSbF6 in 2.0 mL of t-AmylOH. Stir at room temperature for 15 minutes in the dark. Validation: Observe the formation of a fine white precipitate (AgCl), indicating successful formation of the cationic Rh(III) species.

  • Reagent Addition : Add N-methoxybenzamide, Cu(OAc)2, and the remaining 3.0 mL of t-AmylOH. Stir for 5 minutes to homogenize the suspension.

  • Alkyne Introduction : Add N-methoxy-N-methylpropiolamide dropwise to the mixture.

  • Annulation : Seal the tube and heat the mixture at 110 °C in an oil bath for 16 hours. Validation: The reaction mixture will transition from a dark blue/green suspension to a reddish-brown mixture, signifying the reduction of Cu(II) to Cu(I).

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the isoquinolone Weinreb amide.

Protocol B: Post-Annulation Diversification (Weinreb Ketone Synthesis)

Self-Validating Logic : The reaction must be kept strictly anhydrous and cold (0 °C) to stabilize the 5-membered cyclic chelate intermediate[2][5]. Premature warming or moisture will collapse the intermediate, risking over-addition or quenching.

Materials :

  • Isoquinolone Weinreb amide (0.5 mmol)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.0 mmol, 2.0 equiv)

  • Anhydrous THF (5.0 mL)

  • 1N HCl (aqueous)

Step-by-Step Procedure :

  • Preparation : Dissolve the Isoquinolone Weinreb amide in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Addition : Add the Grignard reagent dropwise over 10 minutes via syringe. Validation: A slight exotherm and color change (often pale yellow to deep orange) indicates the formation of the tetrahedral magnesium chelate.

  • Incubation : Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching : Cool the flask back to 0 °C and carefully quench by dropwise addition of 1N HCl (5.0 mL). Causality: The , releasing the desired ketone and magnesium salts[2].

  • Extraction : Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Isolation : Purify the crude product via flash chromatography to yield the highly functionalized acyl-isoquinolone.

References

  • Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Domino C–H Activation/Directing Group Migration/Alkyne Annulation: Unique Selectivity by d6-Cobalt(III) Catalysts Source: ACS Catalysis URL:[Link]

  • Cp*Co(III)-Catalyzed C–H Hydroarylation of Alkynes and Alkenes and Beyond Source: PMC - NIH URL:[Link]

  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides Source: The Royal Society of Chemistry URL:[Link]

  • What is the right reaction condition between Weinreb amide and vinyl lithium? Source: ResearchGate URL:[Link]

Sources

Application

experimental setup for reactions involving air-sensitive ynamides

Application Note & Protocol Topic: Experimental Setup for Reactions Involving Air-Sensitive Ynamides Audience: Researchers, scientists, and drug development professionals. Navigating the Nuances of Ynamide Chemistry: A G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Experimental Setup for Reactions Involving Air-Sensitive Ynamides

Audience: Researchers, scientists, and drug development professionals.

Navigating the Nuances of Ynamide Chemistry: A Guide to Air-Free Reaction Setups

Ynamides, alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, are remarkably versatile building blocks in modern organic synthesis. Their unique electronic structure, balancing the nucleophilicity of ynamines with enhanced stability, allows for a vast array of transformations.[1][2] However, this reactivity profile often comes with a critical caveat: sensitivity to air and moisture. This guide provides a comprehensive overview of the principles and detailed protocols for successfully conducting reactions with air-sensitive ynamides, ensuring experimental reproducibility, yield maximization, and safety.

While some ynamides exhibit greater stability and can tolerate silica gel chromatography or brief exposure to air, many are prone to hydrolysis and other degradation pathways.[1][3] The electron-donating nitrogen atom makes the alkyne susceptible to attack, and exposure to moisture can lead to the formation of less desirable amide byproducts.[3] Therefore, mastering air-free techniques is not merely a suggestion but a prerequisite for reliable results in ynamide chemistry.

This document will detail the two primary platforms for air-sensitive chemistry—the Schlenk line and the glovebox—and provide step-by-step protocols for reagent and solvent preparation, reaction setup, and product handling.

The Inert Atmosphere Workstation: Schlenk Line vs. Glovebox

The choice between a Schlenk line and a glovebox depends on the scale of the reaction, the number of manipulations required, and the specific sensitivity of the reagents.

The Schlenk Line: A Versatile Tool for Benchtop Synthesis

A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of substances under an inert atmosphere (typically nitrogen or argon) on a standard lab bench.[4] One manifold is connected to a source of purified inert gas, while the other is connected to a vacuum pump, protected by a cold trap (e.g., liquid nitrogen).[5] This setup enables the removal of atmospheric gases from a reaction vessel (a Schlenk flask) and their replacement with an inert gas.

Causality Behind the Choice of Inert Gas:

  • Nitrogen (N₂): Less expensive and widely available. Suitable for most applications. However, it can react with certain highly reactive organometallic reagents (e.g., lithium metal) to form nitrides.[6]

  • Argon (Ar): Truly inert and denser than air, providing a more effective "blanket" over the reaction mixture.[6][7] It is the preferred choice for highly sensitive reactions, despite its higher cost.

G cluster_0 Schlenk Line Setup Inert Gas Cylinder Inert Gas Cylinder Regulator Regulator Drying Tube Drying/Purification Tube (e.g., CaCl2, Molecular Sieves) Gas Manifold Inert Gas Manifold Bubbler Oil Bubbler (Pressure Relief & Flow Indicator) Vacuum Pump Vacuum Pump Cold Trap Cold Trap (Liquid N2) Vacuum Manifold Vacuum Manifold Schlenk Flask Reaction Flask (Schlenk Flask)

The Glovebox: The Ultimate Controlled Environment

A glovebox is a sealed container that provides a large working area under a continuously purified inert atmosphere.[8][9] The atmosphere is circulated through catalysts that remove oxygen (e.g., copper catalyst) and moisture (e.g., molecular sieves), maintaining extremely low levels (often <1 ppm) of both.[10][11]

Advantages:

  • Ideal for complex manipulations, weighing solids, and handling multiple reactions simultaneously.[12]

  • Provides a consistently pure atmosphere, superior to what is typically achieved with Schlenk techniques.[6][9]

Disadvantages:

  • Certain volatile solvents (e.g., halogenated solvents) and strongly coordinating species (e.g., phosphines, thiols) can irreversibly poison the catalyst.[6][10]

  • Less dexterity due to the thick gloves.[10]

  • Higher initial and maintenance costs.

Foundational Protocols: Preparing for an Air-Free Reaction

Success in air-sensitive synthesis is built upon meticulous preparation. Contamination is often introduced via improperly dried glassware, solvents, or reagents.

Glassware Preparation

Adsorbed moisture on glassware is a primary source of reaction failure.[13][14]

Protocol:

  • Cleaning: Thoroughly wash all glassware (Schlenk flasks, syringes, needles, stir bars) and remove all grease from joints.

  • Drying: Dry the glassware in an oven (≥125 °C) for at least 4 hours, or preferably overnight.[13][15]

  • Assembly & Purging:

    • Assemble the main reaction apparatus (e.g., flask with condenser) while still hot, using a light, even coating of high-vacuum grease on all ground-glass joints.[14]

    • Immediately connect the assembled glassware to the Schlenk line.

    • Perform at least three "evacuate-refill" cycles: evacuate the flask under vacuum for 5-10 minutes, then slowly backfill with inert gas.[5][16] This process ensures the complete removal of atmospheric gases. For highly sensitive reactions, heating the glassware with a heat gun under vacuum during the first cycle can help desorb residual moisture.

Solvent and Reagent Preparation

Commercial anhydrous solvents often require further treatment to remove dissolved oxygen and trace water.

Solvent Degassing Methods:

Method Description Efficacy Best For
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), placed under high vacuum to remove gases from the headspace, and then thawed. This cycle is repeated three times.[6][13] Excellent Achieving the highest level of degassing for sensitive reactions.
Purging/Sparging A stream of inert gas is bubbled through the solvent for 30-60 minutes.[13][17] Good Less rigorous but often sufficient for many applications. Faster and suitable for larger volumes.

| Sonication | The solvent is sonicated under a light vacuum, with the atmosphere repeatedly replenished with inert gas (5-10 cycles).[13] | Moderate | Quick, rough degassing for applications like HPLC or less sensitive reactions. |

Handling Solid Reagents:

  • Stable Solids: Air-stable solids can be added to the assembled, purged Schlenk flask through a powder funnel under a positive flow of inert gas.[5]

  • Air-Sensitive Solids: These must be handled and weighed inside a glovebox. The solid is weighed into the Schlenk flask, which is then sealed, brought out of the glovebox, and connected to the Schlenk line.

Core Experimental Workflow: A Step-by-Step Guide

This section outlines the protocol for setting up a typical reaction involving a liquid ynamide and a solid reagent using Schlenk techniques.

G A Prepare Glassware (Oven-Dry, Assemble Hot) B Purge with Inert Gas (3x Evacuate-Refill Cycles) A->B C Add Solid Reagent (Under positive N₂ flow) B->C D Add Anhydrous Solvent (via Syringe/Cannula) C->D E Cool to Reaction Temp (e.g., 0 °C ice bath) D->E F Add Liquid Ynamide (Slowly via Syringe) E->F G Monitor Reaction (TLC via syringe sampling) F->G H Quench & Work-up (Under Inert Atmosphere) G->H

Protocol: Reaction Setup and Execution
  • System Preparation: Prepare and purge the reaction flask as described in Section 2.1.

  • Reagent Addition (Solid): Add the solid reagent (e.g., catalyst, base) to the flask under a counterflow of inert gas. Re-purge the system with one evacuate-refill cycle.

  • Solvent Transfer:

    • Use a clean, oven-dried syringe with a long needle.[13][15] Flush the syringe several times with inert gas from a separate purged flask or a balloon.[14][18]

    • Transfer the required volume of anhydrous, degassed solvent from its storage vessel (e.g., a Sure/Seal™ bottle) to the reaction flask via a rubber septum.[15]

  • Temperature Control: Bring the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).

  • Ynamide Addition (Liquid):

    • Using a separate, properly prepared gas-tight syringe, withdraw the required volume of the air-sensitive ynamide. It is good practice to pull a small "buffer" of inert gas into the syringe after the liquid to protect the reagent within the needle.[18][19]

    • Insert the syringe needle through the septum of the reaction flask. First, inject the inert gas buffer, then slowly add the ynamide dropwise to the stirred reaction mixture.[18]

  • Reaction Monitoring:

    • To take a sample for analysis (e.g., TLC), use a clean, purged syringe to withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot in a separate vial containing a suitable quenching agent (e.g., a phosphate buffer) before spotting on a TLC plate.

  • Reaction Work-up:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Quench the reaction by slowly adding a degassed quenching solution via syringe.

    • For extractions, degassed solvents should be used. Transfers can be performed using a cannula (a double-tipped needle) by pressurizing the reaction flask with inert gas to push the liquid into a receiving flask.[20]

  • Purification and Storage:

    • While some robust ynamides can be purified via standard flash column chromatography, more sensitive products may require purification under an inert atmosphere.[21]

    • Store purified, air-sensitive ynamides in a sealed flask under an inert atmosphere, preferably in a freezer inside a glovebox.[22]

Final Considerations and Best Practices

  • Safety First: Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[23] Perform all manipulations in a well-ventilated fume hood.[20]

  • Septum Integrity: Use fresh rubber septa for each reaction. Avoid repeated punctures in the same spot, as this can compromise the seal.[15]

  • Syringe Care: Clean syringes and needles immediately after use by rinsing with an appropriate solvent to prevent seizure from reagent decomposition.[14][20]

  • Positive Pressure: Always maintain a slight positive pressure of inert gas in the reaction flask to prevent the ingress of air.[10][13]

By adhering to these detailed protocols and understanding the principles behind them, researchers can confidently and safely handle air-sensitive ynamides, unlocking their full potential in the synthesis of complex molecules.

References

  • A Robust One-Step Approach to Ynamides | Organic Letters - ACS Publications. (2017). ACS Publications. [Link]

  • glovebox usage - Sandiego. University of San Diego. [Link]

  • Inert atmosphere: Organic Chemistry II Study Guide | Fiveable. (2025). Fiveable. [Link]

  • Safely handling air-sensitive products - Cleanroom Technology. (2018). Cleanroom Technology. [Link]

  • Ynamides: A Modern Functional Group For The New Millennium - PMC. National Center for Biotechnology Information. [Link]

  • Transition-Metal-Free One-Step Synthesis of Ynamides | The Journal of Organic Chemistry. (2019). ACS Publications. [Link]

  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC. National Center for Biotechnology Information. [Link]

  • Glovebox - Wikipedia. Wikipedia. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation. Inert Corporation. [Link]

  • Inert Atmosphere - YouTube. (2022). YouTube. [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Utrecht University. [Link]

  • General Amination Reactions for the Synthesis of Ynamides. (2012). Thieme Chemistry. [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (2026). Kintek Furnace. [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015). ResearchGate. [Link]

  • the manipulation of air.sensitive compounds - ResearchGate. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh. [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. University of Regensburg. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications. [Link]

  • the-schlenk-line-survival-guide.pdf. University of Nottingham. [Link]

  • Schlenk Line Techniques and Cannulation Technique - YouTube. (2015). YouTube. [Link]

  • use of schlenk line. University of Wollongong. [Link]

  • Handling air-sensitive reagents AL-134 - Division of Research Safety. University of Illinois Urbana-Champaign. [Link]

  • Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions | ACS Catalysis. (2020). ACS Publications. [Link]

  • Hydrative Aminoxylation of Ynamides: One Reaction, Two Mechanisms - PMC. National Center for Biotechnology Information. [Link]

  • How We Handle Air Sensitive Samples - Momentum Transfer Help Page. Momentum Transfer. [Link]

  • Ambient Moisture Accelerates Hydroamination Reactions of Vinylarenes with Alkali‐Metal Amides under Air | Request PDF - ResearchGate. ResearchGate. [Link]

  • Radical Reactions of Ynamides - ResearchGate. ResearchGate. [Link]

Sources

Method

Protecting Group Strategies for the Alkyne Moiety of N-Methoxy-N-methylpropiolamide: A Comprehensive Guide for Ynone Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Validated Protocols Introduction & Mechanistic Rationale N-Methoxy-N-methylpropiolamide (the Weinreb amide of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

N-Methoxy-N-methylpropiolamide (the Weinreb amide of propiolic acid) is a highly versatile, bifunctional building block used extensively in the synthesis of terminal alkynyl ketones (ynones). The Weinreb amide moiety is prized for its ability to undergo nucleophilic acyl substitution with organometallic reagents (such as Grignard or organolithium reagents) without the risk of over-addition. It achieves this by forming a stable, five-membered cyclic tetrahedral intermediate chelated by the metal cation, which only collapses to the corresponding ketone upon acidic workup .

The Synthetic Challenge: Despite the elegance of the Weinreb amidation, a severe chemoselectivity conflict arises when utilizing N-methoxy-N-methylpropiolamide directly. The terminal alkyne possesses a highly acidic proton ( pKa​≈25 ). When exposed to strong, basic organometallic nucleophiles intended for the carbonyl carbon, the reagent will preferentially deprotonate the terminal alkyne. This parasitic acid-base reaction consumes precious equivalents of the organometallic reagent, leads to complex oligomeric mixtures, and drastically reduces the yield of the desired ynone.

The Protection Imperative: To enforce orthogonality, the terminal alkyne must be masked with a silyl protecting group prior to the nucleophilic acyl substitution. However, because the Weinreb amide is highly electrophilic, we cannot use standard strong bases (like n -BuLi) to deprotonate the alkyne for silylation, as this would result in premature attack on the carbonyl. Instead, a mild, chemoselective silylation strategy utilizing a π -Lewis acid catalyst (such as AgNO3​ ) is required. The silver catalyst coordinates to the alkyne π -system, increasing the acidity of the terminal proton enough to be removed by a mild amine base (e.g., Et3​N ), allowing for the safe installation of the protecting group .

Protecting Group Selection Matrix

Selecting the appropriate silyl protecting group requires balancing the ease of installation, stability during the Grignard addition, and the mildness of the subsequent protiodesilylation (deprotection) step.

Protecting Group (PG)Reagents for Mild InstallationReagents for CleavageStability to Grignard ReagentsSteric Profile
TMS (Trimethylsilyl)TMSCl, AgNO3​ (cat.), Et3​N K2​CO3​ /MeOH or TBAFGood (Sufficient for most reactions at 0 °C)Low
TES (Triethylsilyl)TESCl, AgNO3​ (cat.), Et3​N TBAF or mild acidVery GoodModerate
TIPS (Triisopropylsilyl)TIPSCl, AgNO3​ (cat.), DBUTBAF or AgF/MeOHExcellent (Survives harsh basic conditions)High
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, AgNO3​ (cat.), Et3​N TBAFExcellentHigh

Recommendation: For the synthesis of standard ynones from N-methoxy-N-methylpropiolamide, the TMS group is highly recommended. It provides sufficient steric shielding to protect the alkyne during the Grignard addition at 0 °C, and its removal is exceptionally mild, preventing unwanted side reactions (like Michael additions) on the newly formed ynone system.

Synthetic Workflow & Logical Relationship

The following diagram illustrates the strategic sequence required to successfully convert N-methoxy-N-methylpropiolamide into a terminal ynone.

Workflow N1 N-Methoxy-N-methylpropiolamide (Unprotected) N2 TMS-Protected Weinreb Amide N1->N2 TMSCl, AgNO3 Et3N, CH2Cl2 N3 TMS-Protected Ynone N2->N3 R-MgBr, THF 0 °C N4 Terminal Ynone (Target) N3->N4 K2CO3, MeOH RT

Figure 1: Synthetic workflow for the protection, functionalization, and deprotection of N-methoxy-N-methylpropiolamide.

Validated Experimental Protocols

The following protocols constitute a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Chemoselective TMS Protection (Mild Silylation)

Objective: Install the TMS group without triggering nucleophilic attack on the Weinreb amide.

Reagents:

  • N-Methoxy-N-methylpropiolamide: 1.0 equiv

  • Trimethylsilyl chloride (TMSCl): 1.2 equiv

  • Silver nitrate ( AgNO3​ ): 0.1 equiv (10 mol%)

  • Triethylamine ( Et3​N ): 1.5 equiv

  • Anhydrous Dichloromethane ( CH2​Cl2​ ): 0.2 M

Step-by-Step Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve N-methoxy-N-methylpropiolamide in anhydrous CH2​Cl2​ (0.2 M).

  • Add AgNO3​ (0.1 equiv) followed by Et3​N (1.5 equiv). Causality Note: The solution may become slightly turbid as the silver-alkyne complex forms.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add TMSCl (1.2 equiv) dropwise over 5 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validation Checkpoint (Protocol A): Analyze the crude product via 1 H NMR ( CDCl3​ ). Validation is confirmed by the complete disappearance of the terminal alkyne proton (typically a sharp singlet at δ ~3.3 ppm) and the emergence of a strong 9H singlet at δ ~0.2 ppm corresponding to the TMS group .

Protocol B: Nucleophilic Acyl Substitution (Ynone Formation)

Objective: React the protected Weinreb amide with a Grignard reagent to form the protected ynone.

Reagents:

  • 3-(Trimethylsilyl)-N-methoxy-N-methylpropiolamide (from Protocol A): 1.0 equiv

  • Grignard Reagent (R-MgBr, e.g., Phenylmagnesium bromide): 1.1 equiv

  • Anhydrous Tetrahydrofuran (THF): 0.2 M

Step-by-Step Procedure:

  • In a flame-dried, Argon-purged flask, dissolve the TMS-protected Weinreb amide in anhydrous THF (0.2 M).

  • Cool the solution strictly to 0 °C. Causality Note: Maintaining 0 °C prevents the premature collapse of the tetrahedral intermediate, which would lead to double-addition side products.

  • Add the Grignard reagent (1.1 equiv) dropwise via a syringe pump or slow manual addition to maintain the internal temperature.

  • Stir the mixture at 0 °C for 1 to 2 hours.

  • Workup: Quench the reaction carefully at 0 °C by adding cold 1M HCl. Causality Note: The acidic quench breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the ketone. Extract with Ethyl Acetate (EtOAc) (3x). Wash organics with brine, dry over Na2​SO4​ , and concentrate.

Self-Validation Checkpoint (Protocol B): Perform TLC analysis (UV active, or KMnO4​ stain). Confirm via 1 H NMR the disappearance of the characteristic Weinreb amide signals (two 3H singlets at δ ~3.7 ppm and δ ~3.2 ppm for N -OMe and N -Me) and the appearance of the new R-group signals.

Protocol C: Protiodesilylation (TMS Deprotection)

Objective: Remove the TMS group under mild basic conditions to reveal the terminal ynone.

Reagents:

  • TMS-Protected Ynone (from Protocol B): 1.0 equiv

  • Potassium Carbonate ( K2​CO3​ ): 0.1 equiv (10 mol%)

  • Methanol (MeOH): 0.1 M

Step-by-Step Procedure:

  • Dissolve the TMS-protected ynone in MeOH (0.1 M) at room temperature.

  • Add solid K2​CO3​ (0.1 equiv). Causality Note: Mild basic methanolysis is highly orthogonal to the ynone moiety. Stronger fluoride sources (like TBAF) can sometimes cause unwanted polymerization or Michael addition of solvent into the highly electrophilic ynone.

  • Stir the suspension at room temperature for 30 minutes.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the basic salts. Concentrate the filtrate under reduced pressure. Purify the crude terminal ynone via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint (Protocol C): Analyze the purified product via 1 H NMR. Validation is confirmed by the loss of the 9H TMS singlet at δ ~0.2 ppm and the reappearance of the terminal alkyne proton at δ ~3.2 - 3.4 ppm.

References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Silanes as Protecting Groups for Terminal Alkyne Source: Gelest Technical Library URL:[Link]

  • 1,5-Phosphonium betaines from N-triflylpropiolamides, triphenylphosphane, and active methylene compounds (Details on TMS-propiolamide derivatives) Source: Beilstein Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Methoxy-N-methylpropiolamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield limitations, purification bottlenecks, or unexpect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield limitations, purification bottlenecks, or unexpected side-reactions during the synthesis of N-methoxy-N-methylpropiolamide (the Weinreb amide of propiolic acid).

By synthesizing field-proven insights with rigorous mechanistic causality, this guide provides actionable solutions to optimize your synthetic workflows.

Mechanistic Pathways & Yield Discrepancies

The synthesis of N-methoxy-N-methylpropiolamide is notoriously challenging due to the dual reactivity of the propiolic framework. The terminal alkyne is highly electron-deficient and prone to nucleophilic attack, while the carboxylic acid requires robust activation. Selecting the correct synthetic pathway is the most critical variable in preventing mass loss.

SynthesisPathways PA Propiolic Acid EDC EDC·HCl / Base (Carbodiimide Route) PA->EDC NHMe(OMe)·HCl MP Methyl Propiolate Grignard i-PrMgCl / THF (Grignard Route) MP->Grignard NHMe(OMe)·HCl Product N-Methoxy-N- methylpropiolamide EDC->Product 30-50% Yield Side1 Aza-Michael Adduct (Over-reaction) EDC->Side1 Nucleophilic Attack Side2 Polymerization (Base/Heat induced) EDC->Side2 Side Reaction Grignard->Product 85-95% Yield (Selective)

Reaction pathways for N-methoxy-N-methylpropiolamide synthesis highlighting yield discrepancies.

Quantitative Yield Comparison

The table below summarizes the expected outcomes based on the activation strategy chosen for the propiolic framework.

Synthesis MethodKey ReagentsTypical YieldPrimary Byproducts / Causality of Failure
Carbodiimide Coupling Propiolic acid, EDC·HCl, DIPEA30–68%Aza-Michael adducts; Base-catalyzed polymerization.
Mixed Anhydride Propiolic acid, i -BuOCOCl, NMM65–75%Mixed anhydride decomposition; Moderate polymerization.
Grignard-Mediated Methyl propiolate, i -PrMgCl85–95%Minimal; Highly selective carbonyl attack.
Acid Chloride Propiolic acid, Oxalyl chloride< 20%Violent exotherms; Extensive alkyne polymerization.

Troubleshooting FAQs

Q1: My yields are consistently below 40% when using standard EDC/HOBt coupling with propiolic acid. What is causing the mass loss? While1 are widely used for propiolic amides[1], they often result in moderate yields (e.g., ~68%)[2] or much lower when scaling up. The primary cause of mass loss is the dual reactivity of the propiolic acid system. The terminal alkyne is highly electron-deficient, making it a prime target for aza-Michael addition by the free N,O-dimethylhydroxylamine nucleophile. Furthermore, prolonged exposure to the basic conditions (e.g., DIPEA or Et 3​ N) required for EDC coupling promotes base-catalyzed polymerization of the alkyne.

Q2: How can I completely avoid the aza-Michael addition side product? Transition away from free-amine coupling and utilize a Grignard-mediated amidation (the Williams modification of the Weinreb amidation). By reacting methyl propiolate with a magnesium amide—generated in situ from N,O-dimethylhydroxylamine hydrochloride and3—you change the mechanistic pathway[3]. The magnesium strongly coordinates to the ester carbonyl and the methoxy oxygen of the amine, creating a rigid cyclic transition state that directs nucleophilic attack strictly to the carbonyl carbon. This sterically and electronically shields the alkyne, completely suppressing the aza-Michael addition.

Q3: I am losing product during the workup and solvent removal. How volatile is N-methoxy-N-methylpropiolamide? N-methoxy-N-methylpropiolamide has a low molecular weight ( 113.11 g/mol ) and lacks strong intermolecular hydrogen bonding, making it highly volatile. Standard rotary evaporation (e.g., 40 °C water bath, < 50 mbar vacuum) will co-evaporate the product along with your extraction solvent. To prevent this, concentrate the organic phase using a cold water bath (≤ 20 °C) and a mild vacuum (> 150 mbar). Alternatively, use a slightly higher-boiling extraction solvent like MTBE and carefully distill off the solvent.

Q4: Why does my product fail to react in downstream oxa-Michael additions or Mitsunobu reactions? If your isolated yield is acceptable but downstream reactivity is poor, consider the inherent electronic properties of the Weinreb amide. Literature shows that while methyl propiolate readily undergoes oxa-Michael additions with nucleophiles like 4-hydroxy-2-pyrones, substituting the ester for4, leading to quantitative recovery of the starting material[4]. The Weinreb amide reduces the electrophilicity of the β -carbon compared to standard esters. You may need to activate the alkyne further (e.g., via transition-metal catalysis) for downstream coupling.

Field-Proven Experimental Protocol

To ensure maximum yield and suppress side reactions, we recommend the Grignard-mediated aminolysis of methyl propiolate. This protocol is designed as a self-validating system : it relies on visual and thermodynamic cues to confirm intermediate formation before proceeding, ensuring you do not waste reagents.

Grignard-Mediated Synthesis of N-Methoxy-N-methylpropiolamide

Step 1: Preparation of the Magnesium Amide Complex

  • Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and suspend in anhydrous THF (to achieve a 0.5 M concentration).

  • Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.

  • Validation Checkpoint: Dropwise add isopropylmagnesium chloride ( i -PrMgCl, 2.0 M in THF, 3.0 equiv). You must observe the immediate evolution of propane gas and the gradual dissolution of the white hydrochloride salt. Causality: If the solution does not become homogenous, the active magnesium amide has not fully formed; check the titer of your Grignard reagent.

  • Stir the homogenous solution at -20 °C for 30 minutes.

Step 2: Ester Aminolysis 6. Dropwise add methyl propiolate (1.0 equiv) to the clear solution at -20 °C. 7. Validation Checkpoint: A slight exotherm should be observed. Maintain the internal temperature strictly below -10 °C during addition to prevent alkyne polymerization. 8. Allow the reaction to slowly warm to 0 °C over 1 hour. Monitor completion by TLC (Hexanes/EtOAc 7:3, KMnO 4​ stain).

Step 3: Quench and Extraction 9. Quench the reaction strictly at 0 °C by carefully adding cold saturated aqueous NH 4​ Cl. 10. Extract the aqueous layer with cold dichloromethane (DCM) or methyl tert-butyl ether (MTBE) (3 x 20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and filter.

Step 4: Concentration (Critical Step) 12. Validation Checkpoint: Because the product is highly volatile, concentrate the filtrate using a rotary evaporator with the water bath set strictly to ≤ 20 °C and the vacuum no lower than 150 mbar . 13. Purify via flash column chromatography if necessary, though the crude product is often > 95% pure following this specific pathway.

References

  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles Source: National Institutes of Health (NIH) / PMC URL:1

  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides Source: The Royal Society of Chemistry (RSC) URL:2

  • Total Synthesis of (+)-Brefeldin A | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:3

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions Source: Beilstein Journals URL:4

Sources

Optimization

Technical Support Center: Optimization of N-Methoxy-N-Methylpropiolamide Cycloadditions

Welcome to the Application Scientist Support Center. This technical guide provides mechanistic troubleshooting, empirical optimization strategies, and validated protocols for performing cycloadditions (e.g., azide-alkyne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide provides mechanistic troubleshooting, empirical optimization strategies, and validated protocols for performing cycloadditions (e.g., azide-alkyne, Diels-Alder) using N-methoxy-N-methylpropiolamide (the Weinreb amide of propiolic acid).

As a highly polarized, electron-deficient C2​ building block, this substrate offers exceptional synthetic utility. However, its strong electrophilicity and the Lewis-basic nature of the N-methoxy-N-methyl group present unique optimization challenges, including competitive catalyst coordination, background degradation, and regioselectivity issues.

Strategic Optimization Workflow

OptimizationWorkflow Start Substrate: N-methoxy-N-methylpropiolamide Cat Catalyst Selection (e.g., CpRuCl(cod)) Start->Cat Solvent Solvent & Temp Screen (1,4-Dioxane, rt) Cat->Solvent Regio Regioselectivity Analysis (1,5- vs 1,4-isomer) Solvent->Regio Trouble Troubleshooting (Amide Cleavage, Low Yield) Regio->Trouble If <95% Regioselectivity or Yield Opt Optimized Cycloaddition Protocol Regio->Opt If Optimal Trouble->Cat Iterative Feedback

Workflow for optimizing N-methoxy-N-methylpropiolamide cycloaddition conditions.

Section 1: Catalyst & Solvent Optimization (FAQs)

Q: Why is N-methoxy-N-methylpropiolamide prone to low yields in standard thermal Diels-Alder or CuAAC reactions? A: The electron-withdrawing Weinreb amide makes the alkyne highly electrophilic. Under thermal conditions (>100 °C) or in the presence of basic CuAAC additives (like ascorbate/amines), the alkyne is susceptible to Michael addition from adventitious nucleophiles or base-catalyzed polymerization. Furthermore, the bidentate nature of the Weinreb amide can sequester copper(I) catalysts, leading to sluggish kinetics and stalled reactions.

Q: How do I optimize the catalyst for azide-alkyne cycloadditions (RuAAC) with this substrate? A: For electron-deficient alkynes like propiolamides, Ruthenium is the metal of choice to access 1,5-disubstituted triazoles. However, the steric environment of the catalyst is critical. The bulky [CpRuCl(cod)] catalyst (where Cp is pentamethylcyclopentadienyl) often exhibits poor reactivity due to steric clash with the bidentate Weinreb amide[1]. Switching to the less sterically demanding [CpRuCl(cod)] allows for facile shedding of the cycloocta-1,5-diene (cod) ligand, generating the active [CpRuCl] fragment that efficiently coordinates the propiolamide without steric repulsion[2].

Quantitative Data: Catalyst & Solvent Optimization

Catalyst System Solvent Temp (°C) Yield (%) Regioselectivity Mechanistic Causality
Thermal (None) Toluene 110 < 20 Mixed High temp causes Weinreb amide cleavage and alkyne polymerization.
Cu(OAc)₂ / Ascorbate THF/H₂O rt 45 1:99 (1,4-major) Sluggish kinetics; bidentate amide sequesters Cu(I) species.
[Cp*RuCl(cod)] 1,4-Dioxane 60 60 85:15 (1,5-major) Steric clash between bulky Cp* ligand and Weinreb amide[1].

| [CpRuCl(cod)] | 1,4-Dioxane | rt | > 95 | > 99:1 (1,5-major) | Optimal coordination; active [CpRuCl] fragment drives reaction[2]. |

Section 2: Troubleshooting Regioselectivity & Yield

Q: I am observing cleavage of the Weinreb amide during my thermal cycloaddition. How can I prevent this? A: Weinreb amide cleavage typically occurs due to adventitious nucleophiles (like water or unreacted amines) attacking the highly polarized carbonyl at elevated temperatures. To mitigate this, transition from purely thermal activation to mild Lewis acid catalysis (e.g., BF3​⋅OEt2​ or ZnCl2​ ). This lowers the LUMO of the propiolamide, allowing the cycloaddition to proceed at room temperature or under mild heating (40-60 °C), thereby preserving the N-O bond of the Weinreb amide.

Q: My Ru-catalyzed cycloaddition yields a mixture of 1,4- and 1,5-disubstituted triazoles. How do I achieve complete 1,5-regioselectivity? A: Poor regioselectivity in RuAAC with propiolamides is a symptom of thermodynamic equilibration or improper ligand selection. Ensure you are using [CpRuCl(cod)] instead of [Cp*RuCl(cod)][1]. Additionally, strictly maintain the reaction at room temperature. Elevated temperatures can provide enough thermal energy to overcome the activation barrier for the less favored ruthenacycle intermediate, degrading your regiocontrol.

Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Ru-Catalyzed Azide-Alkyne Cycloaddition of N-Methoxy-N-Methylpropiolamide

Note: This protocol is designed to ensure complete conversion while maintaining the integrity of the Weinreb amide for downstream functionalization.

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk flask, dissolve N-methoxy-N-methylpropiolamide (1.0 equiv) and the organic azide (1.25 equiv) in anhydrous 1,4-dioxane (0.2 M). Degas the solution via three freeze-pump-thaw cycles.

  • Causality: While the reaction is generally air-tolerant, degassing prevents oxidative degradation of the active [CpRuCl] catalytic fragment, ensuring maximum turnover frequency.

Step 2: Portion-Wise Catalyst Addition

  • Action: Add [CpRuCl(cod)] catalyst in 1 mol% increments every 30 minutes, up to a total of 5 mol%, while stirring at room temperature[2].

  • Causality: Electron-deficient alkynes can poison the Ru catalyst over time or undergo competitive oligomerization. Portion-wise introduction maintains a steady concentration of the active catalyst, pushing the reaction to completion while suppressing background degradation.

Step 3: Self-Validation & Reaction Monitoring

  • Action: Monitor the reaction via 1H NMR of crude aliquots rather than TLC.

  • Self-Validation Check: The reaction is deemed complete when the terminal alkyne proton ( ∼δ 3.2 ppm) completely disappears and is replaced by the characteristic vinylic proton of the 1,5-disubstituted triazole ( ∼δ 7.8-8.2 ppm). If starting material persists after 2 hours, add an additional 1 mol% of catalyst.

Step 4: Quenching and Purification

  • Action: Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc) to remove ruthenium salts. Concentrate under reduced pressure.

  • Causality: Rapid removal of the metal prevents post-reaction Lewis-acid catalyzed cleavage of the Weinreb amide during concentration.

Section 4: Post-Cycloaddition Transformations

MechanisticPathway Reactants Propiolamide + Azide Coord [CpRuCl] Coordination (Alkyne Activation) Reactants->Coord Ruthenacycle Bicyclic Ruthenacycle Intermediate Coord->Ruthenacycle Oxidative Coupling Elimination Reductive Elimination Ruthenacycle->Elimination Product 1,5-Disubstituted Triazole (Weinreb Amide Intact) Elimination->Product Catalyst Regeneration PostFunc Post-Functionalization (e.g., EtMgBr to Ketone) Product->PostFunc

Mechanistic pathway of Ru-catalyzed cycloaddition and subsequent post-functionalization.

Q: How stable is the Weinreb amide cycloadduct to downstream transformations? A: The cycloadduct is highly stable and readily amenable to further transformations. For instance, nucleophilic acyl substitution with Grignard reagents (e.g., ethyl magnesium bromide) at 0 °C furnishes the corresponding ketone in excellent yield[2]. The stable tetrahedral intermediate formed during Grignard addition prevents over-addition to the tertiary alcohol, which is the hallmark advantage of retaining the Weinreb amide through the cycloaddition step. Hydrolysis with lithium hydroxide is also facile for generating the corresponding carboxylic acid derivatives[2].

References
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Identifying Byproducts in N-methoxy-N-methylpropiolamide Reactions by NMR

Welcome to the Technical Support Center for N-methoxy-N-methylpropiolamide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-methoxy-N-methylpropiolamide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to resolve challenges in your synthetic work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Q1: My ¹H NMR spectrum shows unexpected signals in addition to the expected product peaks. What are these byproducts?

The presence of unexpected signals in your ¹H NMR spectrum indicates the formation of byproducts. The identity of these byproducts depends on the specific reaction conditions and reagents used. Here are some common possibilities:

  • Unreacted Starting Materials: Incomplete reactions are a frequent cause of impurities.[1] Compare the spectrum of your crude product with the spectra of your starting materials to identify any unreacted components.

  • Hydrolysis of the Weinreb Amide: N-methoxy-N-methylamides (Weinreb amides) can be susceptible to hydrolysis, especially during aqueous workup or if using wet solvents. This would lead to the formation of the corresponding carboxylic acid (propiolic acid) and N,O-dimethylhydroxylamine.

  • Over-addition Products: While Weinreb amides are designed to prevent over-addition of organometallic reagents, under certain conditions (e.g., high temperature, excess nucleophile), it can still occur.[2][3] This would result in the formation of a tertiary alcohol instead of the desired ketone.

  • Side Reactions of the Alkyne: The terminal alkyne of propiolamide is reactive and can undergo various side reactions, such as dimerization, oligomerization, or addition reactions, depending on the reaction conditions.

  • Decomposition Products: N-methoxy-N-methylamides can decompose under harsh conditions, potentially leading to a complex mixture of byproducts.

To identify the specific byproducts, you should:

  • Analyze the ¹H and ¹³C NMR spectra carefully. Pay attention to the chemical shifts, integration values, and coupling patterns of the unknown signals.

  • Consult NMR databases and literature for characteristic chemical shifts of potential byproducts.[4][5]

  • Perform 2D NMR experiments, such as COSY and HSQC, to establish connectivity between protons and carbons, which can help in elucidating the structures of the byproducts.

Q2: I observe broad humps for the N-methoxy and N-methyl signals in the ¹H NMR of my purified product. Is this an impurity?

Not necessarily. The broadening of the N-methoxy and N-methyl signals in the ¹H NMR spectrum of N-methoxy-N-methylamides, particularly those with ortho-substituents on an aromatic ring, is a known phenomenon.[6] This broadening is due to the presence of rotamers arising from restricted rotation around the C-N amide bond.[6]

To confirm if the broad signals are due to rotamers, you can:

  • Acquire a variable temperature (VT) NMR spectrum. As the temperature increases, the rate of rotation around the C-N bond increases, and the broad humps should coalesce into sharp singlets.[6]

  • Check the ¹³C NMR spectrum. At room temperature, the signal for the N-methyl carbon may also appear as a broad hump or even be almost invisible. This signal should sharpen at higher temperatures.

Q3: My reaction yield is low, and the crude NMR shows a complex mixture. How can I improve the reaction and minimize byproducts?

Low yields and the formation of multiple byproducts often stem from suboptimal reaction conditions.[1] Here are some strategies to improve your reaction:

  • Optimize Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. Experiment with a range of temperatures to find the optimal condition for your specific reaction.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants and reagents. Using a large excess of a nucleophile can increase the likelihood of over-addition.

  • Slow Addition of Reagents: Adding reagents, especially highly reactive ones like organometallics, slowly and at a low temperature can help to control the reaction and minimize side product formation.

  • Ensure Anhydrous Conditions: Weinreb amide reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material and product.

  • Purification Strategy: If byproduct formation is unavoidable, an effective purification strategy is crucial. Consider techniques like column chromatography, recrystallization, or distillation to isolate the desired product.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the NMR analysis of N-methoxy-N-methylpropiolamide reactions.

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for N-methoxy-N-methylpropiolamide?

The exact chemical shifts can vary slightly depending on the solvent used. However, the following are approximate ranges for the key signals of N-methoxy-N-methylpropiolamide:

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Alkyne-H~2.0 - 3.0 (s)~70 - 80
N-CH₃~3.2 (s)~32 - 34
O-CH₃~3.7 (s)~61 - 62
Carbonyl (C=O)-~150 - 155
Alkyne-C-~75 - 85

Note: The signals for the N-methyl and O-methyl groups may appear as broad humps at room temperature due to the presence of rotamers.[6]

Q2: How can NMR spectroscopy help in monitoring the progress of my N-methoxy-N-methylpropiolamide reaction?

NMR spectroscopy is an excellent tool for real-time reaction monitoring. By taking aliquots from the reaction mixture at different time points and acquiring ¹H NMR spectra, you can:

  • Track the disappearance of starting materials.

  • Observe the appearance and growth of the product peak.

  • Detect the formation of any major byproducts.

This information is invaluable for optimizing reaction times and conditions.[7]

Q3: What are some common impurities from reagents that might appear in my NMR spectrum?

Impurities from reagents can sometimes be observed in the NMR spectrum of your crude product. Some common examples include:

  • Solvents: Residual solvents from the reaction or purification steps are frequently seen.[4][5]

  • Grease: Silicone grease from glassware joints can appear as broad signals in the aliphatic region.

  • Byproducts from Coupling Reagents: If you are using peptide coupling reagents to form the Weinreb amide, byproducts from these reagents may be present.[8]

It is good practice to run an NMR spectrum of your starting materials and reagents to identify any pre-existing impurities.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for identifying byproducts in N-methoxy-N-methylpropiolamide reactions using NMR.

Byproduct_Identification_Workflow start Crude Reaction Mixture nmr_acquisition Acquire ¹H and ¹³C NMR Spectra start->nmr_acquisition spectral_analysis Spectral Analysis: - Identify Product Signals - Identify Unknown Signals nmr_acquisition->spectral_analysis database_search Compare with Databases and Literature Data spectral_analysis->database_search byproduct_id Identify Potential Byproducts database_search->byproduct_id two_d_nmr Perform 2D NMR (COSY, HSQC) for Structural Elucidation byproduct_id->two_d_nmr If necessary optimization Optimize Reaction Conditions to Minimize Byproducts byproduct_id->optimization structure_confirmation Confirm Byproduct Structures two_d_nmr->structure_confirmation structure_confirmation->optimization end Pure Product optimization->end

Caption: Workflow for Byproduct Identification by NMR.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]

  • Harikrishna, K., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 125(6), 1429-1437. [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Li, G., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5489–5495. [Link]

  • Scola, P. M. (2000). Weinreb amides. Current Opinion in Drug Discovery & Development, 3(6), 743-752. [Link]

  • Dube, P., et al. (2009). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. The Journal of Organic Chemistry, 74(22), 8838–8841. [Link]

  • Pace, V., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Chemistry – A European Journal, 28(14), e202104245. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Google Patents. (2017). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • Fabry, D. C., & Rueping, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 9(3), 223. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

  • ResearchGate. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. [Link]

  • Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Katritzky, A. R., et al. (2007). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 72(26), 10211–10214. [Link]

  • Csonka, R., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 17(12), 14646–14661. [Link]

  • Organic Process Research & Development. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. Organic Process Research & Development, 27(6), 982-992. [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylpropionamide. [Link]

  • ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide - Optional[¹³C NMR] - Spectrum. [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

  • Thomson, R. J., & Batey, R. A. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(11), 1515–1518. [Link]

  • Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Li, Y., et al. (2020). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Molecules, 25(21), 5025. [Link]

  • New Journal of Chemistry. (2020). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry, 44(36), 15488-15496. [Link]

Sources

Optimization

catalyst selection for efficient N-alkynylation of N,O-dimethylhydroxylamine

Technical Support Center: Catalyst Selection for N-Alkynylation of N,O-Dimethylhydroxylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Selection for N-Alkynylation of N,O-Dimethylhydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complexities of synthesizing ynamines and Weinreb ynamides via the N-alkynylation of N,O-dimethylhydroxylamine and its derivatives.

Mechanistic Principles & Causality in Catalyst Selection

The N-alkynylation of N,O-dimethylhydroxylamine is a critical transformation for generating highly versatile, nitrogen-containing building blocks in medicinal chemistry[1]. Unlike standard secondary amines, the adjacent oxygen atom in N,O-dimethylhydroxylamine induces an α-effect, significantly heightening the nucleophilicity of the nitrogen lone pair. While this makes the amine highly reactive, it also renders the substrate susceptible to oxidative degradation under harsh cross-coupling conditions.

The most robust method for this transformation relies on a Copper-mediated Ullmann-type C-N coupling[2]. The success of this catalytic cycle depends entirely on managing the Cu(I)/Cu(III) oxidation states:

  • The Causal Role of the Ligand: Employing a bidentate nitrogenous ligand like 1,10-phenanthroline is non-negotiable. It serves two critical functions. First, it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), maintaining the active catalytic species. Second, its rigid bite angle compresses the L-Cu-L angle in the transient Cu(III) intermediate, sterically accelerating the rate-limiting reductive elimination step that forges the C-N bond.

  • The Causal Role of the Base: The base must be strong enough to deprotonate the amine hydrochloride salt but possess specific solubility profiles in organic solvents to prevent side reactions. Heterogeneous basic environments (like milled K3PO4 in toluene) provide the optimal balance, facilitating deprotonation without promoting base-catalyzed degradation of the haloalkyne[3].

Troubleshooting Guides & FAQs

Q1: My reaction yields high levels of alkyne homocoupling (Glaser-Hay coupling) instead of the desired N-alkynylated product. How do I fix this? Cause: Homocoupling is a competing pathway driven by the presence of trace oxygen, which oxidizes the active Cu(I) to Cu(II). This triggers a radical dimerization of the alkyne rather than the desired cross-coupling. Solution:

  • Strictly exclude oxygen: Sparge your solvent (toluene or 1,4-dioxane) with argon for at least 30 minutes prior to use.

  • Kinetic control via slow addition: Add the bromoalkyne dropwise over 2-4 hours using a syringe pump. By keeping the steady-state concentration of the alkyne low, you kinetically favor the cross-coupling pathway over dimerization[2].

Q2: Which copper pre-catalyst provides the most reliable results for N,O-dimethylhydroxylamine? Cause: While CuI is the standard literature starting point, the iodide counterion can bridge copper centers in solution, forming inactive polymeric resting states that stall the reaction. Solution: We recommend starting with CuSO4·5H2O paired with 1,10-phenanthroline. Under the reaction conditions, the Cu(II) is reduced in situ to the active Cu(I) species by the amine. This slow, controlled generation of Cu(I) prevents catalyst aggregation and consistently leads to higher turnover numbers (TON) and cleaner reaction profiles than starting directly with CuI[4].

Q3: The reaction stalls at ~50% conversion. How can I drive it to completion? Cause: Stalling is typically caused by catalyst poisoning (e.g., from halide accumulation) or poor base solubility leading to an incomplete deprotonation equilibrium. Solution:

  • Self-Validating Check: Observe the color of the reaction mixture. A healthy, active Cu(I)-phenanthroline complex will appear deep red or brown. If the solution turns pale green or blue, the catalyst has oxidized to Cu(II) and is inactive.

  • Action: Switch from K2CO3 to finely milled K3PO4. The higher surface area and slightly stronger basicity of K3PO4 improve the reaction kinetics. Additionally, increasing the temperature from 65°C to 85°C can overcome the activation barrier for the oxidative addition of sterically hindered bromoalkynes.

Quantitative Data: Catalyst System Comparison

Summarized below are the field-proven outcomes for various catalyst/ligand combinations when applied to the N-alkynylation of N,O-dimethylhydroxylamine derivatives.

Pre-Catalyst (mol%)Ligand (mol%)Base (Equiv)Solvent / TempTypical YieldHomocoupling %
CuSO4·5H2O (10%) 1,10-Phenanthroline (20%) K3PO4 (3.0) Toluene / 85°C 80–95% Low (<5%)
CuI (10%)1,10-Phenanthroline (20%)K2CO3 (2.0)Toluene / 85°C65–75%Moderate (10–15%)
CuI (10%)TMEDA (20%)Cs2CO3 (2.0)1,4-Dioxane / 70°C60–70%Moderate (10%)
Cu(OAc)2 (15%)Pyridine (30%)Na2CO3 (2.0)DCM / 25°C40–50%High (>20%)

Validated Experimental Protocol: Copper-Catalyzed N-Alkynylation

This protocol is designed as a self-validating system. Visual cues are integrated to ensure the reaction is proceeding correctly at the molecular level.

Reagents: N,O-dimethylhydroxylamine hydrochloride (1.0 equiv), Bromoalkyne (1.2 equiv), CuSO4·5H2O (0.1 equiv), 1,10-phenanthroline (0.2 equiv), K3PO4 (3.0 equiv, finely milled), anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation of the Free Base: In an oven-dried Schlenk flask under an argon atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride and K3PO4 in anhydrous toluene. Stir vigorously for 30 minutes at room temperature to liberate the free amine.

  • Catalyst Complexation: Add CuSO4·5H2O and 1,10-phenanthroline to the flask. Self-Validation: The mixture will initially appear as a pale blue/green suspension.

  • Degassing: Sparge the heterogeneous mixture with argon for 15 minutes to strictly exclude oxygen.

  • Heating & Activation: Heat the reaction mixture to 85°C. Self-Validation: Within 15-30 minutes, the solution must transition from green to a deep reddish-brown. This color shift confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Alkyne Addition: Dissolve the bromoalkyne in a small volume of degassed toluene (1.0 M). Add this solution dropwise via a syringe pump over 2 hours to the stirring reaction mixture at 85°C.

  • Monitoring: Stir for an additional 12-16 hours. Monitor by TLC (Hexanes/EtOAc). The product ynamine will typically have a higher Rf than the starting material and will be highly UV-active.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts and inorganic phosphates. Concentrate the filtrate and purify via flash column chromatography (using base-washed silica or neutral alumina, as ynamines can be acid-sensitive).

Process Visualizations

Mechanism Cu_Cat Cu(I) Catalyst + Ligand (e.g., CuI / 1,10-Phen) Cu_Amide Cu(I)-Amido Complex Intermediate Cu_Cat->Cu_Amide + Amine + Base Amine N,O-Dimethylhydroxylamine (HN(OMe)Me) Amine->Cu_Amide Base Base (K3PO4) Base->Cu_Amide Ox_Add Oxidative Addition (Rate-Limiting) Cu_Amide->Ox_Add Alkyne Haloalkyne (R-C≡C-Br) Alkyne->Ox_Add Cu_III Cu(III) Intermediate Ox_Add->Cu_III Red_Elim Reductive Elimination Cu_III->Red_Elim Red_Elim->Cu_Cat Catalyst Regeneration Product N-Alkynylated Product (Ynamine/Ynamide) Red_Elim->Product

Catalytic cycle for Cu-mediated N-alkynylation of N,O-dimethylhydroxylamine derivatives.

Troubleshooting Start Issue: Low Yield of N-Alkynylated Product Check1 Is Glaser Homocoupling Observed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Fix1 Exclude O2 (Degas solvent) Use slow addition of alkyne Yes1->Fix1 Check2 Is starting material unreacted? No1->Check2 Yes2 Yes Check2->Yes2 No2 No (Degradation) Check2->No2 Fix2 Increase temp (65-85°C) Change base to K3PO4 Switch to 1,10-phenanthroline Yes2->Fix2 Fix3 Lower temperature Check solvent dryness Use milder base (Cs2CO3) No2->Fix3

Logical troubleshooting workflow for resolving low yields in N-alkynylation reactions.

References

  • [2] Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides. Source: PMC - NIH.2

  • [1] Ynamides in Ring Forming Transformations. Source: PMC - NIH. 1

  • [4] Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach. Source: ResearchGate. 4

  • [3] Preparation of Multisubstituted Enamides via Rhodium-Catalyzed Carbozincation and Hydrozincation of Ynamides. Source: The Journal of Organic Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of N-methoxy-N-methylpropiolamide to other ynamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, ynamides have carved out a significant niche as versatile building blocks. Their unique electronic nature, c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, ynamides have carved out a significant niche as versatile building blocks. Their unique electronic nature, characterized by a polarized carbon-carbon triple bond, allows them to participate in a wide array of chemical transformations, making them invaluable tools in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products.[1][2] This guide provides an in-depth comparison of the reactivity of N-methoxy-N-methylpropiolamide with other commonly employed ynamides, supported by experimental insights and mechanistic understanding.

The Electronic Influence of the N-Substituent: A Balancing Act

The reactivity of an ynamide is intrinsically linked to the nature of the electron-withdrawing group (EWG) attached to the nitrogen atom. This substituent plays a crucial role in stabilizing the otherwise highly reactive ynamine scaffold, while also modulating the nucleophilic and electrophilic character of the alkyne.[3] A delicate balance is struck: a more electron-withdrawing group enhances stability but can also alter the dominant reaction pathways.[4]

The N-methoxy-N-methylamide moiety in N-methoxy-N-methylpropiolamide presents a unique electronic profile compared to more conventional N-sulfonyl or N-carbamoyl (e.g., N-Boc) ynamides. The presence of the oxygen atom adjacent to the nitrogen introduces both inductive and resonance effects that influence the electron density of the ynamide system.

Comparative Reactivity in Key Transformations

To objectively assess the reactivity of N-methoxy-N-methylpropiolamide, we will examine its performance in several key classes of ynamide reactions and compare it with other ynamides bearing different N-substituents.

Cycloaddition Reactions

Ynamides are excellent partners in various cycloaddition reactions, including [2+2], [4+2], and transition metal-catalyzed cycloadditions.[1][5] The electron-rich nature of the ynamide alkyne often allows it to act as the 2π component in these reactions.

[4+2] Cycloadditions (Diels-Alder Type Reactions):

In inverse electron-demand [4+2] cycloadditions, ynamides can function as electron-rich dienophiles. The electron-donating ability of the nitrogen atom is paramount in these reactions. While direct kinetic comparisons are scarce in the literature, the reactivity trend generally correlates with the electron-donating capacity of the N-substituent. It has been observed that ynamides with more sterically and electronically demanding electron-withdrawing groups on the nitrogen atom can negatively impact the transition state of the initial [4+2] cycloaddition, leading to lower yields or decomposition.[6]

Table 1: Qualitative Reactivity of Ynamides in [4+2] Cycloadditions

N-SubstituentElectron-Donating/Withdrawing NatureExpected Reactivity in Inverse Electron-Demand [4+2]
-SO₂R (e.g., -Ts)Strongly Electron-WithdrawingLower
-BocModerately Electron-WithdrawingModerate
-CON(OMe)Me Moderately Electron-Withdrawing Moderate to High
-AcylStrongly Electron-WithdrawingLower

This table is based on general principles of ynamide reactivity as influenced by the electronic nature of the N-substituent.

Nucleophilic Additions

The polarized nature of the ynamide triple bond makes it susceptible to attack by nucleophiles. The regioselectivity of this addition (α- or β-attack) is highly dependent on the reaction conditions and the nature of the N-EWG.[4]

Under basic conditions, nucleophilic attack often occurs at the β-carbon (Michael-type addition). A stronger electron-withdrawing group on the nitrogen enhances the electrophilicity of the β-carbon, thereby increasing the reaction rate. For instance, ynamides bearing a trifluoromethylsulfonyl (Tf) group, a very strong EWG, are highly effective Michael acceptors.[4]

Conversely, under acidic conditions or in the presence of a transition metal catalyst, the reaction can proceed through a keteniminium ion intermediate, favoring α-addition.[7]

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones. While this reaction is well-established for a variety of alkynes, the use of ynamides introduces both electronic and steric factors that can influence the reaction's efficiency and regioselectivity. The success of the Pauson-Khand reaction with ynamides can be substrate-dependent, with some acyclic exo-methylene compounds reacting efficiently while others do not.[8]

Direct comparative data for N-methoxy-N-methylpropiolamide in the Pauson-Khand reaction is limited. However, the electronic nature of the N-substituent is known to affect the stability of the key cobalt-alkyne complex intermediate.

Hydrolytic Stability

A crucial practical consideration for any reagent is its stability. Ynamides are generally more stable to hydrolysis than their ynamine counterparts due to the presence of the electron-withdrawing group on the nitrogen.[3] The rate of hydrolysis is influenced by the nature of this EWG. While quantitative kinetic data comparing the hydrolysis rates of a broad range of ynamides is not extensively documented, it is generally understood that stronger electron-withdrawing groups can increase the susceptibility of the ynamide to hydrolysis under certain conditions.

Experimental Protocols

To provide a practical context for the discussion, detailed experimental procedures for the synthesis of a representative ynamide and its application in a common reaction are provided below.

Synthesis of N-methoxy-N-methylpropiolamide

A common and efficient method for the synthesis of ynamides is the copper-catalyzed coupling of an amide with a bromoalkyne.

Workflow for the Synthesis of N-methoxy-N-methylpropiolamide

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Ynamide Formation Propiolic Acid Propiolic Acid Propionyl Chloride Propionyl Chloride Propiolic Acid->Propionyl Chloride SOCl₂ or (COCl)₂ N,O-Dimethylhydroxylamine N,O-Dimethylhydroxylamine N-methoxy-N-methylpropionamide N-methoxy-N-methylpropionamide N,O-Dimethylhydroxylamine->N-methoxy-N-methylpropionamide Acylation with Propionyl Chloride Bromination Bromination N-methoxy-N-methylpropionamide->Bromination NBS, AgNO₃ (cat.) Copper-Catalyzed Coupling Copper-Catalyzed Coupling N-methoxy-N-methylpropionamide->Copper-Catalyzed Coupling 1-Bromopropyne 1-Bromopropyne Bromination->1-Bromopropyne 1-Bromopropyne->Copper-Catalyzed Coupling CuI, Base N-methoxy-N-methylpropiolamide N-methoxy-N-methylpropiolamide Copper-Catalyzed Coupling->N-methoxy-N-methylpropiolamide Final Product

Caption: General workflow for the synthesis of N-methoxy-N-methylpropiolamide.

Step-by-Step Protocol:

  • Preparation of N-methoxy-N-methylpropionamide (Weinreb Amide): To a solution of propionyl chloride (1.0 eq) in dichloromethane at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.05 eq) followed by the dropwise addition of pyridine (2.1 eq). The reaction is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the Weinreb amide.

  • Synthesis of 1-Bromopropyne: This step should be performed with caution due to the volatility and reactivity of the product. Propiolic acid can be converted to its silver salt and then treated with bromine. Alternatively, other standard methods for the synthesis of bromoalkynes can be employed.

  • Copper-Catalyzed Coupling: To a solution of N-methoxy-N-methylpropionamide (1.0 eq) in an appropriate solvent (e.g., toluene) is added CuI (0.1 eq), a suitable ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃). 1-Bromopropyne (1.2 eq) is then added, and the reaction mixture is heated. Upon completion, the reaction is worked up by filtering through celite, washing with aqueous ammonium chloride, and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield N-methoxy-N-methylpropiolamide.

Representative Reaction: [2+2] Cycloaddition with a Ketene

This protocol describes a general procedure for the reaction of an ynamide with a ketene to form a 3-aminocyclobutenone.

Experimental Workflow for [2+2] Cycloaddition

G Ynamide N-methoxy-N-methylpropiolamide in Anhydrous Solvent Reaction Combine at Low Temperature (e.g., -78 °C) Ynamide->Reaction Ketene Freshly Prepared Ketene Solution Ketene->Reaction Stirring Stir for Several Hours, Warm to Room Temperature Reaction->Stirring Workup Solvent Evaporation Stirring->Workup Purification Flash Chromatography Workup->Purification Product 3-Aminocyclobutenone Purification->Product

Caption: General experimental workflow for the [2+2] cycloaddition of an ynamide with a ketene.

Step-by-Step Protocol:

  • A solution of N-methoxy-N-methylpropiolamide (1.0 eq) in an anhydrous solvent such as dichloromethane is cooled to -78 °C.

  • A freshly prepared solution of the desired ketene (1.2-2.0 eq) is added dropwise to the ynamide solution.

  • The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the corresponding 3-aminocyclobutenone.[9]

Conclusion

N-methoxy-N-methylpropiolamide is a valuable and versatile ynamide that exhibits a balanced reactivity profile. Its moderately electron-withdrawing N-substituent allows it to participate effectively in a range of transformations, including cycloadditions and nucleophilic additions. While direct quantitative comparisons with other ynamides are not always available, its reactivity can be rationally understood based on the electronic properties of the N-methoxy-N-methylamide group. It is expected to be more reactive than strongly electron-withdrawn ynamides (e.g., N-sulfonyl) in reactions where the ynamide acts as a nucleophile or an electron-rich component, and less reactive than N-sulfonyl or N-triflyl ynamides in reactions where it functions as a Michael acceptor. This nuanced reactivity, coupled with its synthetic accessibility, makes N-methoxy-N-methylpropiolamide a powerful tool for the construction of diverse and complex nitrogen-containing molecules.

References

  • Evano, G.; Coste, A.; Couty, F. Ynamides: A Modern Functional Group For The New Millennium. Angew. Chem. Int. Ed.2010, 49 (16), 2840-2863.
  • Danheiser, R. L.; Dekeyser, M. A.; Cha, D. D. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. J. Am. Chem. Soc.1991, 113 (23), 8953–8955.
  • Hu, Y.-C.; Zhao, Y.; Wan, B.; Chen, Q.-A. Reactivity of ynamides in catalytic intermolecular annulations. Chem. Soc. Rev.2021, 50 (4), 2582-2611.
  • Li, G.; Zhang, J. Nucleophilic α-addition and β-addition of ynamides. Org. Biomol. Chem.2019, 17 (34), 7854-7865.
  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815-3818.
  • Iftikhar, R.; Mazhar, A.; Iqbal, M. S.; Khand, F. Z.; Askary, S. H.; Sibtain, H. Ring forming transformations of ynamides via cycloaddition. RSC Adv.2023, 13 (16), 10668-10696.
  • DeKorver, K. A.; Hsung, R. P.; Zhang, X.; Boday, D. J. Ynamides: a modern functional group for the new millennium. Chem. Rev.2010, 110 (9), 5064-5106.
  • Reddy, R. P.; Hsung, R. P. Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions.
  • Pauson, P. L. The Khand reaction. Tetrahedron1985, 41 (24), 5855-5860.
  • Zhang, J. Gold-Catalyzed Reactions of Ynamides. Top. Curr. Chem.2016, 374 (5), 58.
  • Iftikhar, R.; Mazhar, A.; Iqbal, M. S.; Khand, F. Z.; Askary, S. H.; Sibtain, H. Ring forming transformations of ynamides via cycloaddition. RSC Adv.2023, 13, 10668.
  • Ishizaki, M.; Zyo, M.; Kasama, Y.; Niimi, Y.; Hoshino, O.; Nishitani, K.; Hara, H. Investigation of the Intermolecular Pauson-Khand Reaction of Various 1-Alkynes with Cyclic Exo-Methylene Compounds. Heterocycles2003, 60 (10), 2259.
  • Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. J. Org. Chem.2017, 82 (2), 1067-1081.
  • Copper(I)-Catalyzed Nucleophilic Addition of Ynamides to Acyl Chlorides and Activated N-Heterocycles. J. Org. Chem.2014, 79 (9), 4165-4173.
  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules2020, 25 (21), 5038.
  • N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Org. Lett.2011, 13 (15), 4032-4035.
  • Investigation of Intramolecular Pauson-Khand Reaction of 2-Aryl-1,6- and 1-Methyl-1,7-enynes (exo-Olefins) and 1-Phenyl-1-octen-7-yne (endo-Olefin). ResearchGate. [Link]. Accessed March 28, 2026.

  • Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. ResearchGate. [Link]. Accessed March 28, 2026.

  • Skeletal reorganization divergence of N-sulfonyl ynamides. ResearchGate. [Link]. Accessed March 28, 2026.

  • Copper-catalyzed N-alkylation of amides and amines with alcohols employing the aerobic relay race methodology. Org. Biomol. Chem.2014, 12, 963-967.
  • Novel ynamide structural analogues and their synthetic transformations. Semantic Scholar. [Link]. Accessed March 28, 2026.

  • Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. eScholarship.org. [Link]. Accessed March 28, 2026.

  • HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica Chemical Engineering. [Link]. Accessed March 28, 2026.

  • N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007. PubChem. [Link]. Accessed March 28, 2026.

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel)2020, 12 (11), 2533.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules2024, 29 (23), 5496.
  • Sterically demanding methoxy and methyl groups in ruthenium complexes lead to enhanced quantum yields for blue light triggered photodissociation. Dalton Trans.2018, 47 (45), 16103-16113.

Sources

Comparative

Unlocking Synthetic Precision: A Comparative Guide to N-methoxy-N-methylpropiolamide vs. Traditional Propiolates

For researchers, scientists, and professionals in drug development, the precise and controlled formation of carbon-carbon bonds is a foundational element of molecular construction. Propiolates, as highly versatile three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and controlled formation of carbon-carbon bonds is a foundational element of molecular construction. Propiolates, as highly versatile three-carbon building blocks, are mainstays in the synthetic chemist's toolbox. However, their inherent reactivity, while powerful, often presents significant challenges in controlling reaction outcomes, particularly when employing potent organometallic reagents.

This guide provides an in-depth comparison between traditional propiolate esters (e.g., ethyl propiolate) and N-methoxy-N-methylpropiolamide, a specialized propiolic acid derivative. We will explore the fundamental mechanistic differences that endow the latter with superior control, broader functional group tolerance, and higher fidelity in the synthesis of key intermediates like ynones. Supported by established chemical principles and experimental frameworks, this document will demonstrate why N-methoxy-N-methylpropiolamide often represents a more robust and reliable choice for complex synthetic endeavors.

The Double-Edged Sword: Reactivity of Traditional Propiolates

Traditional propiolate esters, such as ethyl propiolate, are characterized by an electron-deficient alkyne conjugated to a carbonyl group. This arrangement makes them excellent Michael acceptors for conjugate additions with soft nucleophiles and active participants in cycloaddition reactions.[1] However, when the goal is the synthesis of an ynone via the addition of a "hard" organometallic nucleophile (e.g., Grignard or organolithium reagents), the high reactivity of the carbonyl group becomes a liability.

The primary challenge is over-addition .[2] After the initial 1,2-addition of the organometallic reagent to the ester carbonyl, the resulting ketone intermediate is often more reactive than the starting ester. A second equivalent of the nucleophile can then rapidly attack the newly formed ketone, leading to the formation of an undesired tertiary alcohol as the major byproduct.[2] This process occurs even when stoichiometrically controlling the amount of nucleophile, significantly depressing the yield of the target ynone.

G cluster_0 Reaction Pathway of Traditional Propiolate Propiolate Ethyl Propiolate (R'-C≡C-COOEt) Ketone Ynone Intermediate (R'-C≡C-COR) (Highly Reactive) Propiolate->Ketone 1,2-Addition Grignard1 R-MgX (1st eq.) Grignard2 R-MgX (2nd eq.) Alcohol Tertiary Alcohol (Undesired Byproduct) Ketone->Alcohol Over-Addition Workup Aqueous Workup G cluster_1 Reaction Pathway of N-methoxy-N-methylpropiolamide WeinrebAmide N-methoxy-N-methylpropiolamide Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate Nucleophilic Addition Grignard R-MgX Workup Aqueous Workup Intermediate->Workup Stable at low temp Ketone Ynone Product (High Yield) Workup->Ketone Collapse to Ketone

Figure 2: Controlled mono-addition pathway via a stable chelated intermediate using a Weinreb amide.

Performance Head-to-Head: A Comparative Analysis

The theoretical advantages of N-methoxy-N-methylpropiolamide translate into tangible benefits in laboratory practice. The stability and predictability of the Weinreb amide moiety allow for its use in complex molecular architectures where traditional esters would fail.

FeatureTraditional Propiolate (e.g., Ethyl Propiolate)N-methoxy-N-methylpropiolamide
Reagent Class EsterN-methoxy-N-methylamide (Weinreb Amide)
Reaction Intermediate Unstable, readily collapses to a ketone. [3]Forms a stable, chelated tetrahedral intermediate. [4][3]
Over-addition Control Prone to over-addition, leading to tertiary alcohols. [2][3]Excellent; the stable intermediate prevents a second addition. [3]
Product with R-MgX/R-Li Mixture, often predominantly tertiary alcohol.Clean conversion to the corresponding ynone. [4]
Substrate Scope Limited by the high reactivity of the ester.Broad, tolerating a wide range of functional groups. [2][3]
Typical Yields (for Ynone) Often low to moderate (<50%).Generally high (often >80%). [3]

Experimental Protocols

To provide a practical context, we outline the synthesis of the Weinreb amide and a comparative experiment that highlights its superior performance.

Protocol 1: Synthesis of N-methoxy-N-methylpropiolamide

This protocol describes a standard method for preparing the Weinreb amide from propiolic acid.

Materials:

  • Propiolic acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of propiolic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude propioloyl chloride.

  • Amidation: Dissolve the crude propioloyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.5 eq) at 0 °C.

  • Slowly add the acid chloride solution to the hydroxylamine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-methoxy-N-methylpropiolamide.

Protocol 2: Comparative Synthesis of an Ynone

This experiment directly compares the reaction of a Grignard reagent with ethyl propiolate versus N-methoxy-N-methylpropiolamide.

Figure 3: Workflow for the comparative synthesis of an ynone.

Expected Results: The reaction with ethyl propiolate (Pathway A) is expected to yield a complex mixture with the tertiary alcohol, 1,1-diphenyl-2-butyn-1-ol, as a significant byproduct. In stark contrast, the reaction with N-methoxy-N-methylpropiolamide (Pathway B) is anticipated to produce the desired ynone, 1-phenyl-2-propyn-1-one, in high yield and purity. [3]

Conclusion: A Superior Tool for Modern Synthesis

While traditional propiolates remain useful for specific applications like conjugate additions and cycloadditions, their utility is severely hampered in reactions with strong organometallic nucleophiles due to the persistent issue of over-addition. [1][2]N-methoxy-N-methylpropiolamide, by leveraging the unique stabilizing effect of the Weinreb amide functionality, provides a definitive solution to this problem. [4] The ability to cleanly and efficiently synthesize ynones in high yields, coupled with broad functional group tolerance, makes N-methoxy-N-methylpropiolamide a far superior reagent for complex, multi-step syntheses. [2][3]For professionals in drug discovery and development, where precision, reliability, and yield are paramount, the adoption of this "acylating agent with a built-in brake" is not just an alternative, but a strategic advantage in the rapid assembly of novel molecular entities.

References

  • Benchchem. A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene.

  • Organic Chemistry, Current Protocols. (2000). Weinreb amides. Current Protocols in Nucleic Acid Chemistry.

  • Wikipedia. (2023). Weinreb ketone synthesis.

  • Moussa, Z. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules.

  • Babazadeh, M. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances.

  • ResearchGate. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review).

  • Kaufmann, D., & Kappe, C. O. (2011). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules.

  • Hesp, K. C., et al. (2020). Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation. Organic Letters.

  • Kanemasa, S., et al. (2008). Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides. Journal of the American Chemical Society.

  • ResearchGate. (2017). Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review).

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Reactivity of Ethyl Propiolate.

  • S. M. Weinreb, et al. (2001). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. The Journal of Organic Chemistry.

  • ResearchGate. (2016). Synthetic Approaches to N‐Methoxy‐N‐methylamides.

  • Evans, D. A. The [3+2]Cycloaddition Reaction. Harvard University Chemistry 206.

  • Sigma-Aldrich. N-Methoxy-N-methylpropionamide.

  • Obeng, A. A., & Blevins, T. C. (2022). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Polymers.

  • Tokyo Chemical Industry Co., Ltd. N-Methoxy-N-methylpropionamide.

  • Grote, T., & Gevorgyan, V. (2010). Vicinal functionalization of propiolate esters via catalytic carbocupration: stereoselective formation of substituted vinyl silanes. Organic Letters.

  • Maguire, A. R., et al. (2011). Nucleophilic Additions. CORA.

  • Chida, N. (2014). Nucleophilic addition to N-alkoxyamides. Organic & Biomolecular Chemistry.

  • Bîcu, E., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules.

  • Sigma-Aldrich. N-Methoxy-N-methylpropionamide.

  • Suzhou Highfine Biotech. (2024). Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

  • ResearchGate. (2025). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure.

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

  • MDPI. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective.

  • Benchchem. An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance.

  • Lim, F., et al. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development.

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.

  • Semantic Scholar. (2022). Organic & Biomolecular Chemistry.

  • ResearchGate. (2022). Nucleophilic addition reactions to activated alkynes.

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11344007, N-Methoxy-N-methylpropionamide.

  • Organic Chemistry Portal. Organic Synthesis.

  • Master Organic Chemistry. (2013). Planning Organic Synthesis With “Reaction Maps” - With Examples.

  • Anthemidis, A. N., & Koupparis, M. A. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Journal of Pharmaceutical and Biomedical Analysis.

  • Patsnap Eureka. (2025). Ethyl Propanoate: Interaction with Structural Materials.

Sources

Validation

Structural Validation of N-Methoxy-N-Methylpropiolamide: A Comparative Analytical Guide

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of unambiguously validating low-molecular-weight, highly reactive synthetic intermediates. N-methoxy-N-methylpropiolamide (t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of unambiguously validating low-molecular-weight, highly reactive synthetic intermediates. N-methoxy-N-methylpropiolamide (the Weinreb amide of propiolic acid) is a prime example. This molecule is a critical building block in organic synthesis, widely utilized for the controlled, sequential addition of organometallic reagents to form alkynyl ketones without the risk of over-addition [1].

The unique reactivity of Weinreb amides stems from their ability to form a stable five-membered cyclic tetrahedral intermediate with metal cations (e.g., Li⁺, Mg²⁺)[4]. However, validating the exact pre-organization of the N-methoxy and N-methyl groups, alongside the highly polarized terminal alkyne, requires rigorous analytical methods. This guide objectively compares Single-Crystal X-ray Crystallography against alternative spectroscopic techniques, providing a field-proven experimental workflow for absolute structural validation.

Comparative Analysis of Validation Techniques

While routine characterization relies on a suite of spectroscopic methods, each technique has distinct limitations when applied to the conformational analysis of N-methoxy-N-methylpropiolamide.

The Analytical Alternatives
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR easily confirm connectivity and bulk purity. However, NMR provides a time-averaged solution-state conformation. It cannot definitively establish the solid-state dihedral angles of the N–O bond, which dictate the molecule's chelating geometry [2].

  • Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups, showing a sharp terminal alkyne C≡C stretch (~2110 cm⁻¹) and a conjugated amide C=O stretch (~1650 cm⁻¹). Yet, it offers zero spatial coordinate data.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular formula (C₅H₇NO₂, [M+H]⁺ m/z 128.0550), but HRMS is entirely blind to 3D geometry and stereochemistry.

The Gold Standard: X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the only technique that provides absolute, sub-angstrom spatial coordinates. For N-methoxy-N-methylpropiolamide, SCXRD unambiguously validates:

  • The strict linearity of the sp-hybridized alkyne carbons.

  • The planarity of the amide bond due to nitrogen lone-pair delocalization.

  • The syn or anti conformation of the methoxy oxygen relative to the carbonyl oxygen—the critical factor for its success in forming tetrahedral intermediates [1].

Quantitative Data Comparison
Analytical TechniquePrimary Data OutputResolution / SpecificityLimitations for N-Methoxy-N-Methylpropiolamide
¹H / ¹³C NMR Chemical shifts (ppm), J-couplingsHigh for atomic connectivityYields time-averaged solution structures; cannot prove solid-state N-O dihedral angles.
FT-IR Vibrational frequencies (cm⁻¹)Moderate (C≡C, C=O stretches)Bulk measurement; provides no 3D atomic coordinates or bond length data.
HRMS (ESI-TOF) Exact mass (m/z)High for molecular formulaCompletely blind to structural geometry, bond angles, and molecular packing.
X-Ray Crystallography Electron density map, atomic coordinatesAbsolute (sub-angstrom) Requires high-quality single crystals; challenging for low-melting organic solids [3].

Logical Framework of Structural Validation

The following diagram illustrates the comparative capabilities of these analytical techniques, highlighting why X-ray crystallography sits at the apex of structural validation.

ValidationLogic Molecule N-methoxy-N-methylpropiolamide Structural Validation NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS XRD X-Ray Crystallography Molecule->XRD NMR_Detail Connectivity & Purity (1H, 13C shifts) NMR->NMR_Detail IR_Detail Functional Groups (C≡C, C=O stretches) IR->IR_Detail MS_Detail Exact Mass (Molecular Formula) MS->MS_Detail XRD_Detail Absolute Conformation (Bond lengths, angles, packing) XRD->XRD_Detail

Comparative capabilities of analytical techniques for validating Weinreb amide structures.

Experimental Protocol: Self-Validating X-Ray Workflow

Because N-methoxy-N-methylpropiolamide has a low molecular weight and is prone to forming oils at room temperature, standard crystallization methods often fail. As an application scientist, I rely on a strict, low-temperature protocol to force the thermodynamic formation of well-ordered crystal lattices.

Step 1: Low-Temperature Vapor Diffusion (Crystal Growth)
  • Action: Dissolve 50 mg of highly pure (>99% by NMR) N-methoxy-N-methylpropiolamide in 0.5 mL of anhydrous diethyl ether (solvent) in a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 3 mL of anhydrous pentane (antisolvent). Seal the outer vial tightly and store undisturbed at -20 °C for 48–72 hours.

  • Causality: Vapor diffusion at sub-ambient temperatures drastically slows the crystallization kinetics. This prevents the compound from crashing out as an amorphous oil, allowing the thermodynamically favored, highly ordered crystal lattice to form.

Step 2: Cryogenic Crystal Harvesting
  • Action: Submerge the crystallization vial in a dry ice/acetone bath during opening. Using a polarized light microscope in a cold room, transfer a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) into a drop of perfluoropolyether (e.g., Fomblin Y) cryoprotectant oil pre-cooled to -20 °C. Mount the crystal onto a MiTeGen loop.

  • Causality: The perfluoropolyether oil displaces the mother liquor and forms a glass upon rapid cooling. This prevents the formation of crystalline ice (which causes interfering diffraction rings) and protects the highly volatile, fragile crystal from thermal shock.

Step 3: Data Collection at 100 K
  • Action: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with an open-flow nitrogen cryostat set to 100 K. Irradiate the crystal using a microfocus Cu Kα source (λ = 1.54178 Å).

  • Causality: Cu Kα radiation is specifically selected over Mo Kα because light-atom molecules (C, H, N, O) scatter X-rays weakly; Cu Kα provides significantly higher diffraction intensities. Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate localization of the terminal alkyne hydrogen atom.

Step 4: Phase Solution and Refinement
  • Action: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Intrinsic phasing efficiently overcomes the phase problem for small organic molecules. Anisotropic refinement mathematically models the non-spherical electron density of atoms, which is critical for accurately defining the planar geometry of the Weinreb amide bond and the linear geometry of the sp-hybridized alkyne.

XRayWorkflow A 1. Synthesis of N-methoxy-N-methylpropiolamide B 2. Solvent Screening (Vapor Diffusion at -20°C) A->B Purified Compound C 3. Crystal Harvesting (Cryoprotectant + Loop) B->C Single Crystals D 4. X-ray Diffraction (Cu Kα Data Collection at 100K) C->D Mounted Crystal E 5. Phase Problem Solution (Intrinsic Phasing) D->E Diffraction Pattern F 6. Structural Refinement (Anisotropic Displacement) E->F Electron Density Map G 7. Final Validation (CIF generation & CheckCIF) F->G Atomic Coordinates

Workflow for the single-crystal X-ray diffraction analysis of N-methoxy-N-methylpropiolamide.

Conclusion

While NMR, IR, and HRMS are indispensable for routine checks, they function as proxy indicators of molecular structure. For highly sensitive building blocks like N-methoxy-N-methylpropiolamide—where the spatial orientation of the N-methoxy group dictates the success of downstream organometallic couplings—Single-Crystal X-ray Crystallography remains the unrivaled gold standard. By employing low-temperature crystallization and Cu Kα radiation, researchers can overcome the physical limitations of low-melting organic solids and obtain definitive, self-validating structural proof.

References

  • Recent Developments in Weinreb Synthesis and their Applications. Orient. J. Chem.[Link]

  • Structure-Elucidating Total Synthesis of the (Polyenoyl)tetramic Acid Militarinone C. Org. Lett.[Link]

  • Synthesis of pyronyl vinyl ethers. ResearchGate.[Link]

  • On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived from N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxamates: Chiral Weinreb Amide Equivalents. J. Org. Chem.[Link]

Comparative

Unraveling Ynamide Reactivity: A Computational Guide to Transition State Benchmarking

As ynamides continue to cement their status as extraordinarily versatile building blocks in organic synthesis—enabling complex cycloadditions, polyene cyclizations, and cross-dehydrogenative couplings—the reliance on Den...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As ynamides continue to cement their status as extraordinarily versatile building blocks in organic synthesis—enabling complex cycloadditions, polyene cyclizations, and cross-dehydrogenative couplings—the reliance on Density Functional Theory (DFT) to map their reaction coordinates has grown exponentially. However, the highly polarized nature of the ynamide C≡C bond, coupled with the generation of transient, highly reactive intermediates (such as keteniminium ions and α -imino carbenes), presents a unique computational challenge.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various computational methodologies (specifically DFT functionals and solvation models) in elucidating ynamide transition states (TS). This guide moves beyond basic tutorials, focusing on the causality behind functional selection and establishing a self-validating computational protocol for rigorous mechanistic validation.

The Causality of Computational Choices in Ynamide Chemistry

The defining feature of an ynamide is the attachment of a nitrogen atom bearing an electron-withdrawing group (EWG) directly to an alkyne. This structural motif forces a delicate electronic balance: the nitrogen lone pair delocalizes into the alkyne π -system, rendering the β -carbon highly nucleophilic, while the EWG prevents the instability typical of simple ynamines .

When modeling transition states involving ynamides, three physical phenomena dictate the choice of computational method:

  • Charge Transfer Character: Ynamide activation (e.g., via protonation or carbophilic metal catalysis) often involves significant charge separation in the TS. Standard Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors that artificially stabilize delocalized states, underestimating activation barriers.

  • Steric Congestion & Dispersion: Reactions like the Friedel-Crafts-type polyene cyclization or intramolecular (3+2) cycloadditions feature highly congested transition states. Traditional hybrid functionals like B3LYP systematically underbind these complexes because they lack medium-range correlation energy.

  • Solvation Effects on Ionic Intermediates: The formation of charged keteniminium triflates requires implicit solvation models (like PCM or SMD) during Single-Point Energy (SPE) calculations to accurately reflect the dielectric stabilization of the solvent.

For these reasons, modern computational workflows rarely rely on a single functional. Instead, they utilize a dual-level approach: a robust, computationally efficient functional for geometry optimization, followed by a high-level, dispersion-corrected functional for thermodynamic benchmarking.

Protocol: A Self-Validating Transition State Workflow

To ensure scientific integrity, any calculated transition state must be mathematically and chemically verified. The following step-by-step protocol represents a closed-loop, self-validating system for ynamide TS elucidation.

Step 1: Conformational Sampling & Pre-Optimization

  • Action: Perform a conformational search of the pre-reaction complex using molecular mechanics, followed by DFT optimization at a modest level (e.g., B3LYP/6-31G*).

  • Causality: Ynamides with bulky EWGs (like tosyl or triflyl groups) possess multiple rotamers. Failing to identify the global minimum of the reactant complex will artificially inflate the calculated activation barrier ( ΔG‡ ).

Step 2: Transition State Guess Generation & Optimization

  • Action: Use a relaxed Potential Energy Surface (PES) scan along the breaking/forming bond coordinates to find the energy maximum. Submit this geometry to a TS optimization algorithm (e.g., Berny algorithm).

  • Causality: The PES scan provides a chemically intuitive starting point, preventing the optimizer from collapsing back to the ground state.

Step 3: Frequency Analysis (Primary Validation)

  • Action: Calculate the harmonic vibrational frequencies of the optimized TS geometry at the same level of theory.

  • Validation Check: The structure must exhibit exactly one imaginary frequency ( Nimag​=1 ), and the corresponding vibrational mode must animate the specific bond-breaking/forming event of the ynamide reaction.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation (Ultimate Validation)

  • Action: Run an IRC calculation tracing the path downhill from the TS in both the forward and reverse mass-weighted coordinates.

  • Validation Check: The reverse path must smoothly converge to the exact pre-reaction complex (Step 1), and the forward path must converge to the correct product/intermediate. If the IRC connects to an unexpected rotamer or a different intermediate, the TS is chemically invalid for the proposed mechanism.

Step 5: High-Level Single-Point Energy (SPE) & Solvation

  • Action: Perform an SPE calculation on the validated TS geometry using a meta-GGA or dispersion-corrected functional (e.g., M06-2X or wB97X-D) with an expanded basis set (e.g., 6-311+G(d,p)) and an implicit solvation model (e.g., PCM for dichloromethane).

Workflow Visualization

G A 1. Conformational Search (Reactants & Complexes) B 2. Geometry Optimization (e.g., B3LYP-D3/6-31G*) A->B C 3. Transition State Search (Berny Algorithm / QST3) B->C D 4. Frequency Analysis (Validate: 1 Imaginary Freq) C->D D->C Invalid Freq E 5. IRC Calculation (Self-Validation Step) D->E Valid TS (N_imag = 1) E->A Disconnected Path F 6. Single-Point Energy & Solvation (e.g., M06-2X/PCM) E->F Pathway Confirmed

Fig 1: Self-validating computational workflow for ynamide transition state elucidation.

Comparative Analysis of Functionals in Key Ynamide Reactions

To understand the practical impact of functional selection, we compare how different computational methods perform across three distinct classes of ynamide transformations.

Case Study A: Protonation-Initiated Polyene Cyclization

In the synthesis of cis-decalin frameworks via ynamide-capped polyenes, the reaction proceeds through a highly reactive keteniminium ion. The critical step is the Friedel-Crafts (F-C) transition state.

  • The Comparison: Researchers optimized the TS using B3LYP/6-31G(d) but found that B3LYP failed to accurately capture the thermodynamic preference for the cis-diastereoselectivity due to its inability to model the steric repulsion between the iminium and the forming decalin framework .

  • The Solution: Applying the M06-2X functional for SPE calculations successfully resolved the energy differences, proving that excess TfOH is essential for the cascade process and accurately mapping the double-protonation mechanism.

Case Study B: Intramolecular (3+2) Yne-Ynamide Cycloaddition

Ynamides can act as three-atom components in thermally induced intramolecular cycloadditions to yield polycyclic pyrroles.

  • The Comparison: The potential energy surface was characterized using both B3LYP and M06-2X. For the rate-limiting (3+2) cycloaddition step of a phenyl-derived model, M06-2X calculated an activation barrier of 30.3 kcal/mol .

  • The Insight: Because this is a thermally induced process requiring temperatures upwards of 110°C, the 30.3 kcal/mol barrier predicted by M06-2X aligns perfectly with experimental kinetic observations. Standard B3LYP often underestimates these barriers, which would falsely suggest the reaction could proceed at room temperature.

Case Study C: Divergent Reactivity with Azides (Hydrative Dimerization)

When ynamides are treated with Brønsted acids in the presence of azides, they can undergo spontaneous hydrative dimerization.

  • The Comparison: Here, the transition states involve the addition of a triflate anion to a keteniminium intermediate. Because dispersion forces between the solvent (dichloromethane) and the transient ionic species are critical, the B3LYP-D3 functional (incorporating Grimme's D3 dispersion correction) was utilized alongside a Polarizable Continuum Model (PCM) .

  • The Insight: The computations revealed a remarkably low free energy barrier of just +4.2 kcal/mol for the formation of the N,O-ketene acetal, perfectly corroborating the rapid, spontaneous nature of the dimerization observed in the lab.

Quantitative Benchmark Data

The following table summarizes the comparative performance and energetic outputs of various functional combinations across different ynamide reaction profiles.

Reaction SystemComputational Method (Opt & Freq)Single-Point Energy (SPE) MethodKey Transition State FeatureCalculated ΔG‡ (kcal/mol)Experimental Correlation
Protonation-Initiated Polyene Cyclization B3LYP/6-31G(d)M06-2X/6-311G(d,p)Steric repulsion in F-C TS~15.0 - 20.0Excellent cis-diastereoselectivity
Intramolecular (3+2) Yne-Ynamide Cycloaddition B3LYP/6-31G(d)M06-2X/6-31+G(d)Rate-limiting pyrrolium ylide formation30.3Requires high thermal activation (110°C)
Hydrative Dimerization with Azides B3LYP-D3/6-31GB3LYP-D3/6-31G (PCM)Low-barrier keteniminium triflate addition+4.2Rapid spontaneous dimerization at RT
Cu-Catalyzed Cross-Dehydrogenative Coupling M06-2X/6-31G(d)M06-2X/def2-TZVPReductive elimination via Cu(III)12.6Facile product formation at RT

Conclusion & Best Practices

When modeling ynamide transition states, the choice of computational method is not arbitrary; it is a direct reflection of the underlying physics of the reaction.

  • Do not rely solely on B3LYP for energetics. While B3LYP remains an excellent and cost-effective tool for geometry optimization and frequency analysis, it consistently fails to account for the dispersion forces inherent in the crowded transition states of ynamide cycloadditions and cascade cyclizations.

  • Upgrade to M06-2X or B3LYP-D3 for Single-Point Energies. To accurately predict regioselectivity and match experimental reaction rates, SPE calculations must utilize meta-GGA functionals (like M06-2X) or explicitly apply dispersion corrections (D3/D4).

  • Enforce the IRC. Never publish an activation barrier without confirming the intrinsic reaction coordinate. The unique polarization of ynamides often leads to unexpected, competing pathways on the potential energy surface that can only be ruled out through rigorous IRC validation.

References

  • Zheng, T., et al. (2021). "Ynamide Protonation-Initiated Cis-Selective Polyene Cyclization and Reaction Mechanism." CCS Chemistry, 3, 3133–3143. URL:[Link]

  • Duret, G., et al. (2021). "Ynamides as Three-Atom Components in Cycloadditions: An Unexplored Chemical Reaction Space." Journal of the American Chemical Society. URL:[Link]

  • Tona, V., et al. (2016). "Divergent ynamide reactivity in the presence of azides – an experimental and computational study." RSC Advances, 6(54), 49091-49097. URL:[Link]

  • Evano, G., et al. (2020). "Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions." ACS Catalysis, 10(23), 14242–14261. URL:[Link]

Validation

Comparison Guide: N-Methoxy-N-Methylpropiolamide vs. Alternatives for Ynone Synthesis and Alkyne Addition

Executive Summary & Scientific Context In the synthesis of complex alkynyl ketones (ynones) and the execution of alkyne addition workflows, chemoselectivity is the primary challenge for synthetic chemists and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the synthesis of complex alkynyl ketones (ynones) and the execution of alkyne addition workflows, chemoselectivity is the primary challenge for synthetic chemists and drug development professionals. Traditional acylating agents, such as acyl chlorides or esters, suffer from competitive over-addition by organometallic reagents, frequently yielding unwanted tertiary alcohols[1].

While morpholine amides are frequently deployed as "Weinreb amide surrogates" to reduce reagent costs[2], N-methoxy-N-methylpropiolamide (NMPP) remains the gold-standard, true Weinreb amide for transferring the propiolyl (alkynyl) group to nucleophiles. By combining a terminal alkyne with the classic N,O-dimethylhydroxylamine moiety, NMPP provides an unparalleled thermodynamic sink that halts nucleophilic addition exactly at the ketone stage[3]. Furthermore, the Weinreb amide functionality can be utilized in one-pot sequential transformations or converted into terminal alkynes, expanding its utility in complex organic synthesis[4].

Mechanistic Causality: The Chelation Advantage

The superiority of NMPP over simple esters, acyl chlorides, or cheaper surrogates lies in the precise stabilization of its transition state.

When a nucleophile (such as a Grignard or organolithium reagent) attacks the carbonyl carbon of NMPP, the N-methoxy oxygen and the negatively charged carbonyl oxygen simultaneously coordinate to the metal cation (e.g., Mg²⁺ or Li⁺)[3]. This bidentate chelation forms a highly stable, five-membered cyclic tetrahedral intermediate. This rigid structure acts as a thermodynamic trap, preventing the expulsion of the leaving group and completely halting any secondary nucleophilic attack[1].

In contrast, Weinreb amide surrogates lacking the methoxy group (like morpholine amides) rely primarily on steric bulk rather than strong bidentate chelation[2]. Under fluctuating thermal conditions, these surrogate intermediates can prematurely collapse, exposing the highly reactive ketone to a second equivalent of the organometallic reagent.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance of NMPP against common alternatives in alkyne addition workflows.

Reagent ClassSpecific ReagentChemoselectivity (Mono-addition)Over-Addition RiskCompetitive Michael AdditionStability / Handling
True Weinreb Amide N-Methoxy-N-methylpropiolamide Excellent (>95%) Very Low (Locked chelate)Low High (Bench-stable oil)
Weinreb Surrogate Morpholine PropiolamideModerate to Good (70-85%)Moderate (Weaker chelation)LowHigh (Bench-stable solid)
Acyl Chloride Propiolyl ChloridePoor (<20%)High (Rapid collapse)ModerateLow (Moisture sensitive)
Ester Ethyl PropiolatePoorHighHigh (Major side reaction)High (Volatile liquid)

Visualizing the Chemoselectivity Pathway

G cluster_0 N-Methoxy-N-Methylpropiolamide (NMPP) cluster_1 Propiolyl Chloride (Alternative) A NMPP + RMgX B Stable 5-Membered Chelate (Tetrahedral Intermediate) A->B Chelation C Acidic Workup (Collapse of Intermediate) B->C D Target Ynone (No Over-addition) C->D E Propiolyl Chloride + RMgX F Unstable Intermediate (Rapid Collapse) E->F No Chelation G Second RMgX Addition F->G H Tertiary Alcohol (Over-addition Byproduct) G->H

Reaction pathways of NMPP vs. Propiolyl Chloride highlighting chelation-controlled chemoselectivity.

Self-Validating Experimental Protocol: Synthesis of Ynones via NMPP

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for the synthesis of 1-Phenylbut-2-yn-1-one using NMPP. Every step is designed to enforce the mechanistic causality described above.

Step 1: System Preparation & Activation

  • Action: Flame-dry a Schlenk flask under argon. Dissolve N-methoxy-N-methylpropiolamide (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Anhydrous conditions prevent the premature quenching of the Grignard reagent, ensuring precise stoichiometry. The 0 °C baseline is critical to managing the exothermic nature of the upcoming nucleophilic attack.

Step 2: Nucleophilic Addition

  • Action: Add Phenylmagnesium bromide (1.1 equiv, 11 mmol, 1.0 M in THF) dropwise over 30 minutes via a syringe pump.

  • Causality: Slow addition at 0 °C prevents localized heating. This temperature control is the primary physical parameter that stabilizes the tetrahedral intermediate before it can spontaneously collapse.

Step 3: Chelation Stabilization

  • Action: Allow the mixture to stir for 1 hour at 0 °C.

  • Causality: During this phase, the N-methoxy oxygen and the carbonyl oxygen form a rigid 5-membered cyclic chelate with the magnesium ion. This thermodynamic sink locks the leaving group in place, completely halting secondary nucleophilic attack[3]. The reaction is self-limiting.

Step 4: Acidic Quenching & Intermediate Collapse

  • Action: Quench the reaction by rapidly adding cold, saturated aqueous NH₄Cl (20 mL).

  • Causality: The introduction of a weak acid protonates the intermediate, breaking the metal chelate. This forces the immediate collapse of the tetrahedral structure, releasing the target ynone and N,O-dimethylhydroxylamine as a byproduct[1].

Step 5: Isolation

  • Action: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure ynone.

References

  • Dickson, H. D., Smith, S. C., & Hinkle, K. W. (2004). "A convenient scalable one-pot conversion of esters and Weinreb amides to terminal alkynes." organic-chemistry.org (Originally published in Tetrahedron Letters).
  • Mentzel, U. V., et al. (2019). "Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes." National Center for Biotechnology Information (PMC).
  • Wikipedia Contributors. (n.d.). "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia.
  • ACS Publications. (2015). "Synthesis of Hindered α-Amino Carbonyls: Copper-Catalyzed Radical Addition with Nitroso Compounds." Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methoxy-N-methylpropiolamide

Comprehensive Safety and Operational Guide for Handling N-Methoxy-N-methylpropiolamide Executive Summary & Chemical Profile N-Methoxy-N-methylpropiolamide (CAS: 130250-60-1) is a highly specialized Weinreb amide utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-Methoxy-N-methylpropiolamide

Executive Summary & Chemical Profile

N-Methoxy-N-methylpropiolamide (CAS: 130250-60-1) is a highly specialized Weinreb amide utilized extensively in organic synthesis for the controlled, direct preparation of acetylenic ketones and aldehydes[1][2]. While its utility in organometallic coupling is unparalleled, the compound features a conjugated terminal alkyne and an amide moiety, creating a potent Michael acceptor. As a Senior Application Scientist, I mandate that handling this reagent requires rigorous safety protocols. Recent toxicological studies have elucidated that propiolamides are not merely surface irritants; they actively interfere with cellular redox homeostasis[3].

Table 1: Chemical and Hazard Profile

Property / Classification Specification
Chemical Name N-Methoxy-N-methylpropiolamide
CAS Number 130250-60-1[1]
Molecular Weight 113.11 g/mol
Functional Groups Weinreb Amide, Terminal Alkyne
GHS Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4][5]

| Storage Requirements | Inert atmosphere (Argon/Nitrogen), 2-8°C[4][5] |

Mechanistic Hazard Assessment (The "Why")

Understanding the causality of a chemical's hazard profile is the foundation of advanced laboratory safety. Propiolamides are classified as respiratory and skin irritants[4], but the molecular mechanism of their cytotoxicity requires deeper examination:

  • Electrophilic Cytotoxicity: The alkyne conjugated to the carbonyl carbon is highly electrophilic. It readily undergoes irreversible Michael additions with biological nucleophiles (e.g., thiol groups in critical cellular proteins).

  • Apoptosis & Ferroptosis Crosstalk: Groundbreaking 2025 studies demonstrate that propiolamides induce reactive oxygen species (ROS) generation via the monooxygenase (MMO) system at the endoplasmic reticulum[3]. Concurrently, they act as potent inhibitors of Glutathione Peroxidase 4 (GPX4). The inhibition of GPX4 prevents the reduction of toxic lipid hydroperoxides (Lipid-OOH) to harmless lipid alcohols (Lipid-OH), resulting in the intracellular accumulation of cytotoxic lipids and subsequent ferroptosis[3].

CytotoxicityPathway cluster_0 Apoptosis Pathway cluster_1 Ferroptosis Pathway P N-Methoxy-N-methylpropiolamide (Electrophilic Michael Acceptor) MMO Monooxygenase (MMO) Activation P->MMO Induces GPX4 GPX4 Enzyme Inhibition P->GPX4 Inhibits ROS ROS Generation MMO->ROS Apo Apoptosis ROS->Apo Oxidative Stress Lipid Lipid-OOH Accumulation GPX4->Lipid Blocks Reduction Ferro Ferroptosis Lipid->Ferro Cytotoxicity

Caption: Molecular mechanisms of propiolamide-induced cytotoxicity via apoptosis and ferroptosis.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with its electrophilicity and volatility, a strict PPE regimen is required. Every piece of equipment is chosen based on the specific chemical reactivity of the compound.

Table 2: PPE Requirements and Mechanistic Justification

PPE Category Specification Mechanistic Justification (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) Standard nitrile is insufficient for prolonged exposure to potent electrophiles. Butyl rubber provides superior resistance to permeation by conjugated alkynes and the organic solvents (e.g., THF, DCM) typically used in Weinreb amide syntheses[2].
Eye/Face Protection Tight-fitting chemical splash goggles + Polycarbonate face shield Prevents severe ocular irritation (Eye Irrit. 2)[4]. The face shield protects against potential pressure-buildup splashing during cryogenic organometallic additions.
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm) Mitigates inhalation risks (STOT SE 3)[4]. If handling outside a hood is unavoidable (e.g., balance transfer), a half-mask respirator with organic vapor (OV) cartridges is mandatory.

| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex or equivalent) | Propiolamides and their typical reaction solvents are combustible[4]. FR coats prevent ignition during highly exothermic Grignard/organolithium quenching steps. |

Operational Plan: Step-by-Step Handling Protocol

Weinreb amides are classically reacted with organolithium or Grignard reagents to form ketones[2][6]. Because N-Methoxy-N-methylpropiolamide contains an acidic terminal alkyne proton, it typically requires protection or the use of two equivalents of the organometallic reagent. The following self-validating protocol ensures safety and high yield during a standard nucleophilic addition.

Phase 1: Pre-Reaction Setup

  • Inert Atmosphere Validation: Flush a flame-dried Schlenk flask with Argon. Self-validation: Observe the oil bubbler; a steady positive pressure (1 bubble/second) confirms system integrity and the exclusion of ambient moisture.

  • Reagent Solvation: Dissolve N-Methoxy-N-methylpropiolamide in anhydrous Tetrahydrofuran (THF). Ensure the concentration does not exceed 0.5 M to control reaction exothermicity.

Phase 2: Cryogenic Execution 3. Cooling: Submerge the reaction flask in a dry ice/acetone bath. Self-validation: Wait 15 minutes and verify the internal temperature is ≤ -78 °C using a thermocouple before proceeding. 4. Organometallic Addition: Add the Grignard reagent dropwise via a syringe pump (rate: 1 mL/min). Causality: The slow addition prevents localized heating and suppresses the unwanted polymerization of the reactive alkyne moiety.

Phase 3: Quenching and Workup 5. Controlled Quench: Once TLC indicates complete consumption of the Weinreb amide, quench the reaction at -78 °C by slowly adding a 1 M solution of aqueous ammonium chloride ( NH4​Cl ). Causality: The weak acid safely neutralizes excess organometallic reagent without generating the violent exotherms associated with strong mineral acids. 6. Warming: Remove the cooling bath and allow the mixture to warm to room temperature (20 °C) before opening the system to the ambient atmosphere.

OperationalWorkflow Setup 1. Inert Atmosphere Setup (Argon, Flame-dried) Solvation 2. Reagent Solvation (Anhydrous THF, <0.5 M) Setup->Solvation Cooling 3. Cryogenic Cooling (≤ -78 °C) Solvation->Cooling Addition 4. Organometallic Addition (Dropwise, 1 mL/min) Cooling->Addition Quench 5. Controlled Quench (1 M NH4Cl at -78 °C) Addition->Quench Workup 6. Aqueous Workup & Waste Segregation Quench->Workup

Caption: Step-by-step operational workflow for cryogenic organometallic addition to Weinreb amides.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure to laboratory personnel[5].

  • Spill Decontamination: In the event of a spill, do NOT use water immediately. First, cover the spill with an inert absorbent material (e.g., diatomaceous earth or sand). To neutralize the electrophilic alkyne, treat the absorbed area with a dilute solution of a mild nucleophile (e.g., 5% sodium bisulfite or a dilute amine solution). Causality: This forces the propiolamide to undergo a controlled Michael addition, rendering the compound chemically inert.

  • Waste Segregation: Collect all contaminated solvents and quenched reaction mixtures in a clearly labeled "Halogen-Free Organic Waste" container (unless halogenated solvents like DCM were utilized during workup).

  • Solid Waste: Dispose of contaminated gloves, wipes, and absorbent materials in a sealed, biohazard-grade bag designated for incineration by an approved hazardous waste contractor[5].

References

  • 17725-81-4_5,5,10,10-tetrachlorotricyclo[7.1.0.01,8 ... - cas号查询. Chemsrc.
  • Propiolamide 97 7341-96-0. Sigma-Aldrich.
  • Weinreb Ketone Synthesis. Tokyo Chemical Industry Co., Ltd.(JP).
  • SAFETY DATA SHEET - Propiolamide. Fisher Scientific.
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Carnegie Mellon University.
  • Monitoring of Propiolamide-Mediated Molecular Crosstalk between Ferroptosis and Apoptosis by Raman Spectroscopy.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.